molecular formula C37H64N7O17P3S B15597444 2E-hexadecenoyl-CoA

2E-hexadecenoyl-CoA

Katalognummer: B15597444
Molekulargewicht: 1003.9 g/mol
InChI-Schlüssel: JUPAQFRKPHPXLD-MRQAMEQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2E-Hexadecenoyl-CoA is a 2-enoyl-CoA and a long-chain fatty acyl-CoA.

Eigenschaften

Molekularformel

C37H64N7O17P3S

Molekulargewicht

1003.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30?,31+,32+,36-/m1/s1

InChI-Schlüssel

JUPAQFRKPHPXLD-MRQAMEQYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Crossroads of 2E-Hexadecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadecenoyl-CoA is a pivotal intermediate in the intricate network of fatty acid metabolism, primarily situated within the peroxisomal β-oxidation pathway of unsaturated fatty acids. Its metabolic flux is critical for maintaining lipid homeostasis, and dysregulation is implicated in several inherited metabolic disorders. This technical guide provides an in-depth exploration of the 2E-hexadecenoyl-CoA metabolic pathway, encompassing its core enzymatic reactions, regulatory signaling networks, and its relevance in disease. Detailed experimental protocols for the quantification of acyl-CoAs and the assessment of fatty acid oxidation are provided, alongside quantitative data and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound Metabolism

(2E)-Hexadecenoyl-CoA, a C16:1 acyl-CoA thioester, is an essential intermediate in the catabolism of unsaturated fatty acids.[1] Unlike saturated fatty acids, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that can disrupt the stereochemistry required by the core β-oxidation machinery. This compound is a substrate for enoyl-CoA hydratase and trans-2-enoyl-CoA reductase, enzymes that play crucial roles in both peroxisomal and mitochondrial fatty acid metabolism.[1] The proper processing of this intermediate is vital for cellular energy production and the prevention of lipotoxicity.

The Core Metabolic Pathway

The metabolism of this compound is primarily associated with the peroxisomal β-oxidation of unsaturated fatty acids, a pathway that handles very-long-chain fatty acids (VLCFAs) and other fatty acids that are poor substrates for mitochondrial oxidation.

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

The initial steps of β-oxidation of a monounsaturated fatty acid like palmitoleic acid (C16:1 n-7) can lead to the formation of a cis-Δ3-enoyl-CoA intermediate. This intermediate cannot be directly processed by the standard β-oxidation enzymes. The enzyme Δ3,Δ2-enoyl-CoA isomerase (ECI) , also known as dodecenoyl-CoA isomerase, catalyzes the isomerization of the cis-Δ3 or trans-Δ3 double bond to a trans-Δ2 double bond, yielding this compound.[2] This trans-Δ2 intermediate can then re-enter the β-oxidation spiral.

The pathway can be visualized as follows:

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Palmitoleoyl_CoA Palmitoleoyl-CoA (cis-Δ9-C16:1-CoA) Beta_Oxidation_Cycles β-Oxidation (3 cycles) Palmitoleoyl_CoA->Beta_Oxidation_Cycles cis_D3_Decenoyl_CoA cis-Δ3-Decenoyl-CoA Beta_Oxidation_Cycles->cis_D3_Decenoyl_CoA Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase (ECI) cis_D3_Decenoyl_CoA->Enoyl_CoA_Isomerase Isomerization Two_E_Hexadecenoyl_CoA This compound Enoyl_CoA_Isomerase->Two_E_Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Two_E_Hexadecenoyl_CoA->Enoyl_CoA_Hydratase Hydration Three_Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxyacyl_CoA Thiolase Thiolase Three_Hydroxyacyl_CoA->Thiolase Thiolytic Cleavage Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA

Figure 1: Peroxisomal β-oxidation of monounsaturated fatty acids. (Within 100 characters)
Role in Fatty Acid Elongation

In addition to its role in catabolism, a similar intermediate, trans-2-enoyl-CoA, is formed during the microsomal fatty acid elongation cycle. The final step of each elongation cycle involves the reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA, catalyzed by trans-2-enoyl-CoA reductase (TECR) .[3] While the primary substrate for TECR in this context would be longer chain trans-2-enoyl-CoAs, the enzyme can act on various chain lengths.

Quantitative Data

Precise quantitative data for the metabolism of this compound is often embedded within broader lipidomic studies. The following tables summarize available data related to this pathway.

Table 1: Enzyme Kinetic Parameters (Illustrative)

Direct kinetic data for this compound with its primary enzymes is scarce in the literature. The following table provides illustrative values based on studies of homologous enzymes and similar substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Δ3,Δ2-Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA~25~5000Rat Liver PeroxisomesFictional Data
Trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA91Not ReportedEuglena gracilis Mitochondria[4]
Table 2: Acylcarnitine Levels in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD deficiency leads to the accumulation of long-chain acylcarnitines, including those derived from C16 fatty acids. While not a direct measure of this compound, the levels of C14:1-carnitine are a key diagnostic marker.[5][6]

AnalyteConditionConcentration (µmol/L)Reference
C14:1-CarnitineHealthy Neonate (Cutoff)< 0.25[5]
C14:1-CarnitineVLCAD Deficient Neonate> 1.0[5]
C14:1-CarnitineSuspected VLCAD (intermediate)0.25 - 1.0[5]
Table 3: Lipid Profile Alterations in Zellweger Spectrum Disorder Fibroblasts

In Zellweger Spectrum Disorders (ZSD), defects in peroxisome biogenesis lead to the accumulation of very-long-chain fatty acids (VLCFAs) and alterations in the phospholipid profile.[7][8]

Lipid ClassObservation in ZSD FibroblastsReference
Phosphatidylcholine (PC)Decrease in species with acyl chains C30-C40; Increase in species with acyl chains C42-C58[7]
Phosphatidylethanolamine (PE)Increase in species with total acyl chain length ≥ C40[7]
Sphingomyelin (SM)Accumulation of species with acyl chain length ≥ C24[7]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

4.1.1. Materials

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Ammonium hydroxide (B78521) (NH4OH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Sample Preparation

  • Homogenization: Homogenize frozen tissue (~50-100 mg) or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing the internal standard (C17:0-CoA).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases.

  • SPE Cleanup: Load the aqueous phase (containing acyl-CoAs) onto a pre-conditioned SPE cartridge. Wash the cartridge with an aqueous solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE cartridge using an organic solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% ACN in water).

4.1.3. LC-MS/MS Analysis

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM NH4OH in water.

    • Mobile Phase B: 10 mM NH4OH in 90% ACN.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes to separate the acyl-CoAs based on their hydrophobicity.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (C16:1-CoA): Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

      • Internal Standard (C17:0-CoA): Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

4.1.4. Data Analysis

  • Construct a calibration curve using known concentrations of this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Enoyl-CoA Hydratase Activity Assay

This assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the 2-enoyl-CoA substrate.[13]

4.2.1. Materials

  • Substrate: this compound

  • Enzyme source: Purified enoyl-CoA hydratase or cell/tissue lysate

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • UV-Vis spectrophotometer

4.2.2. Procedure

  • Prepare a reaction mixture containing the assay buffer and the enzyme source in a cuvette.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 263 nm over time at a constant temperature.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the enzyme activity using the molar extinction coefficient of the 2-enoyl-CoA substrate.

Signaling Pathway Involvement

The metabolism of this compound is intricately linked to major signaling pathways that govern cellular lipid homeostasis.

PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of fatty acid oxidation.[14][15][16][17] Upon activation by fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding for enzymes of the peroxisomal β-oxidation pathway like acyl-CoA oxidase and the bifunctional enzyme (containing enoyl-CoA hydratase activity). Increased expression of these enzymes would enhance the flux through the pathway involving this compound.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Fibrates PPARa PPARα Fatty_Acids->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Gene Expression (e.g., Acyl-CoA Oxidase, Bifunctional Enzyme) PPRE->Target_Genes Transcription Increased_Oxidation Increased Peroxisomal β-Oxidation Target_Genes->Increased_Oxidation

Figure 2: PPARα signaling pathway regulating fatty acid oxidation. (Within 100 characters)
SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are key transcription factors that control lipogenesis.[18][19][20] Insulin and other signals promote the activation of SREBP-1c, which upregulates the expression of genes involved in fatty acid synthesis. While primarily associated with anabolic processes, the overall lipid status of the cell, influenced by SREBP activity, can indirectly affect the catabolic pathways where this compound is an intermediate. High SREBP-1c activity leading to increased fatty acid synthesis might lead to a feedback inhibition of fatty acid oxidation pathways.

SREBP_Signaling Insulin Insulin SREBP_Processing SREBP-1c Processing Insulin->SREBP_Processing nSREBP_1c Nuclear SREBP-1c SREBP_Processing->nSREBP_1c Lipogenic_Genes Lipogenic Gene Expression nSREBP_1c->Lipogenic_Genes Fatty_Acid_Synthesis ↑ Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Peroxisomal_Oxidation ↓ Peroxisomal β-Oxidation Fatty_Acid_Synthesis->Peroxisomal_Oxidation Feedback Inhibition

Figure 3: SREBP-1c signaling and its potential impact on peroxisomal β-oxidation. (Within 100 characters)
AMPK Signaling

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio).[21][22][23][24][25] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import. By reducing malonyl-CoA levels, AMPK promotes mitochondrial fatty acid oxidation. While its direct role in regulating peroxisomal β-oxidation is less defined, the overall cellular shift towards catabolism promoted by AMPK would likely enhance the degradation of fatty acids, including those that generate this compound.

AMPK_Signaling Low_Energy Low Energy State (↑ AMP/ATP) AMPK AMPK Low_Energy->AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Mito_FAO ↑ Mitochondrial Fatty Acid Oxidation CPT1->Mito_FAO

Figure 4: AMPK signaling pathway promoting fatty acid oxidation. (Within 100 characters)

Clinical Relevance

Dysregulation of the this compound metabolic pathway is central to the pathophysiology of several inherited metabolic disorders.

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is an autosomal recessive disorder of mitochondrial fatty acid oxidation. Although this compound is primarily a peroxisomal intermediate for unsaturated fatty acids, the overall flux of long-chain fatty acids is disrupted, leading to the accumulation of long-chain acylcarnitines in the blood, which is a key diagnostic feature.[5][6][26][27][28]

  • Zellweger Spectrum Disorders (ZSD): These are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[7][8][29][30][31] The absence of functional peroxisomes results in the accumulation of VLCFAs and other molecules that are normally metabolized in this organelle. This accumulation leads to severe neurological dysfunction, liver disease, and other developmental abnormalities. The inability to properly metabolize precursors of this compound contributes to the complex lipid abnormalities seen in ZSD.

Conclusion and Future Directions

This compound is a critical, yet often overlooked, intermediate in fatty acid metabolism. Its proper handling by peroxisomal enzymes is essential for maintaining cellular lipid balance and preventing the accumulation of toxic lipid species. For researchers and drug development professionals, understanding the intricacies of this pathway and its regulation provides a foundation for developing novel therapeutic strategies for metabolic disorders such as VLCAD deficiency and Zellweger spectrum disorders.

Future research should focus on obtaining more precise quantitative data on the kinetics of the enzymes involved and the cellular concentrations of this compound under various physiological and pathological conditions. Elucidating the direct regulatory links between major signaling pathways and the specific enzymes that metabolize this compound will be crucial for a more complete understanding of its role in health and disease. The development of highly specific and sensitive analytical methods will be paramount to achieving these goals and paving the way for targeted therapeutic interventions.

References

The Linchpin of Lipo-Legislation: A Technical Guide to 2E-Hexadecenoyl-CoA's Role in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the pivotal role of 2E-hexadecenoyl-CoA in the intricate process of fatty acid elongation. As a key intermediate, understanding its metabolism and the enzymes that govern its fate is crucial for developing novel therapeutic strategies targeting lipid metabolism-related disorders. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

The Central Role of this compound in Microsomal Fatty Acid Elongation

Fatty acid elongation, a fundamental cellular process for generating long-chain and very-long-chain fatty acids, occurs primarily in the endoplasmic reticulum (microsomes). This process is a four-step cyclical pathway that sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. This compound emerges as a critical intermediate in the final step of each elongation cycle involving a 16-carbon fatty acid.

The microsomal fatty acid elongation system comprises four key enzymatic reactions:

  • Condensation: A 3-ketoacyl-CoA synthase (elongase) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent, to yield a 3-hydroxyacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2-enoyl-CoA intermediate. In the context of elongating a 16-carbon chain, this intermediate is This compound .

  • Reduction: Finally, the trans-2-enoyl-CoA, specifically this compound, is reduced by a trans-2-enoyl-CoA reductase (TECR), also using NADPH, to produce the elongated, saturated fatty acyl-CoA.[1]

This cycle can then repeat, with the newly synthesized acyl-CoA serving as the primer for the next round of elongation.

Quantitative Data on Enzyme Kinetics

The final reductive step, converting this compound to its saturated counterpart, is catalyzed by trans-2-enoyl-CoA reductase (TECR). The kinetic parameters of this enzyme are critical for understanding the flux through the fatty acid elongation pathway. The following table summarizes the Michaelis-Menten constants (Km) for rat liver microsomal trans-2-enoyl-CoA reductase with various substrates, highlighting its affinity for this compound.

SubstrateKm (µM)CofactorReference
Crotonyl-CoA (C4)20NADPH[2]
trans-2-Hexenoyl-CoA (C6)0.5NADPH[2]
trans-2-Hexadecenoyl-CoA (C16) 1.0 NADPH [2]
NADPH10-[2]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay in Rat Liver Microsomes

This protocol provides a method to measure the overall fatty acid elongation activity in isolated microsomes, which includes the conversion of this compound.

Materials:

  • Rat liver microsomes

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

  • Rotenone (1 mM)

  • Malonyl-CoA (10 mM)

  • [¹⁴C]-Malonyl-CoA

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

  • NADPH (10 mM)

  • Bovine serum albumin (BSA), fatty acid-free

  • 5 M KOH in 10% methanol

  • 5 M HCl

  • Hexane-acetic acid mix (98:2, v/v)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a microfuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer, 5 µM rotenone, 60 µM malonyl-CoA (including a known amount of [¹⁴C]-malonyl-CoA), the fatty acyl-CoA substrate, and fatty acid-free BSA.

  • Initiation: Add the microsomal protein (typically 50-100 µg) to the reaction mixture.

  • Start Reaction: Initiate the reaction by adding 1 mM NADPH. The final reaction volume is typically 100 µl.

  • Incubation: Incubate the reaction at 37°C for 20 minutes.

  • Termination and Saponification: Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: Neutralize the reaction by adding 100 µl of 5 M HCl.

  • Extraction: Extract the fatty acids by adding 750 µl of the hexane-acetic acid mix, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[1]

Controls:

  • No NADPH control: To determine the background signal, a reaction is run without the addition of NADPH.

  • Total radioactivity: A known amount of [¹⁴C]-malonyl-CoA is added directly to a scintillation vial to determine the total counts.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (B52724)

  • Formic acid

  • UHPLC-ESI-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer. Add the internal standard.

  • Extraction: Extract the acyl-CoAs using a method such as solid-phase extraction or liquid-liquid extraction with a solvent system like acetonitrile/water.

  • Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase or HILIC column on a UHPLC system. A gradient of mobile phases, typically water and acetonitrile with formic acid, is used for elution.

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their specific parent and fragment ion masses. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard.[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Pathway Microsomal Fatty Acid Elongation Pathway cluster_enzymes Enzymatic Steps Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA:e->Ketoacyl_CoA:w + Malonyl-CoA Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA NADPH -> NADP+ Enoyl_CoA This compound (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA - H2O Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA NADPH -> NADP+ Elongase 3-Ketoacyl-CoA Synthase Keto_Reductase 3-Ketoacyl-CoA Reductase Dehydratase 3-Hydroxyacyl-CoA Dehydratase Enoyl_Reductase Trans-2-Enoyl-CoA Reductase (TECR)

Caption: The four-step cycle of microsomal fatty acid elongation.

Experimental_Workflow In Vitro Fatty Acid Elongation Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Isolate Microsomes from Tissue Incubation Incubate at 37°C Microsomes->Incubation Reaction_Mix Prepare Reaction Mix ([14C]-Malonyl-CoA, Substrates) Reaction_Mix->Incubation Termination Stop Reaction & Saponify Incubation->Termination Extraction Extract Fatty Acids Termination->Extraction Quantification Scintillation Counting Extraction->Quantification Data_Analysis Calculate Elongation Rate Quantification->Data_Analysis

References

The Crossroads of Lipid Metabolism: A Technical Guide to the Role of 2E-Hexadecenoyl-CoA in the Sphingolipid to Glycerophospholipid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of lipid metabolism is fundamental to cellular function, with distinct lipid classes playing critical roles in membrane structure, signaling, and energy storage. The crosstalk between sphingolipid and glycerophospholipid metabolism is a pivotal area of research, revealing how cells maintain lipid homeostasis and respond to various stimuli. A key nexus in this interplay is the catabolic pathway that converts the sphingoid backbone of sphingolipids into fatty acids that can be incorporated into glycerophospholipids. This in-depth technical guide focuses on the core of this pathway, specifically the role of the intermediate molecule, 2E-hexadecenoyl-CoA. Understanding the enzymes, regulation, and quantitative aspects of this metabolic route is crucial for researchers in lipidomics, cell biology, and for professionals involved in the development of therapeutics targeting metabolic diseases.

The Metabolic Pathway: From Sphingosine-1-Phosphate to Glycerophospholipids

The conversion of sphingolipids to glycerophospholipids is not a direct remodeling process but rather a catabolic and subsequent anabolic pathway. The journey begins with the bioactive signaling molecule, sphingosine-1-phosphate (S1P), and culminates in the incorporation of a 16-carbon fatty acid into the glycerophospholipid backbone. This compound is a critical, transient intermediate in this multi-step process, which primarily occurs at the endoplasmic reticulum.

The enzymatic cascade is as follows:

  • Sphingosine-1-Phosphate (S1P) Cleavage: The pathway is initiated by the enzyme Sphingosine-1-Phosphate Lyase (SPL) . This pyridoxal (B1214274) 5'-phosphate-dependent enzyme irreversibly cleaves S1P, yielding two products: phosphoethanolamine and (2E)-hexadecenal.[1] This step represents the committed exit point from the sphingolipid metabolic network.[2]

  • Oxidation of (2E)-Hexadecenal: The resulting long-chain aldehyde, (2E)-hexadecenal, is a potentially toxic molecule that is rapidly oxidized to (2E)-hexadecenoic acid. This reaction is catalyzed by Fatty Aldehyde Dehydrogenase (FALDH) , also known as ALDH3A2.[3][4][5]

  • Activation to this compound: The (2E)-hexadecenoic acid is then activated to its coenzyme A thioester, This compound , by a long-chain acyl-CoA synthetase (ACSL). This step renders the fatty acid metabolically active for subsequent reactions.

  • Reduction to Palmitoyl-CoA: The final and crucial step in this conversion is the reduction of the double bond in this compound to yield palmitoyl-CoA. This saturation reaction is catalyzed by Trans-2-Enoyl-CoA Reductase (TECR) .[6][7][8][9] This enzyme is also a component of the microsomal fatty acid elongation system, highlighting its dual role in lipid metabolism.[6]

  • Incorporation into Glycerophospholipids: The newly synthesized palmitoyl-CoA joins the cellular acyl-CoA pool. From here, it can be incorporated into glycerophospholipids through two primary routes:

    • The Kennedy Pathway (de novo synthesis): Palmitoyl-CoA can be used to acylate glycerol-3-phosphate, initiating the synthesis of phosphatidic acid, a precursor for various glycerophospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).[10][11][12]

    • The Lands Cycle (remodeling): Palmitoyl-CoA can be used to re-acylate lysophospholipids (glycerophospholipids that have lost a fatty acid chain) in a process of acyl chain remodeling.

Key Enzymes and Their Regulation

The flux through this pathway is tightly controlled by the activity of its key enzymes.

  • Sphingosine-1-Phosphate Lyase (SPL): As the gatekeeper of sphingolipid catabolism, SPL activity is a critical determinant of cellular S1P levels. Its expression and activity are regulated at both the transcriptional and post-translational levels.[1][13]

  • Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2): This enzyme is crucial for detoxifying the aldehyde product of SPL. FALDH expression is upregulated by polyunsaturated fatty acids via the peroxisome proliferator-activated receptor alpha (PPARα).[3] Insulin has also been shown to regulate its gene expression.[14] Deficiencies in FALDH lead to the accumulation of fatty aldehydes and are the cause of Sjögren-Larsson syndrome, a neurocutaneous disorder.[4][15]

  • Trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step. Mutational analyses have identified key catalytic residues, such as Tyr248 in human TECR, which are critical for its enzymatic activity.[6] A missense mutation (P182L) in TECR has been linked to nonsyndromic mental retardation, underscoring its importance in lipid metabolism for proper neuronal function.[6][7]

Quantitative Data

Precise quantitative data for the sphingolipid to glycerophospholipid pathway in mammalian cells is an active area of research. The following tables summarize the currently available data.

EnzymeSubstrateOrganismKm (µM)Reference(s)
Trans-2-enoyl-CoA ReductaseCrotonyl-CoAEuglena gracilis68[16]
Trans-2-enoyl-CoA Reductasetrans-2-Hexenoyl-CoAEuglena gracilis91[16]
Trans-2-enoyl-CoA ReductaseNADHEuglena gracilis109[16]
Trans-2-enoyl-CoA ReductaseNADPHEuglena gracilis119[16]
Human TECR (Y248A mutant)trans-2-enoyl-CoAsHomo sapiensAlmost no activity[6]
Human TECR (E94A mutant)trans-2-enoyl-CoAsHomo sapiensReduced activity[6]

Caption: Enzyme kinetic parameters for Trans-2-Enoyl-CoA Reductase.

MetaboliteCellular CompartmentConcentration RangeReference(s)
Acetyl-CoAWhole Cell~100 µM[1]
Other Acyl-CoAsWhole Cellsub-µM levels[1]
Free Long-Chain Acyl-CoACytosolLow nanomolar[17][18]

Caption: Cellular concentrations of Acyl-CoA species.

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol is adapted from methods for the analysis of long-chain acyl-CoAs.

a. Sample Preparation (from cultured cells or tissues):

  • Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen.

  • For extraction, homogenize the frozen sample on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol (B129727), 3:1:1 v/v/v) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Vortex the homogenate vigorously, sonicate, and then centrifuge at high speed (e.g., 16,000 x g) at 4°C.

  • Collect the supernatant. Re-extract the pellet with the organic solvent mixture and centrifuge again.

  • Combine the supernatants and dry them under a stream of nitrogen.

  • Re-suspend the dried extract in a small volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18) for separation. Employ a binary solvent gradient. For example:

    • Mobile Phase A: Ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. For this compound, this would be determined by direct infusion of a standard.

    • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards and using a standard curve generated with known amounts of acyl-CoA standards.

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol outlines a general approach to trace the flow of atoms from sphingolipids to glycerophospholipids.

a. Cell Culture and Labeling:

  • Culture cells in a medium containing a stable isotope-labeled precursor of the sphingoid backbone, such as 15N-serine or 13C-palmitate .

  • Incubate the cells for a defined period to allow for the incorporation of the label into the sphingolipid pool and subsequent catabolism.

  • Harvest the cells at different time points to perform a time-course analysis.

b. Lipid Extraction:

  • Extract total lipids from the labeled cells using a standard method like the Bligh and Dyer or Folch extraction.

  • Separate the lipid classes of interest (e.g., sphingolipids, glycerophospholipids) using solid-phase extraction or thin-layer chromatography if necessary.

c. LC-MS/MS Analysis:

  • Analyze the extracted lipids by LC-MS/MS.

  • Monitor the mass shifts in the precursor and fragment ions of the target lipids to detect the incorporation of the stable isotopes. For example, track the incorporation of 15N from serine into the sphingoid base and its subsequent appearance in the palmitoyl (B13399708) chain of glycerophospholipids (after conversion).

  • Quantify the isotopic enrichment in the different lipid pools over time to determine the rate of metabolic flux through the pathway.

In Vitro Trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This assay measures the activity of TECR by monitoring the consumption of its substrates.

a. Enzyme Source:

  • Prepare microsomes from cells or tissues known to express TECR, or use a purified recombinant TECR protein.

b. Reaction Mixture:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • The reaction mixture should contain:

    • The enzyme source (microsomes or purified TECR).

    • The substrate, This compound .

    • The co-factor, NADPH or NADH .

c. Assay Procedure:

  • Pre-incubate the enzyme source and buffer at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates (this compound and NADPH/NADH).

  • Monitor the reaction progress by:

    • Spectrophotometry: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH to NADP+/NAD+.

    • LC-MS/MS: Stop the reaction at different time points (e.g., by adding an organic solvent) and quantify the formation of the product, palmitoyl-CoA, and the disappearance of the substrate, this compound.

d. Data Analysis:

  • Calculate the initial reaction velocity from the rate of substrate consumption or product formation.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Sphingolipid_to_Glycerophospholipid_Pathway S1P Sphingosine-1-P Hexadecenal (2E)-Hexadecenal S1P->Hexadecenal Hexadecenoic_acid (2E)-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid FALDH (ALDH3A2) Hexadecenoyl_CoA This compound Hexadecenoic_acid->Hexadecenoyl_CoA ACSL Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA TECR GPLs Glycerophospholipids (PC, PE, PS, etc.) Palmitoyl_CoA->GPLs

Caption: Metabolic pathway from sphingolipids to glycerophospholipids.

Acyl_CoA_Quantification_Workflow start Cell/Tissue Sample extraction Homogenization & Liquid-Liquid Extraction (with Internal Standard) start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole) reconstitution->lcms data_analysis Data Analysis (Quantification against Standard Curve) lcms->data_analysis end Acyl-CoA Concentrations data_analysis->end

References

Enzymatic Synthesis of 2E-Hexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 2E-hexadecenoyl-CoA, a critical intermediate in fatty acid metabolism. The document details the core enzymatic reaction, offers comprehensive experimental protocols for its in-vitro synthesis and purification, and presents relevant quantitative data. Furthermore, it explores the potential role of long-chain acyl-CoAs like this compound in cellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Introduction

This compound is a mono-unsaturated, long-chain acyl-coenzyme A that plays a pivotal role as an intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Specifically, it is the product of the first dehydrogenation step in the breakdown of hexadecanoyl-CoA (palmitoyl-CoA), a common saturated fatty acid. This reaction is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD).[2][3][4] The accurate in-vitro synthesis and purification of this compound are essential for a variety of research applications, including the study of enzyme kinetics, the screening of potential therapeutic agents targeting fatty acid oxidation, and as a standard for metabolomic analyses.

Enzymatic Synthesis Pathway

The synthesis of this compound is the initial and rate-limiting step in the beta-oxidation of palmitoyl-CoA. The reaction involves the introduction of a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl chain.

Reaction:

Hexadecanoyl-CoA + FAD ⇌ this compound + FADH₂

Enzyme: Very-long-chain acyl-CoA dehydrogenase (VLCAD)

VLCAD is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[5][1] The enzyme abstracts a proton from the alpha-carbon and a hydride ion from the beta-carbon of the substrate, transferring the electrons to FAD to form FADH₂.[2] This reaction is reversible, but in the context of beta-oxidation, the forward reaction is favored by the subsequent hydration of the double bond by enoyl-CoA hydratase.

Enzymatic_Synthesis cluster_reaction Enzymatic Synthesis of this compound Hexadecanoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA) VLCAD Very-long-chain acyl-CoA dehydrogenase (VLCAD) Hexadecanoyl_CoA->VLCAD Substrate 2E_Hexadecenoyl_CoA This compound VLCAD->2E_Hexadecenoyl_CoA Product FADH2 FADH₂ VLCAD->FADH2 Reduced Cofactor FAD FAD FAD->VLCAD Cofactor

Diagram 1: Enzymatic conversion of Hexadecanoyl-CoA.

Quantitative Data

The efficiency of the enzymatic synthesis of this compound is dependent on various factors, including substrate concentration, enzyme activity, and reaction conditions. The following tables summarize key quantitative data for the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).

ParameterValueReference
Optimal SubstratePalmitoyl-CoA (C16:0-CoA)[2][3]
Substrate RangeC14 to C22 acyl-CoAs[2][4]
Cellular LocalizationInner mitochondrial membrane[2][4]

Table 1: General Properties of Very-long-chain acyl-CoA Dehydrogenase (VLCAD).

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Reference
2-methylbutyryl-CoA181.62[6]
2-methylvaleryl-CoA211.58[6]

Experimental Protocols

In-vitro Enzymatic Synthesis of this compound

This protocol is adapted from methodologies used for acyl-CoA dehydrogenase assays.

Materials:

  • Hexadecanoyl-CoA (Palmitoyl-CoA)

  • Recombinant human very-long-chain acyl-CoA dehydrogenase (VLCAD)

  • Flavin adenine dinucleotide (FAD)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol - DCPIP)

  • Reaction tubes

  • Incubator/water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 100 µM Hexadecanoyl-CoA

    • 10 µM FAD

    • An appropriate concentration of an artificial electron acceptor to drive the reaction forward.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a purified, active preparation of VLCAD enzyme. The final enzyme concentration will need to be optimized based on the specific activity of the enzyme preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.

Experimental_Workflow cluster_workflow In-vitro Synthesis and Purification Workflow Start Prepare Reaction Mixture (Substrate, Cofactor, Buffer) Add_Enzyme Initiate Reaction with VLCAD Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Quench Reaction Incubate->Stop_Reaction Purification Purification using Solid-Phase Extraction Stop_Reaction->Purification Analysis Analysis by HPLC Purification->Analysis End Pure this compound Analysis->End Signaling_Pathway cluster_signaling Potential Signaling Roles of Long-Chain Acyl-CoAs Metabolic_Flux Increased Fatty Acid Metabolism LC_Acyl_CoA_Pool Increased Pool of Long-Chain Acyl-CoAs (including this compound) Metabolic_Flux->LC_Acyl_CoA_Pool Gene_Expression Modulation of Gene Expression LC_Acyl_CoA_Pool->Gene_Expression Enzyme_Activity Altered Enzyme Activity LC_Acyl_CoA_Pool->Enzyme_Activity Ion_Channels Regulation of Ion Channels LC_Acyl_CoA_Pool->Ion_Channels

References

An In-Depth Technical Guide on Trans-2-Enoyl-CoA Reductase (TECR) Activity on 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic activity of trans-2-enoyl-CoA reductase (TECR), with a specific focus on its substrate, 2E-hexadecenoyl-CoA. TECR, a key enzyme in fatty acid elongation and sphingolipid metabolism, plays a crucial role in cellular lipid homeostasis. Dysregulation of TECR activity has been implicated in several human diseases, making it a potential target for therapeutic intervention. This document details the enzyme's function, kinetic properties, and its involvement in critical metabolic pathways. Furthermore, it provides detailed experimental protocols for the measurement of TECR activity, explores its regulation and interaction with other cellular components, and discusses its relevance in disease and as a potential drug target.

Introduction

Trans-2-enoyl-CoA reductase (TECR), also known as trans-2,3-enoyl-CoA reductase, is an essential enzyme that catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoA to the corresponding saturated acyl-CoA. This reaction is the final and rate-limiting step in the microsomal fatty acid elongation cycle, a process responsible for the synthesis of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are critical components of cellular membranes, and precursors for the synthesis of complex lipids such as sphingolipids and glycerophospholipids.

Beyond its role in fatty acid elongation, TECR is also a key player in the sphingosine-1-phosphate (S1P) metabolic pathway. In this pathway, TECR catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA[2]. This function links sphingolipid degradation to the synthesis of other lipids and cellular energy metabolism. Given its central role in these fundamental processes, the activity of TECR is tightly regulated, and its dysfunction is associated with various pathological conditions.

This guide will focus on the activity of TECR with a specific and physiologically relevant substrate, this compound, a C16:1 trans-2-enoyl-CoA.

Enzymatic Reaction and Kinetics

TECR catalyzes the following chemical reaction:

trans-2,3-dehydroacyl-CoA + NADPH + H⁺ ⇌ acyl-CoA + NADP⁺[3]

The enzyme specifically utilizes NADPH as a cofactor for the reduction of the trans-double bond between the α and β carbons of the enoyl-CoA substrate[4].

Quantitative Data on TECR Activity

Kinetic parameters for a purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes have been determined, providing valuable insights into the enzyme's affinity for its substrates.

SubstrateEnzyme SourceKmReference
trans-2-Hexadecenoyl-CoARat Liver Microsomes1.0 µMPrasad et al., 1985
NADPHRat Liver Microsomes10 µMPrasad et al., 1985
Crotonyl-CoA (C4:1)Rat Liver Microsomes20 µMPrasad et al., 1985
trans-2-Hexenoyl-CoA (C6:1)Rat Liver Microsomes0.5 µMPrasad et al., 1985

Metabolic Pathways Involving TECR

TECR is a crucial component of two major metabolic pathways: the fatty acid elongation cycle and the sphingosine-1-phosphate (S1P) metabolic pathway.

Fatty Acid Elongation Cycle

The elongation of fatty acids beyond the 16-carbon length of palmitate occurs in the endoplasmic reticulum and involves a four-step cycle. TECR catalyzes the final reduction step.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA Condensation (ELOVL) MalonylCoA Malonyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction (KAR) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA Dehydration (HACD) ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA Reduction (TECR) NADPH -> NADP+

Caption: The four sequential reactions of the microsomal fatty acid elongation cycle.

Sphingosine-1-Phosphate (S1P) Metabolic Pathway

TECR is also integral to the catabolism of sphingosine-1-phosphate, where it converts trans-2-hexadecenoyl-CoA to palmitoyl-CoA, linking sphingolipid breakdown to fatty acid metabolism.

S1P_Metabolism S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase HexadecenoicAcid trans-2-Hexadecenoic Acid Hexadecenal->HexadecenoicAcid Aldehyde Dehydrogenase HexadecenoylCoA This compound HexadecenoicAcid->HexadecenoylCoA Acyl-CoA Synthetase PalmitoylCoA Palmitoyl-CoA HexadecenoylCoA->PalmitoylCoA TECR NADPH -> NADP+

Caption: The role of TECR in the sphingosine-1-phosphate metabolic pathway.

Experimental Protocols

Preparation of this compound

The substrate, this compound, can be synthesized from 2-hexadecenoic acid and coenzyme A. A general method for the preparation of acyl-CoAs can be adapted for this specific substrate.

Spectrophotometric Assay for TECR Activity

The activity of TECR can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified or microsomal preparation of TECR

  • This compound

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a specific concentration of this compound.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of NADPH.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the TECR activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Note: Due to the poor water solubility of long-chain acyl-CoAs, it is crucial to ensure proper solubilization, for instance by using a detergent like Triton X-100, to obtain reliable kinetic data.

Regulation of TECR and Cellular Interactions

The activity of TECR is regulated at multiple levels to ensure balanced lipid metabolism.

  • Transcriptional Regulation: The expression of the TECR gene is influenced by cellular metabolic status and signaling pathways that control lipid synthesis.

  • Protein-Protein Interactions: TECR is a component of the fatty acid elongase complex, also known as the elongasome. It physically interacts with other enzymes of the complex, such as the ELOVL fatty acid elongases, 3-ketoacyl-CoA reductase (KAR), and 3-hydroxyacyl-CoA dehydratase (HACD). These interactions are thought to facilitate substrate channeling and enhance the efficiency of the overall elongation process[5][6].

  • Post-Translational Modifications: While not extensively studied, it is likely that the activity of TECR is modulated by post-translational modifications in response to various cellular signals.

Caption: Putative protein-protein interactions within the fatty acid elongasome complex.

Clinical Relevance and Drug Development

Mutations in the TECR gene have been linked to autosomal recessive non-syndromic mental retardation[1][7][8]. This highlights the critical role of proper VLCFA synthesis in neurodevelopment and function. Furthermore, a paralog of TECR, TECRL (trans-2,3-enoyl-CoA reductase-like), has been associated with life-threatening inherited cardiac arrhythmias, including features of both long QT syndrome (LQTS) and catecholaminergic polymorphic ventricular tachycardia (CPVT)[9][10][11][12][13]. These findings underscore the importance of TECR and its related proteins in human health.

The essential role of TECR in fatty acid metabolism also makes it a potential target for drug development, particularly in the context of metabolic diseases and cancer. Aberrant lipid metabolism is a hallmark of many cancers, and targeting enzymes involved in fatty acid synthesis is being explored as a therapeutic strategy[14][15]. To date, no specific inhibitors of mammalian TECR have been widely reported in the public domain, representing an area of opportunity for drug discovery. The development of potent and selective TECR inhibitors could provide valuable tools for studying its physiological roles and may lead to novel therapeutic agents for a range of diseases.

References

Unraveling the Subcellular Landscape of 2E-Hexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2E-hexadecenoyl-CoA is a pivotal intermediate in cellular lipid metabolism, situated at the crossroads of fatty acid beta-oxidation and sphingolipid biosynthesis. Understanding its subcellular compartmentalization is crucial for elucidating the regulation of these pathways and for the development of therapeutic strategies targeting metabolic disorders. This technical guide synthesizes the current knowledge regarding the cellular localization of this compound pools, provides detailed experimental protocols for its analysis, and presents visual workflows and metabolic maps to facilitate further research in this area. While direct quantitative data on the subcellular distribution of this compound remains limited, this document consolidates indirect evidence from the localization of key metabolic enzymes and related pathways to infer its likely compartmentalization.

Introduction

This compound, an unsaturated long-chain acyl-CoA, is a transient but critical molecule in lipid metabolism. It is primarily known as an intermediate in the beta-oxidation of fatty acids and as a precursor in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. The spatial segregation of metabolic pathways within distinct organelles is a fundamental principle of cellular organization. Therefore, defining the subcellular pools of this compound is essential for a comprehensive understanding of its metabolic fate and regulatory functions. This guide aims to provide a detailed overview of the current understanding of this compound's cellular geography and the methodologies to investigate it.

Inferred Cellular Localization of this compound Pools

Direct quantitative measurements of this compound in different cellular compartments are not extensively documented in the current literature. However, the subcellular localization of enzymes that produce or consume this intermediate provides strong inferential evidence for its presence in specific organelles.

Table 1: Key Enzymes and Pathways Associated with this compound and Their Subcellular Localization

Enzyme/PathwayFunctionKnown Subcellular LocalizationImplication for this compound Pool
Very-long-chain acyl-CoA dehydrogenase (VLCAD) Catalyzes the first step of mitochondrial beta-oxidation of long-chain fatty acids, producing 2-enoyl-CoAs.Mitochondria (Inner Membrane)A significant pool of this compound is likely present in the mitochondria, arising from the beta-oxidation of palmitoyl-CoA and other long-chain fatty acids.
Trans-2-enoyl-CoA reductase (TER) Catalyzes the saturation of trans-2-enoyl-CoAs to acyl-CoAs. Specifically involved in the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA in the S1P metabolic pathway.[1]Endoplasmic Reticulum[1]The endoplasmic reticulum is a key site for a distinct pool of this compound, particularly that involved in sphingolipid metabolism.[1]
Sphingosine 1-phosphate (S1P) metabolic pathway S1P is cleaved to produce phosphoethanolamine and (2E)-hexadecenal, which is then oxidized and activated to this compound.[1][2]Endoplasmic Reticulum[1]The entire S1P degradation pathway leading to the formation of this compound is localized to the endoplasmic reticulum.[1]
Acyl-CoA synthetase Activates fatty acids, including trans-2-hexadecenoic acid, to their corresponding CoA esters.Mitochondria, Endoplasmic Reticulum, PeroxisomesSuggests that this compound could be formed from its corresponding free fatty acid in multiple compartments.

Based on this evidence, the primary subcellular pools of this compound are inferred to be located in the mitochondria and the endoplasmic reticulum .

cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Mito_Pool This compound Pool BetaOx Fatty Acid Beta-Oxidation Mito_Pool->BetaOx further oxidation ER_Pool This compound Pool Mito_Pool->ER_Pool Potential Transport VLCAD VLCAD VLCAD->Mito_Pool PalmitoylCoA_M Palmitoyl-CoA PalmitoylCoA_M->VLCAD produces ER_Pool->Mito_Pool TER Trans-2-enoyl-CoA reductase (TER) ER_Pool->TER substrate for PalmitoylCoA_ER Palmitoyl-CoA TER->PalmitoylCoA_ER produces S1P_Pathway S1P Metabolic Pathway S1P_Pathway->ER_Pool produces S1P Sphingosine-1-Phosphate S1P->S1P_Pathway cleavage

Caption: Inferred subcellular localization of this compound pools.

Experimental Protocols

The quantification of this compound within subcellular fractions is challenging due to its low abundance and transient nature. However, established methods for the analysis of other acyl-CoAs can be adapted for this purpose.

Subcellular Fractionation

The initial and most critical step is the high-purity isolation of subcellular organelles.

Protocol: Differential Centrifugation for Isolation of Mitochondria and Microsomes (ER)

  • Homogenization:

    • Harvest cultured cells (e.g., HeLa, HepG2) or mince fresh tissue.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors).

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption while maintaining organelle integrity.

  • Low-Speed Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant (post-nuclear supernatant).

  • Mitochondrial Fractionation:

    • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C.

    • The resulting pellet is the crude mitochondrial fraction.

    • Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 10,000 x g for 20 minutes.

  • Microsomal Fractionation:

    • Transfer the supernatant from the first mitochondrial spin to a new tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • The resulting pellet is the microsomal fraction, which is rich in endoplasmic reticulum.

    • The supernatant is the cytosolic fraction.

  • Purity Assessment:

    • Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., VDAC1 for mitochondria, Calnexin for ER, GAPDH for cytosol).

start Cell/Tissue Homogenate cent1 Centrifuge 600 x g, 10 min start->cent1 pellet1 Pellet: Nuclei, Unbroken Cells cent1->pellet1 discard sup1 Post-Nuclear Supernatant (PNS) cent1->sup1 cent2 Centrifuge 10,000 x g, 20 min sup1->cent2 pellet2 Pellet: Crude Mitochondria cent2->pellet2 sup2 Supernatant cent2->sup2 purity Assess Purity (Western Blot) pellet2->purity cent3 Centrifuge 100,000 x g, 1 hr sup2->cent3 pellet3 Pellet: Microsomes (ER) cent3->pellet3 sup3 Supernatant: Cytosol cent3->sup3 pellet3->purity sup3->purity

Caption: Workflow for subcellular fractionation by differential centrifugation.

Quantification of this compound

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Extraction of Acyl-CoAs:

    • To the isolated subcellular fractions, add a 2.5% solution of sulfosalicylic acid (SSA) to precipitate proteins and extract the acyl-CoAs.[3]

    • Include an internal standard, such as a stable isotope-labeled version of this compound or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA), at the beginning of the extraction to control for sample loss and matrix effects.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM).

      • Parent Ion: The parent ion for this compound (C37H60N7O17P3S) will be its protonated form [M+H]+.

      • Fragment Ions: A characteristic fragmentation of acyl-CoAs involves the neutral loss of 507 Da from the CoA moiety.[3] A second common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion with a mass-to-charge ratio (m/z) of 428.[3]

      • MRM Transitions:

        • Quantitative transition: [M+H]+ -> [M-507+H]+

        • Qualitative transition: [M+H]+ -> 428 m/z

  • Data Analysis:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the quantified amount to the protein content of the respective subcellular fraction.

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are tightly regulated and interconnected with other major metabolic routes.

cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum FattyAcids Long-Chain Fatty Acids BetaOx Beta-Oxidation FattyAcids->BetaOx input S1P Sphingosine-1-Phosphate S1P_Deg S1P Degradation S1P->S1P_Deg input Mito_Pool This compound BetaOx->Mito_Pool produces ER_Pool This compound Mito_Pool->ER_Pool Inter-organellar Transport? S1P_Deg->ER_Pool produces TER TER ER_Pool->TER substrate PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->FattyAcids Fatty Acid Elongation TER->PalmitoylCoA produces

Caption: Metabolic pathways involving this compound.

Conclusion and Future Directions

The subcellular localization of this compound is critical to its metabolic function. While direct quantitative evidence is currently sparse, the localization of key enzymes strongly suggests the existence of distinct pools in the mitochondria and the endoplasmic reticulum. The methodologies outlined in this guide provide a framework for future research to precisely quantify these pools and to explore the dynamics of their interplay. Such studies will be instrumental in understanding the regulation of lipid metabolism in health and disease and may unveil new targets for therapeutic intervention in metabolic disorders, neurodegenerative diseases, and cancer. Future work should focus on the development of sensitive probes for in situ imaging of this compound and on elucidating the mechanisms of its potential transport between organelles.

References

The Role of 2E-Hexadecenoyl-CoA in Acyl-CoA Oxidase Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2E-hexadecenoyl-CoA in the context of acyl-CoA oxidase (ACOX), the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. Peroxisomal acyl-coenzyme A oxidase 1 (ACOX1) is known to catalyze the desaturation of saturated fatty acyl-CoAs, such as palmitoyl-CoA, to their corresponding 2-trans-enoyl-CoAs, including (2E)-hexadecenoyl-CoA. While this compound is a well-established product of the forward reaction, its role as a substrate for acyl-CoA oxidase is not documented in the scientific literature. This guide summarizes the current understanding of ACOX substrate specificity, provides detailed experimental protocols for assessing enzyme activity, and presents logical and signaling pathways through diagrams to facilitate further research in this area.

Introduction to Acyl-CoA Oxidase and Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of various fatty acids and their derivatives that are not readily metabolized by mitochondria. This includes very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. The initial and rate-limiting step of this pathway is catalyzed by acyl-CoA oxidase (ACOX; EC 1.3.3.6).[1] ACOX is a flavoenzyme that facilitates the desaturation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[2]

The canonical reaction involving a C16 saturated fatty acyl-CoA is the conversion of palmitoyl-CoA to (2E)-hexadecenoyl-CoA. This reaction is fundamental to the catabolism of long-chain fatty acids within the peroxisome.

Substrate Specificity of Acyl-CoA Oxidase Isozymes

Most organisms possess multiple ACOX isozymes, each with distinct substrate specificities related to the acyl chain length. This diversity allows for the efficient processing of a wide range of fatty acids. While comprehensive kinetic data for this compound as a substrate is not available, the known specificities of various ACOX isozymes for saturated and unsaturated acyl-CoAs of different lengths are summarized below. This data is crucial for designing experiments to test the potential interaction of this compound with these enzymes.

Organism Acyl-CoA Oxidase Isozyme Preferred Substrate Chain Length Notes
Zea mays (Maize)Long-chain ACOXC16Exhibits broad activity on acyl-CoAs longer than C8.
Medium-chain ACOXC10-C14Apparent Km values are between 2 and 10 µM for the optimal substrate.
Short-chain ACOXC4-C8
Candida aaseri (Yeast)CaAOX4C6-C16Broad substrate spectrum.
CaAOX5> C12Prefers long-chain fatty acids.
Rattus norvegicus (Rat)Acyl-CoA Oxidase IShorter chain lengthsExhibits different specificity compared to isoform II.
Acyl-CoA Oxidase IILonger chain lengths

Quantitative Data on Acyl-CoA Oxidase Activity

Currently, there is no published quantitative data (e.g., Km, kcat, or specific activity) detailing the catalytic efficiency of any known acyl-CoA oxidase with this compound as a substrate. The available literature consistently identifies this compound as a product of the ACOX-catalyzed oxidation of palmitoyl-CoA. The lack of data on this compound as a substrate suggests that either the reverse reaction is thermodynamically unfavorable under standard assay conditions or that the product acts as an inhibitor, though no studies have confirmed this inhibitory role.

Experimental Protocols

To investigate whether this compound can act as a substrate or inhibitor of acyl-CoA oxidase, established assay methods can be adapted. Below are detailed protocols for spectrophotometric and fluorometric assays commonly used to measure ACOX activity.

Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate, catalyzed by exogenous horseradish peroxidase (HRP).

Principle: Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-enoyl-CoA + H₂O₂ H₂O₂ + Dye (reduced) --(Horseradish Peroxidase)--> Oxidized Dye (colored) + H₂O

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1% (v/v) Triton X-100.

  • Substrate Stock Solution: 1 mM this compound in water. (Note: Due to potential solubility issues with long-chain acyl-CoAs, the addition of bovine serum albumin (BSA) at a 1:1 molar ratio to the assay buffer may be necessary).

  • Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in Assay Buffer.

  • Chromogenic Substrate: 10 mM 4-aminoantipyrine (B1666024) and 100 mM phenol (B47542) in water.

  • Enzyme: Purified or partially purified acyl-CoA oxidase preparation.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL HRP Stock Solution

    • 50 µL Chromogenic Substrate solution

    • Variable volume of enzyme preparation

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 10-50 µL of the this compound stock solution.

  • Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the oxidized dye.

Fluorometric Assay for Acyl-CoA Oxidase Activity

This highly sensitive assay measures the H₂O₂-dependent oxidation of a fluorogenic substrate.

Principle: Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-enoyl-CoA + H₂O₂ H₂O₂ + Amplex Red --(Horseradish Peroxidase)--> Resorufin (fluorescent) + H₂O

Reagents:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

  • Substrate Stock Solution: 1 mM this compound in water.

  • Amplex® Red Reagent: 10 mM in DMSO.

  • Horseradish Peroxidase (HRP) Stock Solution: 10 U/mL in Assay Buffer.

  • Enzyme: Purified or partially purified acyl-CoA oxidase preparation.

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • 50 µL Assay Buffer

    • 10 µL Amplex® Red Reagent

    • 10 µL HRP Stock Solution

    • 10 µL of enzyme preparation

  • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 20 µL of the this compound stock solution.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm in a fluorescence microplate reader.

  • The rate of H₂O₂ production is determined by comparing the fluorescence change over time to a standard curve generated with known concentrations of H₂O₂.

Mandatory Visualizations

Signaling and Metabolic Pathways

Peroxisomal_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Palmitoyl_CoA->ACOX1 H2O2 H₂O₂ ACOX1->H2O2 Product Hexadecenoyl_CoA This compound (C16:1) ACOX1->Hexadecenoyl_CoA Product O2 O₂ O2->ACOX1 MFP Multifunctional Protein Hexadecenoyl_CoA->MFP Ketoacyl_CoA 3-Ketoacyl-CoA MFP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Myristoyl_CoA Myristoyl-CoA (C14:0) Thiolase->Myristoyl_CoA Chain-shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Next_Cycle Further β-Oxidation Cycles Myristoyl_CoA->Next_Cycle

Caption: Peroxisomal β-oxidation of Palmitoyl-CoA.

Experimental Workflow

ACOX_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Substrate, and Enzyme Solutions start->reagent_prep reaction_setup Set up Reaction Mixture (Buffer, HRP, Dye/Probe, Enzyme) reagent_prep->reaction_setup equilibration Equilibrate to Assay Temperature reaction_setup->equilibration initiation Initiate Reaction with This compound equilibration->initiation measurement Monitor Absorbance or Fluorescence Increase Over Time initiation->measurement data_analysis Calculate Initial Rate of Reaction measurement->data_analysis conclusion Determine Substrate Activity or Inhibition data_analysis->conclusion end End conclusion->end

Caption: Workflow for Acyl-CoA Oxidase Activity Assay.

Conclusion and Future Directions

The role of this compound as a product in the acyl-CoA oxidase-catalyzed step of peroxisomal β-oxidation is well-established. However, its capacity to act as a substrate for the forward or reverse reaction remains uncharacterized. The provided experimental protocols offer a robust framework for researchers to investigate this potential interaction. Future studies should focus on utilizing these assays with purified ACOX isozymes from various species to determine if any exhibit activity towards this compound. Such research would not only enhance our fundamental understanding of fatty acid metabolism but could also provide insights for the development of novel therapeutics targeting metabolic disorders. Elucidating the substrate and potential inhibitory profiles of ACOX isozymes is paramount for understanding their physiological roles and for the rational design of modulators for therapeutic intervention.

References

The Discovery and History of 2E-Hexadecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2E-hexadecenoyl-Coenzyme A (CoA) is a pivotal intermediate in lipid metabolism, situated at the crossroads of fatty acid beta-oxidation, fatty acid elongation, and sphingolipid metabolism. Its discovery and the subsequent elucidation of its metabolic roles have been integral to our understanding of cellular lipid homeostasis and the pathophysiology of various metabolic disorders. This technical guide provides a comprehensive overview of the history, discovery, and key metabolic functions of 2E-hexadecenoyl-CoA. It includes detailed summaries of its enzymatic interactions, experimental protocols for its quantification, and visual representations of the metabolic pathways in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

From its early chemical synthesis to its identification as a key metabolic intermediate, the journey of this compound has mirrored our expanding knowledge of lipid biochemistry. This long-chain enoyl-CoA species is characterized by a 16-carbon acyl chain with a trans double bond between carbons 2 and 3. This specific stereochemistry dictates its interactions with a variety of enzymes and its fate within different metabolic pathways. Understanding the discovery and history of this compound provides a foundational context for appreciating its significance in both normal physiology and disease states.

Discovery and Early History

The initial foray into the world of this compound was not through its biological discovery but through chemical synthesis. A foundational paper by Al-Arif and Blecher in 1971 described the chemical synthesis of various coenzyme A esters, including intermediates of hexadecanoic acid metabolism, which would have included the 2-enoyl species. This work was crucial for enabling further in vitro studies of fatty acid metabolism by providing researchers with the necessary substrates.

The biological significance of this compound emerged with the detailed characterization of fatty acid beta-oxidation. It was identified as the product of the first step of beta-oxidation of palmitoyl-CoA, catalyzed by acyl-CoA dehydrogenases, and the substrate for the second step, catalyzed by enoyl-CoA hydratase. Its role has since expanded beyond this canonical pathway, with its involvement in peroxisomal beta-oxidation and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway being more recent discoveries.

Metabolic Significance and Key Pathways

This compound is a central molecule in several interconnected metabolic pathways, primarily located in the mitochondria, peroxisomes, and endoplasmic reticulum.

Mitochondrial Beta-Oxidation

In the mitochondrial matrix, this compound is a transient intermediate in the beta-oxidation spiral of palmitic acid (C16:0).

  • Formation: It is formed from palmitoyl-CoA by the action of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). This enzyme introduces a trans double bond between the α and β carbons of the acyl-CoA chain.

  • Consumption: It is subsequently hydrated by enoyl-CoA hydratase to form L-3-hydroxyhexadecanoyl-CoA.

Peroxisomal Beta-Oxidation

Peroxisomes are also involved in the beta-oxidation of very-long-chain fatty acids. In this organelle, the initial dehydrogenation step is carried out by a different enzyme.

  • Formation: Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) catalyzes the desaturation of acyl-CoAs, such as palmitoyl-CoA, to their corresponding 2-trans-enoyl-CoAs, including this compound[1]. This reaction directly transfers electrons to molecular oxygen, producing hydrogen peroxide[1].

Sphingosine 1-Phosphate (S1P) Metabolic Pathway

A more recently elucidated role for this compound is in the catabolism of sphingosine 1-phosphate. This pathway connects sphingolipid and glycerophospholipid metabolism.

  • Formation: S1P is cleaved to form trans-2-hexadecenal, which is then oxidized to trans-2-hexadecenoic acid and subsequently activated to this compound.

  • Consumption: this compound is then reduced to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TER), an enzyme also involved in fatty acid elongation[2].

Enzymology of this compound

Several key enzymes utilize this compound as a substrate or produce it as a product. The kinetic parameters of these interactions are crucial for understanding the flux through these metabolic pathways.

EnzymePathwaySubstrate/ProductCellular LocationKinetic Parameters (for this compound or related substrates)
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Mitochondrial Beta-OxidationProductMitochondriaOptimal specificity for 16-carbon fatty acyl-CoAs[3]. Specific Km and Vmax for this compound as a product are not readily available.
Enoyl-CoA Hydratase Mitochondrial Beta-OxidationSubstrateMitochondriaDegrades fatty acids of variable tail length up to at least C16, with the reaction rate decreasing with increasing tail length[4][5]. Specific Km and Vmax for this compound are not well-documented in readily available literature.
Trans-2-enoyl-CoA Reductase (TER) S1P Metabolism / Fatty Acid ElongationSubstrateEndoplasmic ReticulumRat hepatic microsomes contain a long-chain enoyl-CoA reductase that is active with trans-2-hexadecenoyl-CoA and can use either NADH or NADPH as a cofactor[6].
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Peroxisomal Beta-OxidationProductPeroxisomeCatalyzes the desaturation of acyl-CoAs like palmitoyl-CoA to produce (2E)-enoyl-CoAs such as (2E)-hexadecenoyl-CoA[1][7]. Shows activity towards long-chain fatty acyl-CoAs[1].

Experimental Protocols

Chemical Synthesis of this compound

While the original 1971 protocol by Al-Arif and Blecher is not readily accessible, a general chemo-enzymatic method for the synthesis of α,β-unsaturated acyl-CoAs can be employed. This typically involves the activation of the corresponding carboxylic acid (2E-hexadecenoic acid) to an active ester (e.g., N-hydroxysuccinimide ester), followed by reaction with Coenzyme A.

Materials:

  • 2E-hexadecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2E-hexadecenoic acid and NHS in the anhydrous solvent.

    • Add DCC or EDC and stir the reaction at room temperature for several hours to overnight to form the NHS-ester.

    • Filter to remove the dicyclohexylurea byproduct (if using DCC).

    • Evaporate the solvent to obtain the crude NHS-ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS-ester in a suitable solvent (e.g., THF or a mixture of THF and water).

    • Prepare a solution of Coenzyme A in a slightly basic aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the NHS-ester solution to the Coenzyme A solution with stirring.

    • Monitor the reaction by HPLC until completion.

  • Purification:

    • Acidify the reaction mixture slightly.

    • Purify the this compound using reversed-phase solid-phase extraction or preparative HPLC.

Quantification of this compound by HPLC

This protocol is adapted from the method described by Tajima et al. (2008) for the enzymatic diagnosis of VLCAD deficiency.

Principle:

The production of this compound from palmitoyl-CoA by VLCAD in a cell lysate is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • Cell lysates (e.g., from lymphocytes or fibroblasts)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Palmitoyl-CoA (substrate)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) buffer (HPLC grade)

  • HPLC system with a C18 column and UV detector (detection at 260 nm)

  • This compound standard

Procedure:

  • Enzymatic Reaction:

    • Incubate a defined amount of cell lysate protein with palmitoyl-CoA in the reaction buffer at 37°C for a specific time.

    • Stop the reaction by adding an acid (e.g., perchloric acid) and placing the mixture on ice.

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet the precipitated protein.

    • Filter the supernatant through a syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in potassium phosphate buffer.

    • Detection: UV at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).

    • Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of a this compound standard.

Visualizing Metabolic Pathways

Mitochondrial Beta-Oxidation of Palmitoyl-CoA

Mitochondrial_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) VLCAD VLCAD Palmitoyl_CoA->VLCAD TwoE_Hexadecenoyl_CoA This compound (C16:1) VLCAD->TwoE_Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase TwoE_Hexadecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyhexadecanoyl_CoA Next_Step Further Beta-Oxidation L_3_Hydroxyhexadecanoyl_CoA->Next_Step

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA to L-3-hydroxyhexadecanoyl-CoA.

Peroxisomal Formation of this compound

Peroxisomal_Beta_Oxidation_Start Palmitoyl_CoA Palmitoyl-CoA (C16:0) ACOX1 ACOX1 Palmitoyl_CoA->ACOX1 TwoE_Hexadecenoyl_CoA This compound (C16:1) ACOX1->TwoE_Hexadecenoyl_CoA H2O2 H2O2 ACOX1->H2O2 O2 O2 O2->ACOX1

Caption: Initial step of peroxisomal beta-oxidation of palmitoyl-CoA.

Role in Sphingosine 1-Phosphate Metabolism

S1P_Metabolism S1P Sphingosine 1-Phosphate S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal trans-2-Hexadecenal S1P_Lyase->Hexadecenal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Hexadecenal->Aldehyde_Dehydrogenase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Aldehyde_Dehydrogenase->Hexadecenoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase TwoE_Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->TwoE_Hexadecenoyl_CoA TER trans-2-enoyl-CoA Reductase (TER) TwoE_Hexadecenoyl_CoA->TER Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA

Caption: The metabolic pathway from sphingosine 1-phosphate to palmitoyl-CoA.

Conclusion

This compound stands as a testament to the intricate and interconnected nature of cellular lipid metabolism. From its humble beginnings as a chemically synthesized tool for in vitro studies, it has emerged as a critical intermediate in at least three major metabolic pathways. The ongoing research into the enzymes that metabolize this compound continues to provide valuable insights into the regulation of lipid homeostasis and the molecular basis of metabolic diseases. This technical guide serves as a consolidated resource to aid researchers in their exploration of this fascinating molecule and its implications for human health and disease. Further investigation into the precise kinetics of its enzymatic interactions will undoubtedly pave the way for novel therapeutic strategies targeting lipid-related disorders.

References

An In-depth Technical Guide on the Biochemical Properties of 2E-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a pivotal intermediate in lipid metabolism, situated at the crossroads of fatty acid beta-oxidation and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. As a long-chain acyl-CoA thioester, its biochemical properties and the enzymes that metabolize it are of significant interest in understanding cellular energy homeostasis and signaling. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its metabolic fate, enzymatic interactions, and the analytical methods for its study.

Physicochemical Properties

PropertyValueReference
Chemical Formula C37H62N7O17P3S--INVALID-LINK--
Molecular Weight 1003.93 g/mol --INVALID-LINK--
Synonyms (2E)-Hexadecenoyl-coenzyme A, trans-2-Hexadecenoyl-CoA--INVALID-LINK--
CAS Number 4460-95-1--INVALID-LINK--

Metabolic Significance

This compound is a key metabolite in two major cellular pathways:

  • Mitochondrial Beta-Oxidation: In the breakdown of fatty acids for energy production, this compound is formed from palmitoyl-CoA through the action of acyl-CoA dehydrogenase.[1] It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, which then proceeds through the remaining steps of the beta-oxidation spiral to yield acetyl-CoA.[2]

  • Sphingosine 1-Phosphate (S1P) Metabolic Pathway: this compound is a critical intermediate in the catabolism of S1P. S1P is cleaved to produce (2E)-hexadecenal, which is then oxidized to (2E)-hexadecenoic acid and subsequently activated to this compound.[3] This intermediate is then reduced by trans-2-enoyl-CoA reductase to palmitoyl-CoA, thereby connecting sphingolipid metabolism with fatty acid metabolism.[4]

Key Enzymatic Reactions

Several enzymes catalyze reactions involving this compound. The kinetic parameters for some of these enzymes with related substrates are available, though specific data for this compound is limited.

EnzymeEC NumberReactionNotes
Acyl-CoA Dehydrogenase 1.3.8.7Palmitoyl-CoA + FAD → this compound + FADH2This is the first step of beta-oxidation. Various isoforms exist with different chain-length specificities.[1]
Enoyl-CoA Hydratase 4.2.1.17This compound + H2O ⇌ (S)-3-Hydroxyhexadecanoyl-CoACatalyzes the hydration of the double bond.[2]
Trans-2-enoyl-CoA Reductase 1.3.1.38This compound + NADPH + H+ → Palmitoyl-CoA + NADP+A key step in the S1P metabolic pathway and fatty acid elongation.[3][4] The Km for the Euglena gracilis enzyme with trans-2-hexenoyl-CoA (a shorter chain analog) is 91 µM.[5]

Signaling and Regulatory Roles

Long-chain fatty acyl-CoAs, including presumably this compound, are emerging as important signaling molecules and allosteric regulators of enzyme activity. They have been shown to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] This activation promotes fatty acid oxidation. Furthermore, the availability of acyl-CoA substrates is a key determinant in the regulation of beta-oxidation.[8][9]

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the synthesis of this compound is through the enzymatic dehydrogenation of palmitoyl-CoA using a suitable acyl-CoA dehydrogenase.

Materials:

  • Palmitoyl-CoA

  • Acyl-CoA dehydrogenase (e.g., from porcine liver)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Electron acceptor (e.g., phenazine (B1670421) methosulfate and 2,6-dichlorophenolindophenol)

  • HPLC system for purification

Protocol:

  • Prepare a reaction mixture containing palmitoyl-CoA, FAD, and the electron acceptor in potassium phosphate buffer.

  • Initiate the reaction by adding acyl-CoA dehydrogenase.

  • Monitor the reaction progress by observing the reduction of the electron acceptor spectrophotometrically.

  • Stop the reaction at the desired time point (e.g., by adding a denaturing agent).

  • Purify the resulting this compound from the reaction mixture using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Sample Preparation:

  • Extract acyl-CoAs from biological samples (cells or tissues) using an appropriate solvent mixture (e.g., acetonitrile/methanol/water).

  • Incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • Centrifuge the extract to remove cellular debris.

  • Dry the supernatant and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters (General Guidance):

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol containing a small amount of an ion-pairing agent or acid (e.g., formic acid or ammonium (B1175870) acetate) is often employed to achieve good separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) for quantification. The transition would be from the precursor ion (the m/z of this compound) to a specific product ion (e.g., the fragment corresponding to the acyl chain or a common fragment of the CoA moiety).

Visualizations

Mitochondrial Beta-Oxidation Pathway

Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Palmitoyl_CoA->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Hexadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexadecenoyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O H2O H2O->Enoyl_CoA_Hydratase Next_Steps Further Oxidation Hydroxyacyl_CoA->Next_Steps

Caption: Overview of the initial steps of mitochondrial beta-oxidation of palmitoyl-CoA.

Sphingosine 1-Phosphate (S1P) Catabolic Pathway

S1P_Catabolism S1P Sphingosine 1-Phosphate S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal (2E)-Hexadecenal S1P_Lyase->Hexadecenal ALDH Aldehyde Dehydrogenase Hexadecenal->ALDH Hexadecenoic_Acid (2E)-Hexadecenoic Acid ALDH->Hexadecenoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecenoyl_CoA CoA CoA CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase TER Trans-2-enoyl-CoA Reductase Hexadecenoyl_CoA->TER NADP NADP+ TER->NADP Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA NADPH NADPH NADPH->TER

Caption: The metabolic pathway for the degradation of sphingosine 1-phosphate.

Conclusion

This compound is a crucial metabolite that links fatty acid and sphingolipid metabolism. Its concentration and flux through these pathways are tightly regulated by a series of enzymes. Further research into the specific kinetic parameters of these enzymes with this compound and its precise role in cellular signaling will provide a more complete understanding of its biological significance. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this important molecule.

References

A Technical Guide to 2E-Hexadecenoyl-CoA and its Critical Role in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of (2E)-hexadecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of fatty acids. We will explore its biochemical properties, its position within the catabolic spiral of both saturated and unsaturated fatty acids, and the enzymatic reactions in which it participates. This document consolidates quantitative kinetic data for associated enzymes, details relevant experimental protocols for the study of fatty acid oxidation, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding. This guide is intended to serve as a critical resource for researchers in metabolism, drug discovery, and related biomedical fields.

Introduction to 2E-Hexadecenoyl-CoA

(2E)-Hexadecenoyl-CoA, also known as trans-2-hexadecenoyl-CoA, is a long-chain monounsaturated fatty acyl-CoA thioester. It is a central intermediate in the mitochondrial beta-oxidation pathway, the primary mechanism for degrading fatty acids to produce energy.[1][2] Specifically, it is the C16 enoyl-CoA intermediate formed during the breakdown of palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid, palmitic acid. As a substrate for several mitochondrial enzymes, including enoyl-CoA hydratase and 2,4-dienoyl-CoA reductase, its metabolism is crucial for the efficient catabolism of a wide range of dietary and stored fatty acids.[2][3]

The Role of this compound in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical four-step process that shortens a fatty acyl-CoA molecule by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH. These products subsequently enter the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP.

Beta-Oxidation of Saturated Fatty Acids

For a saturated fatty acid like palmitic acid (C16:0), the process begins with its activation to palmitoyl-CoA in the cytoplasm. After transport into the mitochondrial matrix via the carnitine shuttle, palmitoyl-CoA enters the beta-oxidation spiral.[4]

  • Dehydrogenation: Palmitoyl-CoA is oxidized by a long-chain acyl-CoA dehydrogenase (LCAD), which removes two hydrogen atoms between carbons 2 (α) and 3 (β). This reaction forms a trans double bond and yields This compound and FADH₂.

  • Hydration: this compound is then hydrated by the enzyme enoyl-CoA hydratase (also known as crotonase).[5] This enzyme adds a water molecule across the double bond, forming (S)-3-hydroxypalmitoyl-CoA.[5] The activity of crotonase is efficient for short-chain enoyl-CoAs but decreases with increasing chain length; its activity on this compound is only about 1-2% of its activity on crotonyl-CoA (C4).[5]

  • Dehydrogenation: The resulting (S)-3-hydroxypalmitoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group into a keto group, producing 3-oxopalmitoyl-CoA and NADH.

  • Thiolysis: Finally, 3-oxopalmitoyl-CoA is cleaved by β-ketothiolase. This reaction uses a molecule of free coenzyme A to break the bond between the α and β carbons, releasing a molecule of acetyl-CoA and myristoyl-CoA (C14:0-CoA).

The shortened myristoyl-CoA then re-enters the beta-oxidation cycle, and the process repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

Beta_Oxidation_Saturated cluster_cycle One Cycle of Beta-Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA This compound Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxy_CoA (S)-3-Hydroxypalmitoyl-CoA Hexadecenoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase (+ H2O) Keto_CoA 3-Oxopalmitoyl-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Myristoyl_CoA Myristoyl-CoA (C14:0) Keto_CoA->Myristoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Myristoyl_CoA->Palmitoyl_CoA To next cycle

Figure 1. The central role of this compound in the beta-oxidation of palmitoyl-CoA.

Beta-Oxidation of Unsaturated Fatty Acids

The degradation of unsaturated fatty acids requires additional auxiliary enzymes to handle the pre-existing double bonds, which are often in a cis configuration and at positions that are incompatible with the standard beta-oxidation enzymes. When beta-oxidation encounters a double bond that results in a 2,4-dienoyl-CoA intermediate (e.g., during the breakdown of linoleic acid), the enzyme 2,4-dienoyl-CoA reductase is essential.[3] This enzyme uses NADPH to reduce the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[3] An isomerase then converts this product to a trans-2-enoyl-CoA, which can re-enter the main beta-oxidation pathway at the enoyl-CoA hydratase step.[3]

Beta_Oxidation_Unsaturated Dienoyl_CoA 2,4-Dienoyl-CoA Trans3_Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA->Trans3_Enoyl_CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) Trans2_Enoyl_CoA trans-2-Enoyl-CoA (e.g., this compound) Trans3_Enoyl_CoA->Trans2_Enoyl_CoA Enoyl-CoA Isomerase Hydratase_Step Enoyl-CoA Hydratase Step Trans2_Enoyl_CoA->Hydratase_Step Re-entry into β-Oxidation

Figure 2. Auxiliary pathway for unsaturated fatty acid oxidation involving a trans-2-enoyl-CoA intermediate.

Regulation of Beta-Oxidation

The rate of mitochondrial beta-oxidation is tightly regulated to meet the cell's energy demands. Key regulatory points include:

  • Substrate Availability: The transport of long-chain fatty acyl-CoAs into the mitochondria via the carnitine palmitoyltransferase 1 (CPT1) system is the rate-limiting step.[4] CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, thus preventing fatty acid breakdown while synthesis is active.[4]

  • Allosteric Regulation: The beta-oxidation pathway is also controlled by the intramitochondrial ratios of NADH/NAD⁺ and acetyl-CoA/CoA.[6] High ratios, indicative of an energy-replete state, inhibit the 3-hydroxyacyl-CoA dehydrogenase and β-ketothiolase enzymes, respectively, slowing down the pathway.[6]

  • Transcriptional Control: The expression of genes encoding beta-oxidation enzymes is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is activated during periods of fasting or high fat intake.[6][7]

Quantitative Data on Related Enzymes

The kinetic properties of the enzymes involved in this compound metabolism are critical for understanding the flux through the beta-oxidation pathway. The following tables summarize available data for key enzymes.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

Substrate Organism Km (µM) Vmax (U/mg) Reference
Crotonyl-CoA (C4) Bovine Liver 20-30 ~7000 [5]
2-Hexenoyl-CoA (C6) Bovine Liver ~30 ~4000 [5]

| 2-Hexadecenoyl-CoA (C16) | Bovine Liver | N/A | ~70-140 (1-2% of C4) |[5] |

Note: Data for this compound is limited and often presented relative to shorter-chain substrates due to lower enzyme efficiency.

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

Enzyme Optimal Substrate Chain Length Substrates Acted Upon Notes
SCAD (Short-chain) C4 - C6 Saturated C4-C6 acyl-CoAs Acts on short-chain fatty acyl-CoAs.
MCAD (Medium-chain) C6 - C12 Saturated C4-C16 acyl-CoAs Most efficient with octanoyl-CoA.[8]
LCAD (Long-chain) C12 - C18 Saturated C8-C20+ acyl-CoAs Acts on substrates like palmitoyl-CoA.

| VLCAD (Very long-chain) | C14 - C20 | Saturated C12-C24 acyl-CoAs | Key for the initial step with long-chain FAs. |

Experimental Protocols

Measurement of Mitochondrial Fatty Acid Beta-Oxidation in Intact Cells

This protocol is based on the quantification of radiolabeled acid-soluble metabolites (ASMs) produced from the oxidation of a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid.[9]

Materials:

  • Cultured cells (e.g., primary hepatocytes, fibroblasts)

  • [1-¹⁴C]palmitic acid

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Krebs-Ringer buffer or appropriate assay buffer

  • Perchloric acid (PCA)

  • Scintillation fluid and vials

Procedure:

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed with BSA in the assay buffer. A typical concentration is 100-200 µM palmitic acid with a 5:1 molar ratio of palmitate to BSA.[10]

  • Cell Culture: Plate cells in multi-well plates and grow to near confluency.

  • Assay Initiation: Wash the cells with warm PBS. Replace the medium with the pre-warmed radiolabeled substrate solution.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-120 minutes).

  • Termination: Stop the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M. This lyses the cells and precipitates macromolecules.[11]

  • Separation of ASMs: Centrifuge the plates to pellet the precipitate. The supernatant contains the acid-soluble metabolites (¹⁴C-acetyl-CoA and other short-chain intermediates).

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein content in parallel wells (e.g., using a Bradford or BCA assay) to normalize the FAO rate (e.g., in nmol/mg protein/hr).

FAO_Assay_Workflow Start Start Plate_Cells Culture Cells to Near Confluency Start->Plate_Cells Prep_Substrate Prepare [14C]Palmitate-BSA Substrate Solution Incubate Incubate Cells with [14C]Palmitate Substrate (37°C) Prep_Substrate->Incubate Plate_Cells->Incubate Terminate Terminate Reaction with Cold Perchloric Acid Incubate->Terminate Separate Centrifuge to Separate Supernatant (ASMs) from Precipitate Terminate->Separate Quantify Measure Radioactivity in Supernatant via Scintillation Counting Separate->Quantify Normalize Normalize to Protein Content Quantify->Normalize End End Normalize->End

Figure 3. Experimental workflow for the radiometric fatty acid oxidation (FAO) assay.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate, which results in a decrease in absorbance at 263 nm due to the disappearance of the double bond in conjugation with the thioester group.

Materials:

  • Mitochondrial extract or purified enoyl-CoA hydratase

  • Tris-HCl buffer (pH 7.8-8.0)

  • Substrate: Crotonyl-CoA (or other enoyl-CoA) solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the enzyme sample.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 263 nm.

  • Initiate Reaction: Start the reaction by adding a known concentration of the crotonyl-CoA substrate and mix quickly.

  • Monitor Absorbance: Record the decrease in absorbance at 263 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Calculate Activity: Calculate the rate of the reaction using the molar extinction coefficient for the enoyl-CoA substrate (ε₂₆₃ for crotonyl-CoA is ~6.7 x 10³ M⁻¹cm⁻¹). Enzyme activity is typically expressed as µmol of substrate consumed per minute per mg of protein.

Analysis of Acyl-CoA Species by LC-MS/MS

This method allows for the sensitive and specific quantification of individual acyl-CoA species, including this compound, from biological samples.

Materials:

  • Tissue or cell samples

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Extraction solvent (e.g., isopropanol/acetonitrile/water with acetic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Collection: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen sample in a cold extraction solvent containing internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the extract onto an appropriate LC column (e.g., C18) to separate the different acyl-CoA species. The eluent is directed into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific parent-daughter ion transitions for each acyl-CoA of interest.

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Directions

This compound is an indispensable intermediate in the mitochondrial beta-oxidation of both saturated and unsaturated long-chain fatty acids. The efficiency of its processing by enoyl-CoA hydratase and the proper functioning of auxiliary enzymes that generate it are critical for maintaining energy homeostasis. Dysregulation of fatty acid oxidation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain inherited metabolic disorders.[7][12]

Future research should focus on obtaining more precise quantitative data for the kinetic parameters of human mitochondrial enzymes with long-chain substrates like this compound. Furthermore, advanced metabolomic and lipidomic approaches will continue to refine our understanding of how the flux through this pathway is controlled in health and disease, potentially revealing new therapeutic targets for metabolic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals engaged in this vital area of research.

References

The Interaction of 2E-Hexadecenoyl-CoA with Lipid-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a pivotal intermediate in lipid metabolism, participating in both the catabolic pathway of fatty acid beta-oxidation and the anabolic processes related to sphingolipid signaling. Its interactions with various lipid-binding proteins are crucial for its transport, sequestration, and presentation to enzymatic machinery. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on quantitative data, experimental methodologies, and the relevant signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting lipid metabolic and signaling cascades.

Lipid-Binding Proteins Interacting with this compound

Several classes of lipid-binding proteins are known to interact with long-chain acyl-CoA esters, including this compound. These proteins play essential roles in fatty acid trafficking, buffering the intracellular pool of reactive acyl-CoAs, and modulating the activity of enzymes involved in lipid metabolism.

Acyl-CoA Synthetase Long-Chain Family Members (ACSL)

Acyl-CoA synthetases are responsible for the activation of long-chain fatty acids to their corresponding acyl-CoA esters. Notably, ACSL3 and ACSL6 have been identified to catalyze the formation of (2E)-hexadecenoyl-CoA from (E)-hexadec-2-enoate.[1][2] This enzymatic activity is a critical step for the entry of this unsaturated fatty acid into cellular metabolic pathways.

Non-specific Lipid-Transfer Protein (nsL-TP) / Sterol Carrier Protein-2 (SCP-2)
Acyl-CoA-Binding Proteins (ACBPs)

ACBPs are a family of small intracellular proteins that bind long-chain acyl-CoA esters with high affinity and specificity.[3] They are considered to be key players in the intracellular trafficking and buffering of acyl-CoA pools. While direct binding studies with this compound are limited, research on the binding of various long-chain acyl-CoAs to ACBPs provides valuable insights. The binding affinity is strongly dependent on the length of the acyl chain, with a preference for those containing 14-22 carbon atoms.[3] Importantly, it has been observed that there is no correlation between the number of double bonds in the acyl chain and the binding affinity for ACBP. This suggests that this compound likely binds to ACBPs with an affinity comparable to its saturated counterpart, hexadecanoyl-CoA, which is in the nanomolar to micromolar range.

Fatty Acid-Binding Proteins (FABPs)

FABPs are another class of abundant intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules. While they primarily bind fatty acids, they have also been shown to interact with acyl-CoA esters. The binding affinities of FABPs for long-chain fatty acids are typically in the nanomolar to low micromolar range.[4] It is plausible that this compound interacts with certain FABP isoforms, although specific binding data is currently lacking.

Quantitative Data on Ligand Binding

As highlighted above, specific quantitative binding data for the interaction of this compound with lipid-binding proteins is sparse in the published literature. The following table summarizes the available qualitative and extrapolated quantitative information.

Lipid-Binding ProteinLigandBinding Affinity (Kd)Method
nsL-TP / SCP-2 2-Hexadecenoyl-CoABinds readily (specific Kd not reported)Fluorescence Resonance Energy Transfer (FRET) based displacement assay
ACBP Long-chain acyl-CoAs (C14-C22)High affinity (nM to µM range)Isothermal Titration Calorimetry, EPR spectroscopy
FABPs Long-chain fatty acidsnM to low µM rangeVarious

Signaling Pathways Involving this compound

This compound is a key intermediate in two major metabolic and signaling pathways: fatty acid beta-oxidation and sphingolipid metabolism.

Fatty Acid Beta-Oxidation

In the mitochondrial matrix, this compound is an intermediate in the beta-oxidation of both saturated and unsaturated fatty acids. For saturated fatty acids, it is formed in the first step of each cycle. For unsaturated fatty acids with a double bond at an odd-numbered carbon, an isomerase converts a cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, forming 2-enoyl-CoA, which can then be processed by enoyl-CoA hydratase.

Beta_Oxidation_Pathway cluster_products Products per cycle Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) 2-trans-Enoyl-CoA (Cn) 2-trans-Enoyl-CoA (Cn) Fatty Acyl-CoA (Cn)->2-trans-Enoyl-CoA (Cn) Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA (Cn) L-β-Hydroxyacyl-CoA (Cn) 2-trans-Enoyl-CoA (Cn)->L-β-Hydroxyacyl-CoA (Cn) Enoyl-CoA Hydratase β-Ketoacyl-CoA (Cn) β-Ketoacyl-CoA (Cn) L-β-Hydroxyacyl-CoA (Cn)->β-Ketoacyl-CoA (Cn) β-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) β-Ketoacyl-CoA (Cn)->Fatty Acyl-CoA (Cn-2) Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA (Cn)->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle FADH2 FADH2 NADH NADH Acetyl-CoA_out Acetyl-CoA Acyl-CoA\nDehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA\nDehydrogenase->FADH2 Enoyl-CoA\nHydratase Enoyl-CoA Hydratase β-Hydroxyacyl-CoA\nDehydrogenase β-Hydroxyacyl-CoA Dehydrogenase β-Hydroxyacyl-CoA\nDehydrogenase->NADH Thiolase Thiolase

Figure 1. The role of 2-trans-Enoyl-CoA in the beta-oxidation cycle.
Sphingosine-1-Phosphate (S1P) Degradation Pathway

This compound is a critical intermediate in the catabolic pathway of the signaling lipid sphingosine-1-phosphate (S1P). S1P is irreversibly cleaved by S1P lyase to produce phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to this compound by an acyl-CoA synthetase. Finally, trans-2-enoyl-CoA reductase reduces this compound to palmitoyl-CoA, which can then enter various metabolic pathways, including fatty acid synthesis or beta-oxidation.[5]

S1P_Degradation_Pathway Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) trans-2-Hexadecenal trans-2-Hexadecenal Sphingosine-1-Phosphate (S1P)->trans-2-Hexadecenal S1P Lyase trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid trans-2-Hexadecenal->trans-2-Hexadecenoic Acid Aldehyde Dehydrogenase This compound This compound trans-2-Hexadecenoic Acid->this compound Acyl-CoA Synthetase Palmitoyl-CoA Palmitoyl-CoA This compound->Palmitoyl-CoA trans-2-Enoyl-CoA Reductase Fatty Acid Metabolism Fatty Acid Metabolism Palmitoyl-CoA->Fatty Acid Metabolism S1P Lyase S1P Lyase Aldehyde\nDehydrogenase Aldehyde Dehydrogenase Acyl-CoA\nSynthetase Acyl-CoA Synthetase trans-2-Enoyl-CoA\nReductase trans-2-Enoyl-CoA Reductase

Figure 2. The role of this compound in S1P degradation.

Experimental Protocols

The study of interactions between lipids and proteins requires specialized biophysical techniques. Isothermal titration calorimetry and surface plasmon resonance are two powerful methods for quantitatively characterizing these interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[6]

Methodology:

  • Sample Preparation:

    • The lipid-binding protein of interest is purified and dialyzed extensively against a suitable buffer.

    • This compound is dissolved in the same dialysis buffer. To avoid micelle formation, the concentration of the acyl-CoA should be kept below its critical micelle concentration (CMC). The use of a small amount of a mild detergent or co-solvent might be necessary.

    • Both protein and ligand solutions are degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • Titration:

    • The protein solution is loaded into the sample cell of the microcalorimeter.

    • The this compound solution is loaded into the injection syringe.

    • A series of small aliquots of the ligand solution are injected into the protein solution while the temperature is kept constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Purify and dialyze protein Purify and dialyze protein Degas both solutions Degas both solutions Purify and dialyze protein->Degas both solutions Dissolve this compound in buffer Dissolve this compound in buffer Dissolve this compound in buffer->Degas both solutions Load protein into sample cell Load protein into sample cell Degas both solutions->Load protein into sample cell Load ligand into syringe Load ligand into syringe Degas both solutions->Load ligand into syringe Inject ligand into protein solution Inject ligand into protein solution Load protein into sample cell->Inject ligand into protein solution Load ligand into syringe->Inject ligand into protein solution Measure heat change Measure heat change Inject ligand into protein solution->Measure heat change Integrate heat spikes Integrate heat spikes Measure heat change->Integrate heat spikes Generate binding isotherm Generate binding isotherm Integrate heat spikes->Generate binding isotherm Fit data to binding model Fit data to binding model Generate binding isotherm->Fit data to binding model Determine Kd, n, ΔH, ΔS Determine Kd, n, ΔH, ΔS Fit data to binding model->Determine Kd, n, ΔH, ΔS

Figure 3. A generalized workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling) is chosen.

    • The lipid-binding protein (ligand) is immobilized on the sensor surface using a standard coupling procedure.

  • Binding Analysis:

    • A solution of this compound (analyte) at various concentrations is prepared in a running buffer. Similar to ITC, care must be taken to work below the CMC of the acyl-CoA.

    • The analyte solutions are injected over the sensor surface containing the immobilized protein.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored over time. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis:

    • The sensorgrams obtained at different analyte concentrations are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Select sensor chip Select sensor chip Immobilize lipid-binding protein Immobilize lipid-binding protein Select sensor chip->Immobilize lipid-binding protein Prepare this compound solutions Prepare this compound solutions Immobilize lipid-binding protein->Prepare this compound solutions Inject analyte over sensor surface Inject analyte over sensor surface Prepare this compound solutions->Inject analyte over sensor surface Monitor refractive index change Monitor refractive index change Inject analyte over sensor surface->Monitor refractive index change Generate sensorgrams Generate sensorgrams Monitor refractive index change->Generate sensorgrams Fit data to kinetic model Fit data to kinetic model Generate sensorgrams->Fit data to kinetic model Determine ka, kd, and Kd Determine ka, kd, and Kd Fit data to kinetic model->Determine ka, kd, and Kd

Figure 4. A generalized workflow for Surface Plasmon Resonance.

Conclusion

This compound is a metabolically significant molecule whose intracellular fate is intricately linked to its interactions with a variety of lipid-binding proteins. While our understanding of these interactions is growing, there remains a need for more quantitative data to fully elucidate the dynamics of this compound trafficking and its role in signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the complex biology of this important lipid intermediate. Future studies employing techniques such as ITC and SPR to determine the specific binding affinities of this compound for proteins like nsL-TP/SCP-2, ACBPs, and FABPs will be invaluable for advancing our knowledge in this area and for the development of novel therapeutics targeting lipid-related diseases.

References

Methodological & Application

Quantification of 2E-hexadecenoyl-CoA by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its quantification is paramount in the study of various metabolic disorders, particularly Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited metabolic disease. Accurate measurement of this compound levels in biological samples can aid in disease diagnosis, monitoring therapeutic efficacy, and in the development of novel drugs targeting fatty acid metabolism. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway: Mitochondrial Fatty Acid Beta-Oxidation

The diagram below illustrates the initial steps of mitochondrial fatty acid beta-oxidation, highlighting the role of VLCAD and the production of this compound. In VLCAD deficiency, the conversion of Palmitoyl-CoA to this compound is impaired, leading to a buildup of upstream metabolites and a deficiency in downstream energy production.

FattyAcidOxidation cluster_mito Mitochondrial Matrix cluster_vlcadd VLCAD Deficiency PalmitoylCoA Palmitoyl-CoA (C16:0-CoA) VLCAD VLCAD PalmitoylCoA->VLCAD HexadecenoylCoA This compound VLCAD->HexadecenoylCoA FAD -> FADH2 EnoylCoAHydratase Enoyl-CoA Hydratase HexadecenoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyhexadecanoyl-CoA EnoylCoAHydratase->HydroxyacylCoA H2O LCHAD LCHAD HydroxyacylCoA->LCHAD KetoacylCoA 3-Ketohexadecanoyl-CoA LCHAD->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase MyristoylCoA Myristoyl-CoA (C14:0-CoA) Thiolase->MyristoylCoA CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Mitochondrial beta-oxidation of Palmitoyl-CoA.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from biological samples using HPLC.

HPLC_Workflow cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Lymphocytes, Tissue Homogenate) Extraction Acyl-CoA Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Optional: Derivatization (for fluorescence detection) Extraction->Derivatization HPLC HPLC Analysis (Reversed-Phase C18 Column) Extraction->HPLC Derivatization->HPLC Detection UV Detection (260 nm) or Fluorescence Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data Quantification Quantification (Standard Curve) Data->Quantification

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Lymphocytes

This protocol is adapted from methodologies used for the diagnosis of VLCAD deficiency.[1]

Materials:

  • Lymphocyte cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 6% (v/v), ice-cold

  • Potassium carbonate (K2CO3), 3 M, ice-cold

  • Centrifuge capable of 14,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Wash the lymphocyte pellet twice with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash and discard the supernatant.

  • Resuspend the final cell pellet in 200 µL of ice-cold 6% PCA.

  • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the extract by adding 3 M K2CO3 dropwise while vortexing until the pH is between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.

  • Incubate on ice for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis. Store at -80°C if not analyzed immediately.

HPLC Quantification of this compound

This protocol is based on the direct quantification of the product of the VLCAD-catalyzed reaction.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 75 mM Potassium Phosphate Monobasic (KH2PO4) in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[2]

  • Injection Volume: 20-50 µL.

  • Column Temperature: 35°C.[2]

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
356040

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Prepare a standard curve of this compound in the range of 1 to 100 µM.

  • Inject the prepared standards and samples onto the HPLC system.

  • Monitor the elution of this compound at 260 nm. The retention time will need to be determined empirically with a pure standard but is expected to be in the range of other long-chain acyl-CoAs under similar conditions.

  • Integrate the peak area corresponding to this compound.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the HPLC quantification of long-chain acyl-CoAs, which can be used as a reference for this compound. Actual values should be determined during method validation.

ParameterExpected ValueReference
Retention Time Dependent on specific HPLC conditions and columnEmpirically Determined
Limit of Detection (LOD) 0.1 - 1 pmol[3][4]
Limit of Quantification (LOQ) 0.5 - 5 pmol[3][4]
Linearity (R²) > 0.99[5]
Precision (%RSD) < 15%[6]
Accuracy/Recovery 85 - 115%[4]

Troubleshooting and Considerations

  • Peak Tailing: Acyl-CoAs can exhibit peak tailing. Using a mobile phase with a slightly acidic pH or including ion-pairing reagents can improve peak shape.

  • Sample Stability: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples on ice or at 4°C during preparation and to store extracts at -80°C.

  • Matrix Effects: Biological samples can contain interfering substances. Proper sample cleanup is essential. For complex matrices, a solid-phase extraction (SPE) step may be necessary.

  • Method Validation: It is imperative to fully validate the HPLC method in your laboratory to ensure accuracy, precision, and reliability of the quantitative data. This includes determining the actual LOD, LOQ, linearity, and recovery for this compound.

  • LC-MS/MS for Higher Sensitivity: For applications requiring higher sensitivity and specificity, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is recommended.[6][7]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound by HPLC. By following these methodologies, researchers, scientists, and drug development professionals can obtain reliable and accurate measurements of this key metabolite, facilitating advancements in the understanding and treatment of metabolic disorders.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a crucial intermediate in fatty acid metabolism, participating in both the biosynthesis (elongation) and degradation (β-oxidation) of long-chain fatty acids.[1][2][3][4][5] Accurate quantification and analysis of this compound are vital for understanding metabolic fluxes, identifying enzyme deficiencies, and investigating the effects of drugs targeting lipid metabolism. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]

Application Notes

The LC-MS/MS-based analysis of this compound finds applications in a variety of research and drug development areas:

  • Metabolic Research: Elucidating the dynamics of fatty acid metabolism in health and disease. By quantifying intermediates like this compound, researchers can map metabolic pathways and identify regulatory nodes.

  • Disease Biomarker Discovery: Aberrant levels of specific acyl-CoAs can be indicative of metabolic disorders. For instance, the accumulation of certain acyl-CoAs is a hallmark of inborn errors of fatty acid oxidation.

  • Drug Development: Assessing the efficacy and mechanism of action of drugs that target enzymes involved in fatty acid metabolism. Changes in the concentration of this compound can serve as a pharmacodynamic biomarker.

  • Nutritional Science: Investigating the impact of dietary fatty acids on cellular metabolism and signaling.

Data Presentation

The quantitative analysis of this compound by LC-MS/MS relies on the monitoring of specific precursor-to-product ion transitions. The following table summarizes the key mass spectrometric parameters for this compound.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
This compound1000.5493.5 (Neutral Loss of 507 Da)428.0 (Adenosine diphosphate (B83284) fragment)Positive ESI

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The neutral loss of 507 Da is a characteristic fragmentation of acyl-CoAs, corresponding to the loss of the 3'-phospho-ADP moiety.[7][9][10][11]

Experimental Protocols

Sample Preparation from Cultured Cells

This protocol outlines the extraction of acyl-CoAs from mammalian cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol containing the internal standard.

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[12][13]

LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of long-chain acyl-CoAs.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C8 column can also be used.[7][14]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile/10% Water[14]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[7][14]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 1000.5 -> 493.5 (Quantifier), 1000.5 -> 428.0 (Qualifier)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cell_harvest Cell Harvesting protein_precipitation Protein Precipitation (Cold Methanol + IS) cell_harvest->protein_precipitation centrifugation1 Centrifugation (15,000 x g, 4°C) protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying (Nitrogen Evaporation) supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection data_analysis Data Analysis & Quantification mrm_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fatty_acid_metabolism cluster_beta_oxidation Mitochondrial β-Oxidation (Degradation) cluster_elongation Mitochondrial Fatty Acid Elongation (Synthesis) palmitoyl_coa Palmitoyl-CoA (C16:0) hexadecenoyl_coa This compound (C16:1) palmitoyl_coa->hexadecenoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase myristoyl_coa Myristoyl-CoA (C14:0) + Acetyl-CoA ketoacyl_coa->myristoyl_coa β-Ketothiolase myristoyl_coa_elong Myristoyl-CoA (C14:0) ketoacyl_coa_elong 3-Ketohexadecanoyl-CoA myristoyl_coa_elong->ketoacyl_coa_elong β-Ketothiolase (condensation) hydroxyacyl_coa_elong 3-Hydroxyhexadecanoyl-CoA ketoacyl_coa_elong->hydroxyacyl_coa_elong 3-Ketoacyl-CoA Reductase hexadecenoyl_coa_elong This compound (C16:1) hydroxyacyl_coa_elong->hexadecenoyl_coa_elong 3-Hydroxyacyl-CoA Dehydratase palmitoyl_coa_elong Palmitoyl-CoA (C16:0) hexadecenoyl_coa_elong->palmitoyl_coa_elong Enoyl-CoA Reductase acetyl_coa_elong Acetyl-CoA acetyl_coa_elong->ketoacyl_coa_elong

Caption: Role of this compound in fatty acid metabolism.

References

Application Note: Quantitative Analysis of 2E-hexadecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, particularly within the beta-oxidation and fatty acid elongation pathways. It also plays a role in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway, where it is converted to palmitoyl-CoA.[1] Accurate quantification of this compound is essential for studying lipid metabolism, identifying potential biomarkers for metabolic diseases, and understanding its role in cellular signaling. This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM technology provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard (IS), such as C17:0-CoA, is recommended for accurate quantification, correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

The extraction of long-chain acyl-CoAs from biological matrices requires careful handling due to their instability.[2] The following protocol is a general guideline and may need optimization depending on the sample type (e.g., cells, tissues).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in methanol)

  • Centrifuge capable of 15,000 x g and 4°C

  • Homogenizer or sonicator

Procedure for Cultured Cells:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add a known amount of the internal standard to each sample.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Procedure for Tissue Samples:

  • Weigh approximately 30-50 mg of frozen tissue.

  • Add 1 mL of an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 3:1:1 v/v/v).

  • Add a known amount of the internal standard.

  • Homogenize the tissue on ice.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness.

  • Reconstitute the dried extract in the initial mobile phase for analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 20% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: The precursor ion for this compound is its [M+H]+ ion. A common fragmentation for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[4][5]

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1000.3493.310050
C17:0-CoA (IS)1020.4513.410050

Note: The monoisotopic molecular weight of (2E)-Hexadecenoyl-CoA is 999.2979 g/mol .[6] The precursor ion [M+H]+ is therefore approximately 1000.3. The product ion is derived from the neutral loss of 507 Da. Collision energy should be optimized for the specific instrument.

Table 2: Example Calibration Curve Data for this compound.

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950

Data should be fitted with a linear regression, and a correlation coefficient (r²) > 0.99 is desirable.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells/Tissue) quench Metabolism Quenching & Protein Precipitation sample->quench is_add Internal Standard Addition quench->is_add extract Extraction of Acyl-CoAs is_add->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute injection Sample Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fatty_acid_metabolism cluster_pathway Fatty Acid Metabolism sphingosine1p Sphingosine-1-Phosphate hexadecenal Hexadecenal sphingosine1p->hexadecenal S1P Lyase hexadecenoic_acid Hexadecenoic Acid hexadecenal->hexadecenoic_acid Aldehyde Dehydrogenase hexadecenoyl_coa This compound hexadecenoic_acid->hexadecenoyl_coa Acyl-CoA Synthetase palmitoyl_coa Palmitoyl-CoA hexadecenoyl_coa->palmitoyl_coa trans-2-enoyl-CoA reductase beta_oxidation Beta-Oxidation hexadecenoyl_coa->beta_oxidation fa_elongation Fatty Acid Elongation palmitoyl_coa->fa_elongation

Caption: Role of this compound in the Sphingosine-1-Phosphate metabolic pathway.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and optimized chromatographic and mass spectrometric conditions ensures high accuracy and precision. This method can be a valuable tool for researchers investigating fatty acid metabolism and its implications in various physiological and pathological states.

References

Application Notes and Protocols for the Enzymatic Assay of 2E-Hexadecenoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, a common long-chain fatty acid. Its production is catalyzed by acyl-CoA dehydrogenases (ACADs), a family of flavoenzymes that introduce a double bond between the alpha and beta carbons of the fatty acyl-CoA substrate. The accurate measurement of this compound production is essential for diagnosing inherited metabolic disorders such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, for studying fatty acid metabolism, and for screening potential drug candidates that may modulate ACAD activity.

These application notes provide detailed protocols for the enzymatic assay of this compound production using various methodologies, from classic spectrophotometric assays to modern chromatographic and mass spectrometric techniques.

Signaling and Metabolic Pathways

The production of this compound is the first step in the beta-oxidation spiral for palmitoyl-CoA. This pathway is central to energy production from fatty acids.

Beta_Oxidation_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) Palmitoyl_CoA->ACAD FAD -> FADH2 Hexadecenoyl_CoA This compound (C16:1-CoA) ACAD->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase + H2O Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HAD NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketohexadecanoyl-CoA HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA-SH Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of Palmitoyl-CoA.

Experimental Protocols

Several methods can be employed to measure the production of this compound. The choice of method depends on the required sensitivity, throughput, and available equipment.

Spectrophotometric Assay using Ferricenium Hexafluorophosphate (B91526)

This method provides a simple and robust continuous spectrophotometric assay for ACAD activity. It utilizes ferricenium hexafluorophosphate as an artificial electron acceptor, which is reduced during the oxidation of the acyl-CoA substrate.[1][2] This assay can be performed aerobically and is suitable for screening purposes.[1]

Experimental Workflow:

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate (Palmitoyl-CoA), and Ferricenium Hexafluorophosphate Solution Start->Prepare_Reagents Prepare_Sample Prepare Enzyme Source (e.g., cell lysate, purified enzyme) Start->Prepare_Sample Mix_Reagents Mix Assay Buffer, Enzyme, and Ferricenium Hexafluorophosphate in a Cuvette Prepare_Reagents->Mix_Reagents Prepare_Sample->Mix_Reagents Initiate_Reaction Initiate Reaction by Adding Palmitoyl-CoA Mix_Reagents->Initiate_Reaction Measure_Absorbance Monitor the Decrease in Absorbance at 300 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity based on the Rate of Ferricenium Reduction Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric ACAD assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.6, containing 0.1 mM EDTA.

    • Substrate Stock: 10 mM Palmitoyl-CoA in deionized water.

    • Ferricenium Hexafluorophosphate Stock: 10 mM in deionized water.

  • Assay Procedure:

    • In a 1 mL cuvette, add:

      • 880 µL of Assay Buffer

      • 50 µL of enzyme preparation (e.g., mitochondrial extract or purified enzyme)

      • 10 µL of 10 mM Ferricenium Hexafluorophosphate (final concentration: 100 µM)

    • Incubate at 37°C for 5 minutes to pre-warm the mixture.

    • Initiate the reaction by adding 10 µL of 10 mM Palmitoyl-CoA (final concentration: 100 µM).

    • Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes using a spectrophotometer. The rate of ferricenium reduction is proportional to the enzyme activity.

  • Calculation of Activity:

    • The molar extinction coefficient for ferricenium at 300 nm is approximately 4.3 mM⁻¹cm⁻¹.

    • Enzyme activity (µmol/min/mg) = (ΔA₃₀₀/min) / (ε * path length * [protein]) * 1000

      • ΔA₃₀₀/min: The linear rate of absorbance change per minute.

      • ε: Molar extinction coefficient (4.3 mM⁻¹cm⁻¹).

      • path length: The path length of the cuvette (typically 1 cm).

      • [protein]: Protein concentration of the enzyme preparation in mg/mL.

Direct Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the product, this compound, providing a highly specific and quantitative assay.[3] It is particularly useful for confirming diagnoses of ACAD deficiencies.[3][4]

Experimental Workflow:

HPLC_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Buffer, Substrate (Palmitoyl-CoA), and Electron Acceptor (Ferricenium) Start->Prepare_Reagents Prepare_Sample Prepare Enzyme Source (e.g., lymphocyte lysate) Start->Prepare_Sample Incubate_Reaction Incubate Enzyme with Substrate and Cofactors at 37°C for a Defined Time Prepare_Reagents->Incubate_Reaction Prepare_Sample->Incubate_Reaction Stop_Reaction Stop the Reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Centrifuge Centrifuge to Pellet Precipitated Protein Stop_Reaction->Centrifuge Inject_Supernatant Inject the Supernatant into the HPLC System Centrifuge->Inject_Supernatant Analyze_Data Separate and Quantify this compound based on a Standard Curve Inject_Supernatant->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HPLC-based ACAD assay.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.

    • Substrate: 1 mM Palmitoyl-CoA.

    • Electron Acceptor: 10 mM Ferrocenium hexafluorophosphate.

    • Stopping Solution: 1 M HCl.

  • Enzyme Preparation (from lymphocytes):

    • Isolate lymphocytes from whole blood using a density gradient.

    • Resuspend the cell pellet in a hypotonic buffer and lyse by sonication or freeze-thawing.

    • Determine the protein concentration of the crude cell lysate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL of Reaction Buffer

      • 10 µL of 10 mM Ferrocenium hexafluorophosphate

      • 20 µL of cell lysate (containing approximately 50-100 µg of protein)

    • Pre-incubate at 37°C for 3 minutes.

    • Start the reaction by adding 10 µL of 1 mM Palmitoyl-CoA.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation for HPLC:

    • Centrifuge the reaction mixture at 14,000 x g for 5 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount produced in the enzymatic reaction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and specificity, LC-MS/MS is the method of choice for quantifying acyl-CoA species.[5][6] This technique allows for the simultaneous measurement of multiple acyl-CoAs in complex biological samples.[5]

Protocol Outline:

  • Sample Preparation:

    • The enzymatic reaction can be performed as described in the HPLC protocol.

    • After stopping the reaction, protein precipitation is typically achieved with cold organic solvents (e.g., acetonitrile/methanol/water mixture).[6]

    • The supernatant is collected after centrifugation and can be directly analyzed or further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • LC Separation: A C18 or HILIC column is used to separate the acyl-CoA species.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA. For many acyl-CoAs, a characteristic neutral loss of 507 amu is observed.[5]

      • Quantifier ion: [M+H]⁺ → [M-507+H]⁺

      • Qualifier ion: [M+H]⁺ → 428 m/z

    • Quantification: Stable isotope-labeled internal standards are recommended for accurate quantification.

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions, enzyme sources, or potential inhibitors.

Table 1: Comparison of Kinetic Parameters for VLCAD Activity with Palmitoyl-CoA

Enzyme SourceKm (µM)Vmax (nmol/min/mg)Assay MethodReference
Human Lymphocytes5.5 ± 1.21.5 ± 0.3HPLC[3]
Purified Recombinant Human VLCAD3.8 ± 0.7150 ± 20SpectrophotometricFictional Data
Rat Liver Mitochondria7.1 ± 1.52.8 ± 0.5LC-MS/MSFictional Data

Table 2: Inhibition of this compound Production by Compound X

Compound X (µM)% Inhibition (Spectrophotometric Assay)% Inhibition (HPLC Assay)
000
115.2 ± 2.118.5 ± 3.0
1048.9 ± 4.552.1 ± 3.8
10085.3 ± 3.288.9 ± 2.5

Conclusion

The enzymatic assay for this compound production is a valuable tool in both basic research and clinical diagnostics. The choice of assay depends on the specific application, with spectrophotometric methods offering convenience for high-throughput screening and HPLC or LC-MS/MS providing the specificity and sensitivity required for detailed kinetic studies and diagnostic confirmation. The protocols and data presentation formats provided here offer a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: Synthesis of 2E-Hexadecenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, particularly in the β-oxidation and elongation of long-chain fatty acids. As a substrate for enzymes like enoyl-CoA hydratase and trans-2-enoyl-CoA reductase, it plays a significant role in cellular energy homeostasis and lipid signaling pathways. Accurate in vitro and in vivo studies of these pathways necessitate the availability of a high-purity this compound standard for use in enzyme assays, as an analytical standard for chromatography and mass spectrometry, and in cell-based metabolic studies. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound. The described method is based on the widely used mixed anhydride (B1165640) approach, which is applicable for the preparation of a variety of acyl-CoA thioesters with varying chain lengths and degrees of unsaturation.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2E-Hexadecenoic Acid + Isobutyl Chloroformate activation Mixed Anhydride Formation (Activation Step) start->activation Triethylamine (B128534), THF coupling Reaction with Coenzyme A activation->coupling Coenzyme A solution crude Crude this compound coupling->crude spe Solid-Phase Extraction (SPE) (C18 cartridge) crude->spe Loading hplc RP-HPLC Purification spe->hplc Elution & Injection hplc_analysis Purity Check (RP-HPLC) hplc->hplc_analysis ms_analysis Identity Confirmation (MS) hplc_analysis->ms_analysis pure_product Pure this compound hplc_analysis->pure_product uv_spec Quantification (UV-Vis) pure_product->uv_spec

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound standard.

ParameterValueMethod of Determination
Molecular Formula C₃₇H₆₂N₇O₁₇P₃S-
Molecular Weight 1001.91 g/mol -
Theoretical Mass (Monoisotopic) 1001.3136 g/mol Mass Spectrometry
Expected Yield 30-50%Gravimetric/Spectrophotometric
Purity >95%RP-HPLC (260 nm)
Molar Extinction Coefficient (ε) 15,400 M⁻¹cm⁻¹ at 260 nm (in water, pH 7.0)UV-Vis Spectrophotometry

Experimental Protocol

This protocol details the synthesis of this compound via the mixed anhydride method, followed by purification and characterization.

1. Materials and Reagents

  • 2E-Hexadecenoic acid (≥98% purity)

  • Coenzyme A (free acid, ≥95% purity)

  • Isobutyl chloroformate (≥98% purity)

  • Triethylamine (TEA, ≥99.5%, anhydrous)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (for HPLC)

  • Solid-phase extraction (SPE) C18 cartridges (e.g., 500 mg)

  • RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Standard laboratory glassware (dried overnight at 120°C)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Lyophilizer

2. Synthesis of this compound

This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent hydrolysis of the mixed anhydride intermediate.

  • Step 1: Activation of 2E-Hexadecenoic Acid

    • In a round-bottom flask, dissolve 25.4 mg (0.1 mmol) of 2E-hexadecenoic acid in 5 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath with continuous stirring.

    • Add 14 µL (0.1 mmol) of triethylamine to the solution.

    • Slowly add 13 µL (0.1 mmol) of isobutyl chloroformate dropwise.

    • Allow the reaction to proceed at 0°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form, indicating the formation of the mixed anhydride.

  • Step 2: Coupling with Coenzyme A

    • In a separate flask, dissolve 84.4 mg (0.11 mmol) of Coenzyme A (free acid) in 5 mL of a 1:1 mixture of THF and water, kept at 0°C.

    • Slowly add the freshly prepared mixed anhydride solution from Step 1 to the Coenzyme A solution with vigorous stirring.

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Step 3: Quenching and Solvent Removal

    • Acidify the reaction mixture to approximately pH 3-4 with dilute HCl to stop the reaction.

    • Remove the organic solvent (THF) using a rotary evaporator at a temperature below 30°C.

3. Purification of this compound

  • Step 1: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

    • Load the aqueous reaction mixture from the synthesis step onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove unreacted Coenzyme A and salts.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove more polar impurities.

    • Elute the crude this compound with 10 mL of 80% methanol in water.

    • Lyophilize the eluted fraction to obtain a solid powder.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Dissolve the lyophilized powder in a minimal volume of the initial mobile phase.

    • Purify the sample using a C18 RP-HPLC column.

    • Mobile Phase A: 50 mM ammonium acetate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: Linear gradient from 90% to 10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the major peak, which should elute as a single, well-defined peak.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

4. Characterization of this compound

  • Purity Assessment (RP-HPLC)

    • Inject an aliquot of the purified product onto the same RP-HPLC system used for purification. The chromatogram should show a single major peak (>95% purity) at the expected retention time.

  • Identity Confirmation (Mass Spectrometry)

    • Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

    • Expected [M+H]⁺: m/z 1002.32

    • Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragment ions, such as the loss of the acyl chain and fragments corresponding to the CoA moiety.[1][2]

  • Quantification (UV-Vis Spectrophotometry)

    • Accurately weigh a small amount of the lyophilized this compound and dissolve it in a known volume of water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹.

5. Storage and Stability

Unsaturated acyl-CoA esters are susceptible to hydrolysis and oxidation. For long-term storage, the lyophilized powder should be stored at -80°C under an inert atmosphere. For short-term use, aqueous solutions can be stored at -20°C for a few weeks, but repeated freeze-thaw cycles should be avoided. The stability of unsaturated esters is generally greater when stored in a dry state.

Signaling Pathway Diagram

The synthesized this compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway.

Beta_Oxidation palmitoyl_coa Palmitoyl-CoA (C16:0) hexadecenoyl_coa This compound (C16:1) palmitoyl_coa->hexadecenoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H2O) ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) myristoyl_coa Myristoyl-CoA (C14:0) + Acetyl-CoA ketoacyl_coa->myristoyl_coa β-Ketothiolase (+ CoA-SH)

Caption: Role of this compound in fatty acid β-oxidation.

References

Application Note: Quantitative Analysis of 2E-Hexadecenoyl-CoA in Cultured Cells by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, linking the catabolism and biosynthesis of carbohydrates, lipids, and proteins.[1][2] Specifically, (2E)-Hexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of palmitic acid, a common long-chain saturated fatty acid.[3] The accurate quantification of specific acyl-CoA species like 2E-hexadecenoyl-CoA in cultured cells is crucial for understanding metabolic flux, enzyme activity, and the cellular response to various physiological and pathological conditions, including metabolic diseases and cancer.[4][5]

However, the analysis of these molecules presents significant challenges due to their low cellular abundance, inherent chemical instability, and the complexity of the cellular matrix.[4][5] This document provides a detailed protocol for the reliable extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Principle of the Method

The workflow involves three main stages:

  • Sample Preparation: Cultured cells are harvested, and metabolism is quenched to prevent acyl-CoA turnover. Cellular components are lysed, and acyl-CoAs are extracted using an organic solvent mixture. An odd-chain-length fatty acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) is often added as an internal standard to correct for sample loss during preparation and to account for matrix effects during analysis.[8][9]

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography (LC). The eluent is then introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[5][7][9] A common feature for identifying acyl-CoAs is the neutral loss of 507 Da from the protonated precursor ion.[5][9]

  • Data Analysis: The peak area of this compound is normalized to the peak area of the internal standard. The absolute concentration is then determined using a calibration curve generated from authentic standards.

Experimental Workflow and Metabolic Context

The following diagrams illustrate the overall experimental procedure and the metabolic role of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing CellCulture 1. Cell Culture (Adherent or Suspension) Harvesting 2. Cell Harvesting & Washing (Ice-cold PBS) CellCulture->Harvesting Quenching 3. Metabolic Quenching & Lysis (-80°C Methanol) Harvesting->Quenching Extraction 4. Acyl-CoA Extraction (Addition of Internal Standard) Quenching->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Drying 7. Solvent Evaporation (Vacuum or Nitrogen) Supernatant->Drying Reconstitution 8. Reconstitution (LC-MS Grade Solvent) Drying->Reconstitution LCMS 9. LC-MS/MS Analysis (Reverse Phase C18, MRM) Reconstitution->LCMS Data 10. Data Acquisition & Integration LCMS->Data Quant 11. Quantification (Normalization to IS, Calibration Curve) Data->Quant Result Result Quant->Result Result: [this compound] pmol/mg protein

Caption: Overview of the experimental workflow for acyl-CoA analysis.

Fatty_Acid_Beta_Oxidation Simplified Mitochondrial Fatty Acid β-Oxidation Pathway Palmitoyl_CoA Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA This compound Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Hexadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

References

Application Notes and Protocols: 2E-hexadecenoyl-CoA as a Biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency is an autosomal recessive inherited disorder of mitochondrial fatty acid β-oxidation. This condition impairs the body's ability to break down long-chain fatty acids for energy production, particularly during periods of fasting or metabolic stress. VLCAD catalyzes the initial step of β-oxidation for fatty acids with chain lengths of 14 to 20 carbons. A deficiency in this enzyme leads to the accumulation of toxic long-chain acylcarnitines and a deficit in energy production, which can result in a wide spectrum of clinical presentations, from severe neonatal-onset cardiomyopathy and hypoglycemia to a milder, later-onset myopathic form with rhabdomyolysis.

The direct product of the VLCAD-catalyzed reaction is 2E-enoyl-CoA. Specifically, when palmitoyl-CoA (C16:0-CoA) is the substrate, the product is 2E-hexadecenoyl-CoA (C16:1-CoA). The measurement of this compound production serves as a direct and specific indicator of VLCAD enzyme activity. This makes it a valuable biomarker for the diagnosis and monitoring of VLCAD deficiency. These application notes provide detailed protocols for the enzymatic assay of VLCAD activity through the quantification of this compound and for its analysis by tandem mass spectrometry.

Biochemical Pathway

The mitochondrial fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. VLCAD is the first enzyme in this spiral for long-chain fatty acids.

Mitochondrial Beta-Oxidation Pathway for Palmitoyl-CoA cluster_matrix Mitochondrial Matrix cluster_products Energy Production palmitoyl_coa Palmitoyl-CoA (C16:0-CoA) hexadecenoyl_coa This compound (C16:1-CoA) palmitoyl_coa->hexadecenoyl_coa VLCAD fadh2 FADH₂ palmitoyl_coa->fadh2 vlcadd VLCAD Deficiency vlcadd_text Impaired Step hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase eh Enoyl-CoA Hydratase ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nadh NADH hydroxyacyl_coa->nadh had 3-Hydroxyacyl-CoA Dehydrogenase myristoyl_coa Myristoyl-CoA (C14:0-CoA) ketoacyl_coa->myristoyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase thiolase Thiolase Further β-oxidation cycles Further β-oxidation cycles myristoyl_coa->Further β-oxidation cycles tca TCA Cycle acetyl_coa->tca etc Electron Transport Chain fadh2->etc nadh->etc atp ATP etc->atp

Caption: Mitochondrial β-oxidation of Palmitoyl-CoA.

Quantitative Data Summary

The activity of the VLCAD enzyme is a key diagnostic parameter. The following table summarizes the range of VLCAD activity observed in different populations, providing a clear distinction between affected individuals, carriers, and healthy controls.

Population VLCAD Enzyme Activity (nmol/min/mg protein) Reference
Normal Controls1.35 - 2.95[1]
Carriers1.03 - 1.49[1]
Affected Individuals0.25 - 0.86[1]

Experimental Protocols

Protocol 1: VLCAD Enzyme Activity Assay in Lymphocytes by HPLC

This protocol describes the determination of VLCAD activity in lymphocytes by measuring the production of this compound from palmitoyl-CoA using High-Performance Liquid Chromatography (HPLC).[2]

1. Materials and Reagents:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2) containing 0.1 mM EDTA and 0.2% Triton X-100

  • Palmitoyl-CoA solution (200 µM)

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid

  • Bradford reagent for protein quantification

2. Sample Preparation (Lymphocyte Isolation):

  • Collect whole blood in EDTA-containing tubes.

  • Isolate lymphocytes using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Wash the isolated lymphocytes twice with cold PBS.

  • Resuspend the lymphocyte pellet in the potassium phosphate buffer with Triton X-100 and EDTA.

  • Disrupt the cells by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove cell debris.

  • Collect the supernatant (crude cell lysate) and determine the protein concentration using the Bradford assay.

3. Enzymatic Reaction:

  • In a microcentrifuge tube, mix the cell lysate (containing a known amount of protein, e.g., 50-100 µg) with the reaction buffer.

  • Initiate the reaction by adding 200 µM palmitoyl-CoA.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a small volume of perchloric acid to precipitate the protein.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantification: Inject the supernatant from the enzymatic reaction. Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve generated with known concentrations of this compound.

  • Calculation: Express the VLCAD activity as nmol of this compound produced per minute per milligram of protein.

VLCAD Enzyme Assay Workflow start Whole Blood Sample lymphocyte_isolation Lymphocyte Isolation (Ficoll Gradient) start->lymphocyte_isolation cell_lysis Cell Lysis (Sonication) lymphocyte_isolation->cell_lysis protein_quant Protein Quantification (Bradford Assay) cell_lysis->protein_quant enzymatic_reaction Enzymatic Reaction (Palmitoyl-CoA, 37°C) cell_lysis->enzymatic_reaction reaction_stop Reaction Termination (Perchloric Acid) enzymatic_reaction->reaction_stop hplc HPLC Analysis (C18 column, UV 260 nm) reaction_stop->hplc quantification Quantification of This compound hplc->quantification end VLCAD Activity (nmol/min/mg protein) quantification->end

Caption: Workflow for VLCAD enzyme activity assay.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation (from Cultured Fibroblasts):

  • Culture fibroblasts from a skin biopsy.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • (Optional) Perform SPE for sample cleanup and concentration.

  • Evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion ([M+H]⁺) for this compound (C₃₇H₆₄N₇O₁₇P₃S) has a monoisotopic mass of 1003.33 Da. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety. A potential MRM transition would be m/z 1004.3 -> 497.2.[3]

    • MRM Transition for Internal Standard: To be determined based on the chosen internal standard.

    • Optimization: Optimize collision energy and other MS parameters for the specific instrument and analyte.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of this compound spiked into a similar matrix.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

  • Normalize the concentration to the amount of starting material (e.g., per mg of protein or per million cells).

LC-MS/MS Workflow for this compound start Cultured Fibroblasts sample_prep Sample Preparation (Extraction, Cleanup) start->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end Concentration of This compound data_analysis->end

References

Application Notes and Protocols for a Selective Screening Method for 2E-Hexadecenoyl-CoA Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, specifically in the β-oxidation and fatty acid elongation pathways. Its metabolism is primarily governed by three key enzymes: enoyl-CoA hydratase (ECH), trans-2-enoyl-CoA reductase (TER), and very-long-chain acyl-CoA dehydrogenase (VLCAD). Dysregulation of these pathways has been implicated in various metabolic disorders, making the identification of selective modulators of this compound metabolism a promising avenue for therapeutic intervention.

These application notes provide a framework for developing and implementing a selective screening method to identify inhibitors or activators of the enzymes that metabolize this compound. The proposed primary screening method is a high-throughput enzyme activity assay with detection and quantification of the substrate and product by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways Involving this compound

The metabolism of this compound is integrated into central lipid metabolic pathways. Understanding these connections is crucial for interpreting screening results and elucidating the mechanism of action of identified modulators.

Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_elongation Fatty Acid Elongation Palmitoyl-CoA Palmitoyl-CoA This compound This compound Palmitoyl-CoA->this compound VLCAD 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA This compound->3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase Sphingolipid Metabolism Sphingolipid Metabolism This compound->Sphingolipid Metabolism 3-Ketohexadecanoyl-CoA 3-Ketohexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA->3-Ketohexadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA + Acetyl-CoA Myristoyl-CoA + Acetyl-CoA 3-Ketohexadecanoyl-CoA->Myristoyl-CoA + Acetyl-CoA β-Ketothiolase Myristoyl-CoA Myristoyl-CoA 3-Keto-palmitoyl-CoA 3-Keto-palmitoyl-CoA Myristoyl-CoA->3-Keto-palmitoyl-CoA Elongase 3-Hydroxy-palmitoyl-CoA 3-Hydroxy-palmitoyl-CoA 3-Keto-palmitoyl-CoA->3-Hydroxy-palmitoyl-CoA Ketoacyl-CoA Reductase trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA 3-Hydroxy-palmitoyl-CoA->trans-2-Hexadecenoyl-CoA Hydroxyacyl-CoA Dehydratase trans-2-Hexadecenoyl-CoA->Palmitoyl-CoA Trans-2-enoyl-CoA Reductase

Caption: Overview of this compound in fatty acid metabolism.

Principle of the Screening Method

The proposed screening method is a cell-free, enzyme-based assay designed for a high-throughput format. The core principle involves incubating a specific enzyme (ECH, TER, or VLCAD) with the substrate, this compound, in the presence of test compounds. The reaction is then quenched, and the levels of the remaining substrate and the formed product are quantified using LC-MS/MS. A decrease in product formation or an increase in substrate remaining, relative to a control, indicates potential inhibition. Conversely, an increase in product formation suggests activation.

Experimental Workflow

The overall workflow for the selective screening of this compound modulators is depicted below. This workflow can be adapted for screening against any of the three target enzymes.

Screening_Workflow cluster_preparation Assay Preparation cluster_assay Enzymatic Assay cluster_analysis LC-MS/MS Analysis Compound_Plate Compound Library Plate (e.g., 384-well) Dispense_Compound Dispense Compounds & Controls Compound_Plate->Dispense_Compound Enzyme_Prep Prepare Enzyme Solution (ECH, TER, or VLCAD) Dispense_Enzyme Dispense Enzyme to Assay Plate Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Substrate Solution (this compound) Initiate_Reaction Initiate with Substrate Substrate_Prep->Initiate_Reaction Dispense_Enzyme->Dispense_Compound Pre_Incubate Pre-incubate Dispense_Compound->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Quench Reaction (e.g., with acid/cold solvent) Incubate->Quench Sample_Transfer Transfer to Analysis Plate Quench->Sample_Transfer LC_Separation HPLC Separation Sample_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantify Substrate & Product Calculate % Inhibition/Activation MS_Detection->Data_Analysis

Caption: High-throughput screening workflow for this compound modulators.

Data Presentation: Summary of Known Inhibitors

The following table summarizes known inhibitors for the target enzymes that can be used as positive controls in the screening assays. Note that specific, reversible inhibitors with well-defined IC50 values are not extensively documented for all targets.

Target EnzymeInhibitorType of InhibitionReported IC50/EC50Reference
Enoyl-CoA Hydratase (ECH)Methylenecyclopropylformyl-CoAIrreversibleNot Applicable[1][2]
Enoyl-CoA Hydratase (ECH)3-Octynoyl-CoAIrreversible (ECH2 specific)Not Applicable[1][2]
Enoyl-CoA Hydratase (ECH)5,6-Dichloro-7,7,7-trifluoro-4-thia-5-heptenoyl-CoAIrreversibleNot Applicable[3]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)AvocadyneDirect, IrreversibleEC50: 2.5 µM (in cells)[4]
Trans-2-enoyl-CoA Reductase (TER)ThapsigarginIndirect (inhibits SERCA2b binding)Not specified[5]

Experimental Protocols

Protocol 1: General Enzyme Assay for High-Throughput Screening

This protocol provides a general framework that can be adapted for each of the three target enzymes. Specific conditions for each enzyme are provided in the subsequent sections.

Materials:

  • Purified recombinant human enzyme (ECH, TER, or VLCAD)

  • This compound (substrate)

  • Assay buffer (enzyme-specific)

  • Cofactors (if required, e.g., FAD for VLCAD, NADPH for TER)

  • Test compounds dissolved in DMSO

  • Positive and negative controls

  • Quenching solution (e.g., 10% Trichloroacetic acid or cold Acetonitrile with internal standard)

  • 384-well assay plates

  • LC-MS/MS system

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of a 384-well assay plate. Include wells for positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Preparation: Prepare the enzyme solution in the appropriate assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate for the duration of the assay.

  • Assay Initiation:

    • Add the enzyme solution to each well of the assay plate containing the test compounds.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution (this compound and any necessary cofactors). The final substrate concentration should ideally be at or near its Km value for the specific enzyme.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution to each well.

  • Sample Preparation for LC-MS/MS: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Enoyl-CoA Hydratase (ECH) Specific Assay Conditions
  • Enzyme: Recombinant human ECH1 (mitochondrial) or ECH2 (peroxisomal).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: this compound. Initial suggested concentration: 10-50 µM (requires empirical determination of Km).

  • Reaction Product: 3-Hydroxyhexadecanoyl-CoA.

  • Positive Control: Methylenecyclopropylformyl-CoA (for irreversible inhibition).

Protocol 3: Trans-2-enoyl-CoA Reductase (TER) Specific Assay Conditions
  • Enzyme: Recombinant human TER.

  • Assay Buffer: 100 mM Potassium phosphate, pH 7.0.

  • Cofactor: NADPH (final concentration 100-200 µM).

  • Substrate: this compound. Initial suggested concentration: 10-50 µM (requires empirical determination of Km).

  • Reaction Product: Hexadecanoyl-CoA (Palmitoyl-CoA).

  • Positive Control: Thapsigargin (indirect inhibitor).

Protocol 4: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Specific Assay Conditions
  • Enzyme: Recombinant human VLCAD.

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA.

  • Cofactor: FAD (final concentration 10 µM) and an electron acceptor such as Ferrocenium hexafluorophosphate (B91526) (final concentration 200 µM) or Electron Transfer Flavoprotein (ETF).

  • Substrate: Palmitoyl-CoA (as VLCAD catalyzes the reverse reaction to produce this compound). Initial suggested concentration: 50-100 µM.[4]

  • Reaction Product: this compound.[6]

  • Positive Control: Avocadyne.[4]

Protocol 5: LC-MS/MS Quantification of this compound and Related Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of the substrate and product.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion [M+H]+ -> Product ion (specific fragment, e.g., corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety).

    • 3-Hydroxyhexadecanoyl-CoA: Precursor ion [M+H]+ -> Product ion.

    • Hexadecanoyl-CoA: Precursor ion [M+H]+ -> Product ion.

    • Internal Standard (e.g., C17:0-CoA): Precursor ion [M+H]+ -> Product ion.

    • Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of standards.

Data Analysis:

  • Generate standard curves for the substrate and product using known concentrations.

  • Quantify the amount of substrate and product in each sample by interpolating from the standard curves.

  • Calculate the percent inhibition for each test compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))

  • For activators, calculate the percent activation: % Activation = 100 * ((Signal_compound / Signal_DMSO) - 1)

  • Plot percent inhibition/activation against compound concentration to determine IC50 or EC50 values.

Conclusion

The methodologies outlined in these application notes provide a robust starting point for the development of a selective screening platform to identify novel modulators of this compound metabolism. The combination of specific enzyme assays with the sensitivity and selectivity of LC-MS/MS detection offers a powerful tool for drug discovery efforts targeting fatty acid metabolic pathways. Empirical optimization of enzyme and substrate concentrations, based on the determination of kinetic parameters for this compound, will be a critical step in establishing a sensitive and reliable screening assay.

References

Application Notes and Protocols for the Use of 2E-Hexadecenoyl-CoA in In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2E-hexadecenoyl-CoA, a key intermediate in fatty acid metabolism, for in vitro enzyme kinetic studies. This document is intended to guide researchers in the characterization of enzymes involved in fatty acid oxidation and synthesis, which are critical targets for the development of therapeutics for metabolic diseases.

Introduction

This compound is the trans-2-enoyl-CoA derivative of palmitic acid, a 16-carbon saturated fatty acid. It is a crucial substrate for several key enzymes in the mitochondrial fatty acid β-oxidation pathway and is also involved in fatty acid elongation. The study of enzyme kinetics with this compound allows for the detailed characterization of enzyme efficiency, substrate specificity, and the effects of potential inhibitors or activators. This is of particular interest in the study of metabolic disorders where the function of these enzymes may be compromised.

Key Enzymes Interacting with this compound

The primary enzymes that utilize this compound as a substrate in vitro are:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme catalyzes the first step of β-oxidation for long-chain fatty acids, introducing a double bond between the α and β carbons of the acyl-CoA thioester. While its primary substrate is palmitoyl-CoA, it is also expected to interact with and be influenced by the product, this compound.

  • Enoyl-CoA Hydratase: This enzyme catalyzes the second step of β-oxidation, the stereospecific hydration of the trans-double bond of this compound to form L-3-hydroxyhexadecanoyl-CoA.

  • trans-2-Enoyl-CoA Reductase: This enzyme is involved in the fatty acid elongation pathway and catalyzes the reduction of the trans-double bond of this compound to form hexadecanoyl-CoA (palmitoyl-CoA), utilizing NADH or NADPH as a cofactor.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for enzymes interacting with this compound and its analogues. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for shorter-chain analogues are provided for comparative purposes.

EnzymeSubstrateKm (µM)Vmaxkcat (s-1)Source OrganismNotes
trans-2-Enoyl-CoA Reductase trans-2-Hexenoyl-CoA (C6:1)91Not ReportedNot ReportedEuglena gracilisProvides an indication of affinity for shorter-chain enoyl-CoAs.[1]
trans-2-Enoyl-CoA Reductase Crotonyl-CoA (C4:1)68Not ReportedNot ReportedEuglena gracilisProvides an indication of affinity for shorter-chain enoyl-CoAs.[1]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16:0)Not specifiedNot specifiedNot specifiedHumanOptimal substrate is 16-carbon fatty acyl-CoAs.[2]

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the central pathways of fatty acid metabolism. The following diagram illustrates the key reactions involving this substrate.

FattyAcidMetabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_elongation Fatty Acid Elongation Palmitoyl_CoA Palmitoyl-CoA (C16:0) twoE_Hexadecenoyl_CoA This compound (C16:1) Palmitoyl_CoA->twoE_Hexadecenoyl_CoA VLCAD L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA twoE_Hexadecenoyl_CoA->L_3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase twoE_Hexadecenoyl_CoA_elong This compound (C16:1) three_Ketohexadecanoyl_CoA 3-Ketohexadecanoyl-CoA L_3_Hydroxyhexadecanoyl_CoA->three_Ketohexadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA_Acetyl_CoA Myristoyl-CoA (C14:0) + Acetyl-CoA three_Ketohexadecanoyl_CoA->Myristoyl_CoA_Acetyl_CoA β-Ketothiolase Palmitoyl_CoA_elong Palmitoyl-CoA (C16:0) twoE_Hexadecenoyl_CoA_elong->Palmitoyl_CoA_elong trans-2-Enoyl-CoA Reductase

Caption: Metabolic pathways involving this compound.

Experimental Protocols

The following are detailed protocols for in vitro enzyme kinetic assays using this compound.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol is adapted from assays using palmitoyl-CoA and an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is reduced during the dehydrogenation of the acyl-CoA. The reduction of ferricenium can be monitored spectrophotometrically.

Experimental Workflow:

VLCAD_Workflow A Prepare Assay Buffer and Reagents E Add Buffer, Enzyme, and Ferricenium Hexafluorophosphate to Cuvette A->E B Prepare Enzyme Dilution (e.g., mitochondrial extract or purified VLCAD) B->E C Prepare Substrate Stock (this compound) G Initiate Reaction by Adding this compound C->G D Equilibrate Spectrophotometer to 37°C D->E F Incubate at 37°C for 5 minutes E->F F->G H Monitor Decrease in Absorbance at 300 nm G->H I Calculate Initial Velocity and Kinetic Parameters H->I

Caption: Workflow for the VLCAD in vitro enzyme assay.

Materials:

  • Purified VLCAD or mitochondrial protein extract

  • This compound

  • Ferricenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • EDTA (0.1 mM)

  • Triton X-100 (0.2%)

  • Spectrophotometer capable of reading at 300 nm and maintaining a constant temperature

Protocol:

  • Prepare the Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2, containing 0.1 mM EDTA and 0.2% Triton X-100.

  • Prepare Reagent Stocks:

    • This compound: Prepare a stock solution in a suitable buffer (e.g., water or a mild buffer). The final concentration in the assay will typically range from 10 to 200 µM.

    • Ferricenium hexafluorophosphate: Prepare a stock solution in the assay buffer. The final concentration in the assay is typically 150 µM.

  • Enzyme Preparation: Dilute the purified VLCAD or mitochondrial extract in the assay buffer to a concentration that yields a linear reaction rate for at least 3-5 minutes.

  • Assay Procedure: a. Set the spectrophotometer to 300 nm and the temperature to 37°C. b. In a cuvette, mix the assay buffer, the diluted enzyme solution, and the ferricenium hexafluorophosphate solution. c. Incubate the mixture in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium. d. Initiate the reaction by adding the this compound stock solution and mix quickly. e. Immediately start recording the decrease in absorbance at 300 nm for 3-5 minutes. The rate of decrease corresponds to the rate of ferricenium reduction.

  • Data Analysis: a. Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for ferricenium at 300 nm is required. b. Repeat the assay with varying concentrations of this compound to determine the Km and Vmax using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).

Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Experimental Workflow:

ECH_Workflow A Prepare Assay Buffer and Reagents E Add Buffer and Substrate to Cuvette A->E B Prepare Enzyme Dilution (purified Enoyl-CoA Hydratase) G Initiate Reaction by Adding Enzyme B->G C Prepare Substrate Stock (this compound) C->E D Equilibrate Spectrophotometer to 25°C D->E F Incubate at 25°C for 5 minutes E->F F->G H Monitor Decrease in Absorbance at 263 nm G->H I Calculate Initial Velocity and Kinetic Parameters H->I

Caption: Workflow for the Enoyl-CoA Hydratase in vitro assay.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL, optional to prevent enzyme denaturation)

  • Spectrophotometer capable of reading at 263 nm and maintaining a constant temperature

Protocol:

  • Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.8, optionally containing 0.1 mg/mL BSA.

  • Prepare this compound Stock: Prepare a stock solution in water or a mild buffer. The final concentration in the assay will typically range from 10 to 100 µM.

  • Enzyme Preparation: Dilute the purified enoyl-CoA hydratase in the assay buffer to a suitable concentration.

  • Assay Procedure: a. Set the spectrophotometer to 263 nm and the temperature to 25°C. b. In a cuvette, mix the assay buffer and the this compound solution. c. Incubate at 25°C for 5 minutes. d. Initiate the reaction by adding the diluted enzyme solution and mix. e. Monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Data Analysis: a. Calculate the initial velocity using the molar extinction coefficient for the enoyl-CoA thioester bond at 263 nm. b. Determine Km and Vmax by varying the substrate concentration.

trans-2-Enoyl-CoA Reductase Activity Assay

This assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Experimental Workflow:

TER_Workflow A Prepare Assay Buffer and Reagents F Add Buffer, Enzyme, and NADPH to Cuvette A->F B Prepare Enzyme Dilution (purified trans-2-Enoyl-CoA Reductase) B->F C Prepare Substrate Stock (this compound) H Initiate Reaction by Adding this compound C->H D Prepare NADPH Stock D->F E Equilibrate Spectrophotometer to 37°C E->F G Incubate at 37°C for 5 minutes F->G G->H I Monitor Decrease in Absorbance at 340 nm H->I J Calculate Initial Velocity and Kinetic Parameters I->J

Caption: Workflow for the trans-2-Enoyl-CoA Reductase assay.

Materials:

  • Purified trans-2-Enoyl-CoA Reductase

  • This compound

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Protocol:

  • Prepare the Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Prepare Reagent Stocks:

    • This compound: Prepare a stock solution in a suitable buffer. The final concentration will typically range from 10 to 150 µM.

    • NADPH: Prepare a fresh stock solution in the assay buffer. The final concentration is typically 100-200 µM.

  • Enzyme Preparation: Dilute the purified enzyme in the assay buffer.

  • Assay Procedure: a. Set the spectrophotometer to 340 nm and the temperature to 37°C. b. In a cuvette, mix the assay buffer, the diluted enzyme solution, and the NADPH solution. c. Incubate at 37°C for 5 minutes. d. Initiate the reaction by adding the this compound stock solution and mix. e. Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: a. Calculate the initial velocity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). b. Determine Km and Vmax by varying the concentration of this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers studying the kinetics of enzymes involved in fatty acid metabolism using this compound. While specific kinetic data for this substrate is still emerging, the methodologies outlined here, adapted from well-established assays for analogous substrates, provide a robust framework for generating new and valuable insights into the function of these critical metabolic enzymes. Such studies are essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Measuring Nuclear 2E-hexadecenoyl-CoA via Subcellular Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) species are pivotal intermediates in cellular metabolism, acting as substrates for energy production, lipid biosynthesis, and post-translational modifications of proteins. The subcellular compartmentalization of these molecules is crucial for the regulation of distinct metabolic pathways. Emerging evidence suggests that the nucleus is a site of active lipid metabolism, with implications for gene regulation and chromatin architecture. 2E-hexadecenoyl-CoA is a C16:1 acyl-CoA intermediate of fatty acid β-oxidation. Its presence and concentration within the nucleus are of significant interest for understanding nuclear lipid signaling and its potential role in cellular processes and disease.

These application notes provide detailed protocols for the isolation of highly purified nuclei from cultured mammalian cells and the subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables provide a representative structure for presenting quantitative data obtained from the analysis of nuclear acyl-CoAs. Actual values will vary depending on the cell type, growth conditions, and experimental treatments.

Table 1: Purity Assessment of Subcellular Fractions

Marker ProteinWhole Cell Lysate (WCL)Cytosolic FractionMitochondrial FractionNuclear Fraction
Nuclear Marker
Histone H3++++++++
Lamin B1++++/-+/-+++
Cytosolic Marker
GAPDH++++++++/-
Mitochondrial Marker
COX IV++++++++/-
ER Marker
Calnexin++++++
Purity N/AHighHighHigh

Relative abundance is indicated by: +++ (High), ++ (Medium), + (Low), +/- (Trace/Contamination), - (Not Detected).

Table 2: Quantification of this compound in Subcellular Fractions

AnalyteWhole Cell Lysate (pmol/mg protein)Cytosolic Fraction (pmol/mg protein)Mitochondrial Fraction (pmol/mg protein)Nuclear Fraction (pmol/mg protein)
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Palmitoyl-CoA (C16:0)[Insert Value][Insert Value][Insert Value][Insert Value]
Stearoyl-CoA (C18:0)[Insert Value][Insert Value][Insert Value][Insert Value]
Oleoyl-CoA (C18:1)[Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Subcellular Fractionation for Nuclear Isolation

This protocol is designed to yield a highly enriched nuclear fraction from cultured mammalian cells, suitable for metabolomic analysis. All steps should be performed at 4°C with pre-chilled buffers and reagents to minimize enzymatic activity and preserve metabolite integrity.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, HepG2)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Hypotonic Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease/phosphatase inhibitors)

  • Dounce homogenizer with a loose-fitting (Type A) and tight-fitting (Type B) pestle

  • Sucrose (B13894) Buffer A (0.25 M Sucrose, 10 mM MgCl₂)

  • Sucrose Buffer B (0.35 M Sucrose, 0.5 mM MgCl₂)

  • High-Sucrose Buffer (2.2 M Sucrose, 0.5 mM MgCl₂)

  • Refrigerated centrifuge and ultracentrifuge

  • Microscope

Procedure:

  • Cell Harvest:

    • For adherent cells, wash the culture plates twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and gently scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Transfer the cell suspension to a pre-chilled conical tube.

  • Cell Lysis:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in 5-10 volumes of ice-cold Hypotonic Buffer.

    • Incubate on ice for 15-20 minutes to allow the cells to swell.

    • Transfer the cell suspension to a Dounce homogenizer.

    • Perform 10-15 strokes with the loose-fitting (Type A) pestle to disrupt the cell membrane.

    • Monitor cell lysis using a microscope (e.g., by staining with trypan blue). Avoid excessive homogenization to prevent nuclear lysis.

  • Isolation of Crude Nuclei:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 1,000 - 1,500 x g for 10 minutes at 4°C to pellet the nuclei.

    • The supernatant contains the cytosolic and mitochondrial fractions. This can be processed further if desired.

  • Purification of Nuclei:

    • Gently resuspend the crude nuclear pellet in Sucrose Buffer A.

    • Layer the resuspended nuclei over a cushion of Sucrose Buffer B.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • For higher purity, the nuclear pellet can be further purified by ultracentrifugation through a high-sucrose gradient. Gently resuspend the pellet in a 2.2 M sucrose solution and centrifuge at 80,000 x g for 60-90 minutes.[1]

    • The resulting pellet will contain highly purified nuclei.

  • Purity Assessment:

    • A portion of the nuclear fraction should be reserved for purity assessment by Western blotting using antibodies against subcellular compartment-specific marker proteins (see Table 1).[2][3]

Protocol 2: Extraction and Quantification of this compound by LC-MS/MS

This protocol describes the extraction of acyl-CoAs from the isolated nuclear fraction and their quantification using reverse-phase liquid chromatography coupled to tandem mass spectrometry.

Materials:

  • Purified nuclear pellet

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v) with 1% formic acid, ice-cold

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase analytical column

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide

  • This compound standard for calibration curve

Procedure:

  • Acyl-CoA Extraction:

    • Resuspend the nuclear pellet in a small volume of ice-cold PBS. Determine the protein concentration using a BCA assay.

    • To an aliquot of the nuclear suspension (e.g., 100 µg of protein), add the internal standard (e.g., C17:0-CoA).

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of Mobile Phase A.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 column using a gradient of Mobile Phase A and B. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-15 min: 95-5% B

      • 15-20 min: 5% B

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[4][5][6][7]

      • The precursor ion for this compound ([M+H]⁺) is m/z 1004.4. A characteristic product ion for fragmentation is m/z 507.1 (adenosine diphosphate (B83284) moiety).

      • Monitor the specific precursor-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound standard spiked with the internal standard.

    • Calculate the concentration of this compound in the nuclear samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the protein content of the nuclear extract (pmol/mg protein).

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Nuclear Acyl-CoA Measurement cluster_fractionation Subcellular Fractionation cluster_analysis Acyl-CoA Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest lysis 3. Hypotonic Lysis cell_harvest->lysis crude_nuclei 4. Isolate Crude Nuclei (Centrifugation) lysis->crude_nuclei purification 5. Nuclear Purification (Sucrose Gradient) crude_nuclei->purification purity_check 6. Purity Assessment (Western Blot) purification->purity_check extraction 7. Acyl-CoA Extraction from Nuclei purification->extraction lcms 8. LC-MS/MS Analysis extraction->lcms quantification 9. Quantification lcms->quantification

Caption: Workflow for the isolation of nuclei and quantification of this compound.

Putative Metabolic Pathway

This compound is an intermediate in the β-oxidation of fatty acids. While β-oxidation is predominantly mitochondrial and peroxisomal, evidence suggests that components of fatty acid metabolism are also present in the nucleus.

Fatty_Acid_Beta_Oxidation Fatty Acid β-Oxidation Pathway palmitoyl_coa Palmitoyl-CoA (C16:0) hexadecenoyl_coa This compound (C16:1) palmitoyl_coa->hexadecenoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase myristoyl_coa Myristoyl-CoA (C14:0) ketoacyl_coa->myristoyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle / Other Pathways acetyl_coa->tca_cycle

Caption: this compound as an intermediate in the fatty acid β-oxidation pathway.

References

Application Notes and Protocols for Tracing 2E-Hexadecenoyl-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a key intermediate in fatty acid metabolism, notably positioned within the sphingosine-1-phosphate (S1P) metabolic pathway.[1] Understanding the metabolic fate of this molecule is crucial for elucidating its role in cellular processes and its potential as a therapeutic target. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the endogenous conversion of this compound and quantify its contribution to downstream metabolic pools.[2] These application notes provide a comprehensive guide to designing and executing experiments for tracing the metabolism of this compound using stable isotope-labeled precursors.

Principle of the Method

This protocol utilizes a stable isotope-labeled precursor, such as U-¹³C-sphingosine, which upon cellular uptake and metabolism, leads to the formation of ¹³C-labeled this compound. The incorporation of these heavy isotopes allows for the differentiation and quantification of the labeled molecule and its downstream metabolites from their unlabeled, endogenous counterparts using high-resolution mass spectrometry. By tracking the appearance of the ¹³C label in subsequent molecules, such as palmitoyl-CoA, the metabolic flux through this pathway can be determined.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of conversion of this compound to palmitoyl-CoA and other downstream metabolites.

  • Pathway Elucidation: Identifying novel metabolic fates of this compound.

  • Enzyme Activity Assays: Assessing the in-situ activity of enzymes involved in this compound metabolism, such as trans-2-enoyl-CoA reductase (TER).[1]

  • Drug Discovery: Evaluating the effect of pharmacological agents on the S1P metabolic pathway and fatty acid metabolism.

Experimental Workflow

The overall experimental workflow for tracing this compound metabolism is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding tracer_addition Addition of U-¹³C-Sphingosine cell_seeding->tracer_addition incubation Time-Course Incubation tracer_addition->incubation quenching Metabolic Quenching (Cold Methanol) incubation->quenching extraction Metabolite Extraction (Acetonitrile/Methanol (B129727)/Water) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopologue Distribution) lcms->data_analysis flux_calculation Metabolic Flux Calculation data_analysis->flux_calculation

Figure 1: Experimental workflow for tracing this compound metabolism.

Signaling Pathway

This compound is an intermediate in the metabolic pathway that converts sphingosine-1-phosphate (S1P) to palmitoyl-CoA. This pathway is a critical link between sphingolipid and glycerophospholipid metabolism.

s1p_pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER) Glycerophospholipids Glycerophospholipid Synthesis Palmitoyl_CoA->Glycerophospholipids Beta_oxidation β-Oxidation Palmitoyl_CoA->Beta_oxidation

Figure 2: The Sphingosine-1-Phosphate (S1P) metabolic pathway.

Protocols

I. Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, HepG2) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in standard growth medium overnight.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing the stable isotope tracer. For tracing the S1P pathway, U-¹³C₁₈-sphingosine can be used. The final concentration of the tracer should be optimized for the specific cell line and experimental goals, but a starting concentration of 10 µM is recommended.

  • Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling. The 0-hour time point serves as the unlabeled control.

II. Metabolite Extraction
  • Metabolic Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.

  • Cell Lysis and Collection: Place the plate on ice and scrape the cells into the methanol solution. Transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Add an equal volume of ice-cold acetonitrile (B52724) and water to the methanol lysate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar and semi-polar metabolites, including acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. The dried metabolite pellets can be stored at -80°C until analysis.

III. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent, such as 50% acetonitrile in water, immediately prior to LC-MS/MS analysis.

  • Liquid Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient elution. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Use a targeted approach to monitor the m/z values for the unlabeled (M+0) and labeled isotopologues of this compound and palmitoyl-CoA.

  • Data Acquisition: Acquire data in full scan mode to observe all potential labeled species and in targeted MS/MS mode to confirm the identity of the metabolites.

Data Presentation

The quantitative data from the stable isotope tracing experiment should be summarized in tables to facilitate comparison and interpretation. The tables should include the relative abundance of each isotopologue for the targeted metabolites at different time points.

Time (hours)This compound (M+0)This compound (M+18)Palmitoyl-CoA (M+0)Palmitoyl-CoA (M+18)
01.000.001.000.00
10.850.150.980.02
40.620.380.850.15
80.410.590.650.35
240.250.750.400.60
Table 1: Fractional Abundance of ¹³C-Labeled this compound and Palmitoyl-CoA Over Time.
MetaboliteFold Change (Labeled vs. Unlabeled at 24h)
This compound3.00
Palmitoyl-CoA1.50
Table 2: Fold Change in Labeled Metabolite Pools at 24 Hours.

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and cell type.

Data Analysis and Interpretation

  • Isotopologue Distribution Analysis: The raw mass spectrometry data should be processed to determine the relative abundance of each isotopologue for the metabolites of interest. This involves correcting for the natural abundance of ¹³C.

  • Metabolic Flux Calculation: The rate of conversion of this compound to palmitoyl-CoA can be estimated by modeling the isotopic enrichment data over time. This provides a quantitative measure of the metabolic flux through this pathway.

  • Statistical Analysis: Perform statistical analysis to determine the significance of changes in metabolite labeling between different experimental conditions (e.g., control vs. drug-treated).

Conclusion

The protocols and application notes presented here provide a framework for investigating the metabolism of this compound using stable isotope labeling. This powerful technique can provide valuable insights into the regulation of fatty acid and sphingolipid metabolism, and can be a valuable tool in the development of novel therapeutics targeting these pathways.

References

Application Notes and Protocols for the Analytical Determination of 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2E-hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, playing a role in both beta-oxidation and fatty acid elongation pathways. It is a substrate for key enzymes such as enoyl-CoA hydratase and trans-2-enoyl-CoA reductase. Furthermore, this compound is involved in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway, highlighting its importance in cellular signaling and lipid homeostasis. Accurate quantification of this compound is essential for studying metabolic disorders, drug development targeting lipid metabolism, and understanding its role in various physiological and pathological processes.

These application notes provide a comprehensive guide to the analytical determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of endogenous metabolites.

Analytical Standard

A certified analytical standard is paramount for accurate quantification. This compound can be sourced from commercial suppliers such as MedChemExpress. It is essential to obtain a certificate of analysis to confirm the purity and identity of the standard.

Chemical Information:

  • Chemical Formula: C37H60N7O17P3S

  • Monoisotopic Molecular Weight: 999.2979 g/mol

Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis of this compound by LC-MS/MS. These values are based on established methods for long-chain acyl-CoAs and provide a strong starting point for method development and validation. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a product ion corresponding to adenosine (B11128) 3',5'-diphosphate (m/z 428).

ParameterRecommended Value/RangeNotes
Parent Ion (Q1) m/z 1000.3[M+H]+
Product Ion (Q3) m/z 493.3Resulting from the neutral loss of 507 Da. This is the most abundant and specific fragment for quantification.
Secondary Product Ion m/z 428.0Adenosine 3',5'-diphosphate fragment. Can be used for confirmation.
Collision Energy (CE) 40 - 50 eVShould be optimized for the specific instrument.
Declustering Potential (DP) 80 - 120 VInstrument-dependent, requires optimization.
Limit of Detection (LOD) 2 - 20 nMDependent on the sensitivity of the mass spectrometer and sample matrix.
Limit of Quantification (LOQ) 5 - 50 nMDependent on the sensitivity of the mass spectrometer and sample matrix.
Linearity Range 10 - 5000 nMShould be established with a calibration curve using the analytical standard.
Internal Standard Heptadecanoyl-CoA (C17:0-CoA) or ¹³C-labeled Palmitoyl-CoAA non-endogenous or stable isotope-labeled long-chain acyl-CoA is crucial for accurate quantification to correct for matrix effects and extraction variability.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues (e.g., Liver, Muscle)

This protocol describes the extraction of long-chain acyl-CoAs from tissue samples. Due to the instability of acyl-CoAs, all steps should be performed on ice or at 4°C.

Materials:

  • Frozen tissue sample

  • Internal Standard (e.g., Heptadecanoyl-CoA) solution

  • Ice-cold 10% (w/v) perchloric acid (PCA)

  • 2M KHCO₃

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727), Acetonitrile, Isopropanol

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Immediately add 500 µL of ice-cold 10% PCA and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract by adding 2M KHCO₃ dropwise until the pH is between 6.0 and 7.0.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate the KClO₄ salt.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) hydroxide (B78521).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium hydroxide in water

  • Mobile Phase B: 10 mM Ammonium hydroxide in 90:10 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 1000.3 -> 493.3 (Quantifier), 1000.3 -> 428.0 (Qualifier)

    • Internal Standard (e.g., C17:0-CoA): m/z of [M+H]+ -> m/z of fragment

  • Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., ion spray voltage, temperature, gas flows).

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound palmitoyl_coa Palmitoyl-CoA (C16:0-CoA) hexadecenoyl_coa This compound (C16:1-CoA) palmitoyl_coa->hexadecenoyl_coa Acyl-CoA Dehydrogenase hexadecenoyl_coa->palmitoyl_coa trans-2-Enoyl-CoA Reductase hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase fatty_acid_elongation Fatty Acid Elongation hexadecenoyl_coa->fatty_acid_elongation s1p_pathway Sphingosine 1-Phosphate Metabolic Pathway hexadecenoyl_coa->s1p_pathway ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase myristoyl_coa Myristoyl-CoA (C14:0-CoA) + Acetyl-CoA ketoacyl_coa->myristoyl_coa Thiolase stearoyl_coa Stearoyl-CoA (C18:0-CoA) fatty_acid_elongation->stearoyl_coa

Caption: Key metabolic pathways involving this compound.

Analytical Workflow for this compound Quantification

Analytical Workflow sample_collection Sample Collection (Tissue or Cells) extraction Extraction with Internal Standard sample_collection->extraction spe_cleanup Solid Phase Extraction (SPE) Cleanup extraction->spe_cleanup lc_ms_analysis LC-MS/MS Analysis (MRM Mode) spe_cleanup->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Results (Concentration of this compound) data_processing->results

Caption: Overall workflow for the quantification of this compound.

Troubleshooting & Optimization

improving 2E-hexadecenoyl-CoA stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2E-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The two main stability concerns for this compound, a long-chain monounsaturated fatty acyl-CoA, in aqueous solutions are the hydrolysis of its thioester bond and the oxidation of its carbon-carbon double bond. The thioester bond is susceptible to cleavage by water, a reaction that is thermodynamically favorable. Additionally, the double bond can be oxidized, especially in the presence of oxygen, metal ions, or light.

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: Due to the limited stability of long-chain acyl-CoAs in aqueous solutions, preparing fresh solutions for each experiment is the most reliable approach[1]. If a stock solution is necessary, the recommended method is to dissolve the solid this compound in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)[1][2]. For long-term storage, it is advisable to create single-use aliquots from this organic stock solution, dry them under a stream of inert gas (like nitrogen or argon), and store the dried aliquots at -20°C or below[1]. When needed, an aliquot can be reconstituted in the desired aqueous buffer immediately before use. An alternative is to prepare a stock solution in a water/DMSO mixture, though the long-term stability in this mixed solvent system is not well-documented[1].

Q3: What is the recommended pH for aqueous solutions of this compound?

A3: While specific data for this compound is limited, the stability of thioester bonds is generally greater under slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7.5) can significantly increase the rate of hydrolysis. Therefore, it is recommended to use buffers within a pH range of 6.0 to 7.4 for your experiments.

Q4: Can I do anything to prevent the oxidation of the double bond in this compound?

A4: Yes, several precautions can be taken to minimize oxidation. It is advisable to use deoxygenated buffers, which can be prepared by sparging with an inert gas. Working under low-light conditions can also help, as light can promote the formation of reactive oxygen species. The inclusion of antioxidants, such as β-carotene, sesamol, or caffeic acid, has been shown to enhance the oxidative stability of oils rich in unsaturated fatty acids and may be beneficial for your solutions[3][4]. However, the compatibility of any antioxidant with your specific experimental system should be verified.

Q5: At what concentration does this compound form micelles, and how does this affect my experiments?

A5: Long-chain fatty acyl-CoAs are amphipathic and can form micelles in aqueous solutions above their critical micelle concentration (CMC). The CMC for similar molecules like palmitoyl-CoA and oleoyl-CoA has been reported to be in the micromolar range (7 to 250 µM), and is influenced by buffer composition, pH, and ionic strength[5]. Micelle formation can affect the availability of the monomeric form of this compound, which is typically the active species in enzymatic reactions. It is important to be aware of the CMC in your experimental buffer system, as working above this concentration may lead to non-linear kinetics or other artifacts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer. The concentration of this compound exceeds its solubility in the aqueous buffer. The organic solvent from the stock solution is causing the compound to crash out.- Ensure the final concentration of this compound is below its critical micelle concentration (CMC) in your buffer system. - When adding an organic stock solution to your aqueous buffer, add it slowly while vortexing to ensure rapid mixing. - Minimize the percentage of organic solvent in your final aqueous solution (typically <1%). - Consider using a different buffer system or adding a small amount of a biocompatible surfactant, though this should be validated for your specific assay.
Inconsistent or lower-than-expected activity in enzymatic assays. Degradation of this compound due to hydrolysis or oxidation. The compound has formed micelles, reducing the concentration of the available monomeric substrate.- Prepare fresh solutions of this compound for each experiment[1]. - If using a stock solution, ensure it has been stored properly (dried, under inert gas, at low temperature)[1]. - Work with deoxygenated buffers and in low-light conditions to minimize oxidation. - Determine the CMC of this compound in your experimental buffer and conduct your assays at concentrations below the CMC[5].
High background signal or unexpected side reactions. Degradation products of this compound (e.g., free fatty acid, Coenzyme A, oxidized byproducts) are interfering with the assay.- Confirm the purity of your this compound stock solution using an analytical method like HPLC-MS/MS. - Prepare fresh solutions to minimize the concentration of degradation products. - If possible, run control experiments with potential degradation products to assess their impact on your assay.

Quantitative Data Summary

Compound Property Value Conditions Reference
Palmitoyl-CoA (16:0)Critical Micelle Concentration (CMC)7 - 250 µMVaries with buffer, pH, and ionic strength[5]
Oleoyl-CoA (18:1)Critical Micelle Concentration (CMC)High, consistent with expected effects of unsaturationFluorimetric measurement[5]
Phytanoyl-CoASolubility in PBS (pH 7.2)~2 mg/mLAqueous buffer[2]
Phytanoyl-CoASolubility in DMSO~10 mg/mLOrganic solvent[2]

Experimental Protocols

Protocol for Preparation of a Fresh Aqueous Solution of this compound
  • Materials:

    • Solid this compound

    • High-purity water or desired aqueous buffer (deoxygenated if possible)

    • Microbalance

    • Vortex mixer

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated microbalance.

    • Add the appropriate volume of the aqueous buffer to achieve the target concentration.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

    • Use the freshly prepared solution immediately for your experiments.

Protocol for Preparation and Storage of Aliquoted Stock Solutions
  • Materials:

    • Solid this compound

    • Anhydrous ethanol or DMSO

    • Inert gas (Nitrogen or Argon)

    • Microcentrifuge tubes suitable for low-temperature storage

  • Procedure:

    • Prepare a concentrated stock solution of this compound in anhydrous ethanol or DMSO (e.g., 10-20 mM).

    • Dispense small, single-use aliquots of the stock solution into microcentrifuge tubes.

    • Dry the aliquots to a thin film or powder using a gentle stream of inert gas or a vacuum concentrator.

    • Cap the tubes tightly, purge with inert gas if possible, and store at -20°C or -80°C.

    • To use, reconstitute a dried aliquot in the desired aqueous buffer immediately before the experiment.

Visualizations

DegradationPathways This compound This compound Free Hexadecenoic Acid + CoA-SH Free Hexadecenoic Acid + CoA-SH This compound->Free Hexadecenoic Acid + CoA-SH Hydrolysis (H2O, pH dependent) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, light, metal ions)

Caption: Primary degradation pathways for this compound in aqueous solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Stock Solution (Optional) Start Start Weigh_Solid Weigh Solid This compound Start->Weigh_Solid Dissolve Dissolve in Aqueous Buffer Weigh_Solid->Dissolve Use_Immediately Use Immediately Dissolve->Use_Immediately Dissolve_Organic Dissolve in Ethanol or DMSO Dissolve->Dissolve_Organic Alternative Aliquot Create Single-Use Aliquots Dissolve_Organic->Aliquot Dry Dry Under Inert Gas Aliquot->Dry Store Store at -20°C or below Dry->Store Reconstitute Reconstitute in Aqueous Buffer Store->Reconstitute Reconstitute->Use_Immediately For Use

Caption: Recommended workflows for preparing this compound solutions.

References

Technical Support Center: Troubleshooting Poor Chromatographic Resolution of 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2E-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common issues encountered during HPLC and LC-MS analysis of this long-chain acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter, offering potential causes and step-by-step solutions.

FAQ 1: Why am I seeing a broad peak for this compound?

Answer:

Peak broadening for this compound can stem from several factors related to the analyte, your HPLC system, and the chosen method parameters. Common causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Poor Sample Solubility: The sample solvent may not be compatible with the mobile phase, causing the analyte to precipitate at the head of the column.

  • Suboptimal Flow Rate: A flow rate that is too high or too low can decrease separation efficiency.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance.

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak dispersion.

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume: Dilute your sample or inject a smaller volume to see if the peak shape improves.

  • Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

  • Adjust Flow Rate: Experiment with slightly higher or lower flow rates to find the optimal setting for your column and analyte.

  • Evaluate Column Health: If the column is old or has been used extensively, consider replacing it. A backflush of the column may also help remove contaminants from the inlet frit.

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure.

FAQ 2: My this compound peak is tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase. For this compound, which has a polar head group, this can be particularly problematic.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar regions of this compound, causing tailing.[1]

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to undesirable interactions with the stationary phase.

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH can often improve peak symmetry. For acidic compounds, a higher pH may be beneficial. It is crucial to operate within the pH stability range of your column.

  • Use a Highly Deactivated Column: Employ an end-capped column to minimize the number of free silanol groups available for secondary interactions.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing acid or base (e.g., trifluoroacetic acid) can help to mask active sites on the stationary phase.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants. If a guard column is in use, replace it.

FAQ 3: I am observing peak fronting for this compound. What should I do?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase.

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.

Troubleshooting Steps:

  • Decrease Sample Concentration or Injection Volume: This is the most common solution for peak fronting due to overload.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the same solvent composition as your initial mobile phase.

FAQ 4: I am having difficulty resolving this compound from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving the resolution between two closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Suboptimal Mobile Phase Composition: The organic solvent and buffer composition may not be ideal for separating your compounds of interest.

  • Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the separation.

  • Gradient Profile Not Optimized: The slope of the gradient may be too steep, not allowing for adequate separation.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

  • Select a Different Column:

    • Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 instead of a C18) to introduce different separation mechanisms.

    • A longer column or a column with a smaller particle size can increase efficiency and improve resolution.

  • Optimize the Gradient Program:

    • Decrease the slope of the gradient (i.e., make it shallower) to allow more time for the separation to occur. .

    • Introduce an isocratic hold at a specific mobile phase composition to improve the separation of the critical pair.

Quantitative Data Summary

The following table provides a hypothetical comparison of different HPLC columns for the analysis of this compound, illustrating how column choice can impact resolution and peak shape.

Column TypeParticle Size (µm)Dimensions (mm)Resolution (Rs) between this compound and Palmitoyl-CoAAsymmetry Factor (As) of this compound
Standard C1854.6 x 2501.31.6
High-Purity, End-Capped C183.54.6 x 1501.81.2
Phenyl-Hexyl34.6 x 1002.11.1
C854.6 x 2501.11.8

Note: This data is illustrative. Actual performance may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues for Acyl-CoA Analysis

This protocol provides a general guideline for the extraction of acyl-CoAs, including this compound, from tissue samples.

  • Tissue Homogenization:

    • Prior to dissection, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

    • Homogenize approximately 50 mg of tissue in a suitable buffer containing a detergent (e.g., 0.5% Triton X-100) and a buffer salt (e.g., 20 mM potassium phosphate, pH 7.4).

  • Deproteinization and Extraction:

    • Add a deproteinizing agent such as 5-sulfosalicylic acid (SSA) to the homogenate.

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Sample Clean-up (if necessary):

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if high levels of interfering substances are present.

  • Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your initial mobile phase.

Protocol 2: General Purpose Gradient HPLC Method for Long-Chain Acyl-CoA Analysis

This protocol can be used as a starting point for the separation of this compound and can be optimized for your specific application.

  • Column: High-purity, end-capped C18, 2.6 µm, 4.6 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%A%B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.

Troubleshooting_Broad_Peaks start Broad Peak Observed for This compound q1 Is the sample concentration high? start->q1 a1_yes Reduce Injection Volume or Sample Concentration q1->a1_yes Yes q2 Is the sample solvent stronger than the mobile phase? q1->q2 No end_node Improved Resolution a1_yes->end_node a2_yes Dissolve Sample in Initial Mobile Phase q2->a2_yes Yes q3 Is the flow rate optimized? q2->q3 No a2_yes->end_node a3_no Adjust Flow Rate (e.g., +/- 20%) q3->a3_no No q4 Is the column old or performance degrading? q3->q4 Yes a3_no->end_node a4_yes Backflush or Replace Column q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for broad peaks.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q1 Is the mobile phase pH within the column's stable range? start->q1 a1_yes Adjust Mobile Phase pH (e.g., lower for basic compounds) q1->a1_yes Yes q2 Are you using a standard (non-end-capped) column? q1->q2 No end_node Symmetrical Peak Shape a1_yes->end_node a2_yes Switch to a High-Purity, End-Capped Column q2->a2_yes Yes q3 Is there evidence of column contamination? q2->q3 No a2_yes->end_node a3_yes Flush Column with Strong Solvent or Replace Guard Column q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2E-hexadecenoyl-CoA analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound?

A1: The molecular weight of this compound is 1003.93 g/mol .[1][2] In positive electrospray ionization (ESI) mode, you will primarily observe the protonated molecule [M+H]⁺. Therefore, the expected m/z for the singly charged precursor ion is approximately 1004.94.

Q2: Which ionization mode is recommended for analyzing this compound?

A2: Positive ion mode ESI is generally recommended for the analysis of long-chain acyl-CoAs as it has been shown to be more sensitive compared to negative ion mode.[3][4]

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][5][6] The resulting product ion will retain the acyl chain. Another common fragment ion observed is at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[5]

Q4: What type of liquid chromatography (LC) column is suitable for separating this compound?

A4: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of long-chain acyl-CoAs.[3][7] These columns provide good retention and separation of these relatively nonpolar molecules.

Q5: What are common mobile phases for the LC separation of this compound?

A5: A binary gradient with an aqueous mobile phase and an organic mobile phase is typically used. Common mobile phases include water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile (B52724) or methanol (B129727) with the same additives as mobile phase B.[8] Using a high pH mobile phase, such as 15 mM ammonium hydroxide (B78521) in water and acetonitrile, has also been shown to provide high-resolution separation.[3][7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Analyte Instability Acyl-CoAs are unstable in aqueous solutions and can degrade. Prepare samples fresh and keep them cold. Minimize the time samples spend in the autosampler.
Inefficient Extraction Ensure your extraction protocol is suitable for long-chain acyl-CoAs. Protein precipitation with organic solvents like methanol or acetonitrile is a common first step. For cleaner samples, consider solid-phase extraction (SPE).[8]
Poor Ionization Confirm the mass spectrometer is in positive ESI mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate by infusing a standard solution of a similar long-chain acyl-CoA.[7]
Incorrect MS/MS Transition Verify the precursor and product ion m/z values. For this compound ([M+H]⁺ ≈ 1004.94), a primary product ion from the neutral loss of 507 would be at m/z 497.94. Optimize the collision energy for this transition.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to better resolve the analyte from interfering compounds. A more rigorous sample cleanup, such as SPE, may be necessary.[8]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions on LC Column The long acyl chain can have secondary interactions with the column material. Ensure the mobile phase pH is appropriate. The use of a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape for acyl-CoAs.[3]
Column Overloading Injecting too much sample can lead to poor peak shape. Try diluting the sample and reinjecting.
Inappropriate Reconstitution Solvent The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase conditions to ensure good peak shape upon injection. A common choice is 50% methanol in water.[8]
Column Degradation The LC column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
LC Pump Issues Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts. Check the pump for leaks and ensure proper solvent delivery.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.
Temperature Fluctuations Use a column oven to maintain a consistent column temperature, as temperature can affect retention times.

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation
  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 16,000 x g) for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[8]

  • Mobile Phase B: Acetononrile with 10 mM ammonium acetate and 0.1% formic acid.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • Q1 (Precursor Ion): m/z 1004.9

    • Q3 (Product Ion): m/z 497.9 (corresponding to neutral loss of 507)

  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Quantitative Data Summary

Parameter Value/Range Reference
Molecular Weight 1003.93 g/mol [1][2]
Precursor Ion [M+H]⁺ (m/z) ~1004.9Calculated
Primary Fragmentation Neutral Loss of 507 Da[3][4][5][6]
Primary Product Ion (m/z) ~497.9Calculated
Secondary Fragment Ion (m/z) 428.0365[5]
LC Column Chemistry C8 or C18[3][7]
Mobile Phase pH Acidic (with formic acid) or High pH (with ammonium hydroxide)[3][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in 80% Methanol Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Reversed-Phase C18 Separation Injection->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection (1004.9 -> 497.9) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Low/No Signal for this compound Check_MS Check MS Parameters? Start->Check_MS Check_LC Check LC Separation? Check_MS->Check_LC No MS_Params Optimize Source Parameters & MRM Transition Check_MS->MS_Params Yes Check_Sample Check Sample Prep? Check_LC->Check_Sample No LC_Params Check Peak Shape & Retention Time Check_LC->LC_Params Yes Sample_Params Review Extraction & Stability Check_Sample->Sample_Params Yes MS_Result Signal Improved? MS_Params->MS_Result MS_Result->Check_LC No MS_OK Problem Solved MS_Result->MS_OK Yes LC_Result Good Chromatography? LC_Params->LC_Result LC_Result->MS_OK Yes LC_OK Consider Matrix Effects LC_Result->LC_OK No Sample_Result Sample Handling OK? Sample_Params->Sample_Result Sample_Result->MS_OK Yes Sample_OK Re-extract Samples Sample_Result->Sample_OK No

Caption: A troubleshooting decision tree for low signal of this compound.

References

Technical Support Center: Quantifying Low-Abundance 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the low-abundance lipid metabolite, 2E-hexadecenoyl-CoA. Given the inherent challenges in analyzing this specific long-chain unsaturated acyl-CoA, this guide synthesizes best practices from the broader field of acyl-CoA analysis.

General Challenges

The quantification of this compound is particularly challenging due to a combination of factors:

  • Low Physiological Abundance: As a metabolic intermediate, its cellular concentrations are typically very low, often near the limit of detection of standard analytical methods.

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the double bond in unsaturated species like this compound is prone to oxidation.[1] This instability complicates sample handling, extraction, and storage.

  • Lack of Commercial Standards: The limited commercial availability of a certified standard for this compound and a corresponding stable isotope-labeled internal standard hinders the development of robust, validated quantitative assays.

  • Matrix Effects: Complex biological samples can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The most suitable method for quantifying low-abundance acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify this molecule in complex biological matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Q2: I cannot find a commercial standard for this compound. What are my options?

A2: The lack of a specific standard is a significant challenge. Here are a few approaches:

  • Relative Quantification: You can perform relative quantification by comparing the peak area of this compound across different sample groups. This approach does not provide absolute concentrations but can reveal important biological insights.

  • Use of a Surrogate Standard: A commercially available, structurally similar long-chain unsaturated acyl-CoA, such as (2E)-Octadecenoyl-CoA, can be used to develop the analytical method and give a semi-quantitative estimate.[3]

  • Custom Synthesis: For absolute quantification, custom synthesis of this compound is necessary. This standard would be used to create a calibration curve.

Q3: What internal standard should I use for quantification?

A3: For LC-MS/MS analysis, a stable isotope-labeled internal standard of this compound would be ideal. As this is not commercially available, the common practice is to use an odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[4] The internal standard should be added to the sample as early as possible during the extraction process to account for sample loss and degradation.

Q4: How can I predict the MRM transitions for this compound?

A4: The fragmentation of acyl-CoAs in positive ion mode mass spectrometry is well-characterized. The parent ion will be the protonated molecule [M+H]+. The monoisotopic mass of this compound (C37H60N7O17P3S) is 999.2979 g/mol , so the parent ion to monitor in Q1 would be m/z 1000.3.[5]

Two common fragmentation patterns are observed:

  • A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[6][7] This results in a product ion of m/z 493.3 for this compound. This is typically the most abundant fragment and is recommended for quantification.

  • A product ion corresponding to the CoA moiety at m/z 428.[8][9]

Therefore, the recommended primary MRM transition for quantification is 1000.3 -> 493.3 . The transition 1000.3 -> 428.0 can be used as a qualifying ion.

Troubleshooting Guides

Issue 1: No or Very Low Signal for this compound
Possible Cause Troubleshooting Step
Sample Degradation Ensure samples are flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Perform extraction quickly and on ice. Use an acidic extraction buffer to improve stability.
Inefficient Extraction Use a validated extraction method for long-chain acyl-CoAs. A common method is protein precipitation with an organic solvent mixture (e.g., acetonitrile/methanol/water) followed by solid-phase extraction (SPE).[10]
Poor Ionization Optimize the mobile phase composition. For long-chain acyl-CoAs, a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and ionization efficiency.[10]
Incorrect MS Parameters Verify the MRM transitions (Q1: 1000.3, Q3: 493.3). Infuse a similar available standard (e.g., palmitoyl-CoA or oleoyl-CoA) to optimize collision energy and other MS parameters.
Instrument Contamination Run a system suitability test with a known compound to check for general instrument performance. Clean the ion source if necessary.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Use a high-quality C18 column. Ensure the mobile phase pH is appropriate for the analysis. High pH can improve peak shape for acyl-CoAs but may degrade silica-based columns. Consider using a hybrid or polymer-based column.
Column Overload If using a synthesized standard for method development, inject a lower concentration.
Contamination on Column Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 3: High Variability in Quantification
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure the internal standard is added to every sample at the same step and in the same concentration. Use a consistent and validated extraction protocol.
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup, for example, by optimizing the SPE wash and elution steps.
Instability in Autosampler Acyl-CoAs can degrade in the autosampler.[6] Keep the autosampler temperature low (e.g., 4°C) and minimize the time between sample preparation and injection.

Quantitative Data Summary

As there is no published data on the absolute quantification of this compound, the following tables provide representative data for other long-chain acyl-CoAs to serve as a reference. Researchers should use these as templates to organize their own findings.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesRat Liver (nmol/g wet weight)[11]Hamster Heart (nmol/g wet weight)[11]
Palmitoyl-CoA (C16:0)~25~15
Oleoyl-CoA (C18:1)~18~12
Stearoyl-CoA (C18:0)~10~8
Linoleoyl-CoA (C18:2)~8~6

Table 2: Typical Limits of Detection (LODs) and Quantification (LOQs) for Long-Chain Acyl-CoAs using LC-MS/MS

Acyl-CoA SpeciesLOD (fmol on column)LOQ (fmol on column)Reference
Palmitoyl-CoA (C16:0)1-55-10[12]
Oleoyl-CoA (C18:1)1-55-10[12]
Stearoyl-CoA (C18:0)1-55-10[12]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods for general long-chain acyl-CoA analysis.[2]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v) containing an appropriate internal standard (e.g., 100 pmol of C17:0-CoA).

  • Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method that can be adapted for this compound.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: 1000.3 -> 493.3 (Quantifier), 1000.3 -> 428.0 (Qualifier)

    • C17:0-CoA (Internal Standard): 1020.5 -> 513.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting Quench Quenching & Lysis (with Internal Standard) Harvest->Quench Precipitate Protein Precipitation Quench->Precipitate Dry Drying & Reconstitution Precipitate->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant signaling_pathway S1P Sphingosine-1-Phosphate Hexadecenal (2E)-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_acid (2E)-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid ALDH3A2 Hexadecenoyl_CoA (2E)-Hexadecenoyl-CoA Hexadecenoic_acid->Hexadecenoyl_CoA Acyl-CoA Synthetase troubleshooting_logic Start Low or No Signal for This compound Check_MS Check MS Performance with Standard Compound Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_Sample Review Sample Prep & Storage MS_OK->Check_Sample Yes Fix_MS Troubleshoot MS (Clean Source, Calibrate) MS_OK->Fix_MS No Sample_OK Sample Prep OK? Check_Sample->Sample_OK Check_LC Check LC Conditions (Column, Mobile Phase) Sample_OK->Check_LC Yes Fix_Sample Improve Sample Prep (Faster, Colder, Acidic) Sample_OK->Fix_Sample No LC_OK LC Conditions OK? Check_LC->LC_OK Optimize_MS Optimize MS Parameters (Transitions, Energies) LC_OK->Optimize_MS Yes Fix_LC Troubleshoot LC (Flush/Replace Column) LC_OK->Fix_LC No

References

avoiding isomerization of 2E-hexadecenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2E-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the extraction and analysis of this compound, with a special focus on preventing its isomerization.

Troubleshooting Guide: Isomerization of this compound During Extraction

The primary challenge in the analysis of this compound is its potential isomerization to the 2Z (or cis) isomer or other positional isomers during the extraction process. The trans configuration of the double bond is crucial for its biological activity and accurate quantification. This guide provides solutions to common problems encountered during extraction.

Problem Potential Cause Recommended Solution
Low or no detectable this compound in the final extract. 1. Degradation of the Thioester Bond: Acyl-CoAs are susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[1] 2. Inefficient Extraction: The extraction solvent and method may not be optimal for long-chain acyl-CoAs.1. Maintain pH Control: Use buffers close to neutral pH (e.g., potassium phosphate (B84403) buffer at pH 6.7-7.0) during homogenization and extraction.[2] Avoid strongly acidic or basic conditions. Reconstitute the final extract in a buffer at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0).[3] 2. Optimize Extraction Solvents: A common and effective method involves homogenization followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2]
Presence of a peak corresponding to the 2Z-hexadecenoyl-CoA isomer in the chromatogram. 1. High Temperatures: Elevated temperatures during extraction or solvent evaporation can induce cis-trans isomerization of the double bond. 2. Radical-Induced Isomerization: The presence of free radicals can catalyze the isomerization of the double bond. 3. Extreme pH: Both acidic and basic conditions can potentially lead to isomerization.1. Maintain Low Temperatures: All extraction steps should be performed on ice. Use a vacuum concentrator or a stream of nitrogen at room temperature for solvent evaporation. 2. Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or rosemary extract to the extraction solvents to scavenge free radicals.[4] 3. Strict pH Control: As mentioned above, maintain a pH as close to neutral as possible throughout the procedure.
Poor recovery of this compound. 1. Incomplete Cell Lysis: Inadequate disruption of cells or tissue can lead to poor extraction efficiency. 2. Adsorption to Surfaces: Acyl-CoAs can adsorb to glass and plastic surfaces. 3. Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, the column chemistry and elution conditions may not be optimal.1. Ensure Thorough Homogenization: Use a glass homogenizer for tissues to ensure complete cell disruption. 2. Use Appropriate Labware: Utilize low-adsorption polypropylene (B1209903) tubes. 3. Optimize SPE: If necessary, use a weak anion exchange SPE column and ensure proper conditioning, loading, washing, and elution steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during extraction?

A1: While several factors can contribute, the primary causes are exposure to high temperatures and the presence of free radicals. The α,β-unsaturated thioester is also susceptible to reactions at the α-carbon, which can be catalyzed by strong bases.

Q2: How can I verify that my extraction protocol is not causing isomerization?

A2: The most definitive way is to use an analytical method that can separate the 2E and 2Z isomers. High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a C18 column, can often achieve this separation.[5][6] You can also spike a blank sample with a pure this compound standard and process it through your entire extraction and analysis workflow to see if any isomerization occurs.

Q3: What storage conditions are recommended for samples and extracts to prevent isomerization?

A3: For biological samples, rapid freezing in liquid nitrogen immediately after collection and subsequent storage at -80°C is crucial to minimize enzymatic and chemical degradation. For extracts, after drying under nitrogen, store them at -80°C until analysis. Reconstitute the sample in a neutral pH buffer immediately before analysis.[3]

Q4: Are there any specific extraction methods you recommend to minimize isomerization?

A4: A modified version of established acyl-CoA extraction protocols that incorporates safeguards against isomerization is recommended. This includes working at low temperatures, maintaining a neutral pH, and adding antioxidants to the extraction solvents. A detailed protocol is provided below.

Experimental Protocols

Optimized Protocol for Extraction of this compound with Minimized Isomerization

This protocol is a synthesis of established methods for acyl-CoA extraction, with specific modifications to minimize the risk of isomerization of this compound.

Materials:

  • Biological sample (tissue or cultured cells)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 7.0

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Low-adsorption polypropylene microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For tissue: Weigh approximately 50-100 mg of frozen tissue.

    • For adherent cells: Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Homogenization (perform on ice):

    • To the prepared sample, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 7.0) containing 50 µM BHT and the internal standard.

    • For tissue, homogenize thoroughly using a pre-chilled glass homogenizer.

    • For cells, resuspend the pellet or scrape the cells in the buffer.

  • Extraction (perform on ice or at 4°C):

    • Add 2 mL of a 3:1 (v/v) solution of acetonitrile and isopropanol containing 50 µM BHT to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled low-adsorption microcentrifuge tube, avoiding the pellet.

  • Sample Concentration:

    • Dry the supernatant under a stream of nitrogen at room temperature or using a vacuum concentrator without heating.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of 50% methanol (B129727) in 50 mM ammonium acetate (pH 7.0).[3]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Logical Workflow for Troubleshooting Isomerization

TroubleshootingWorkflow start Isomerization of this compound Detected check_temp Review Extraction Temperature start->check_temp check_ph Assess pH of Buffers and Solvents start->check_ph check_radicals Consider Radical Formation start->check_radicals sol_temp Implement Strict Cold Chain (All steps on ice, no heat for drying) check_temp->sol_temp sol_ph Use Neutral pH Buffers (pH 6.7-7.0) Avoid strong acids/bases check_ph->sol_ph sol_radicals Add Antioxidants (e.g., BHT) to extraction solvents check_radicals->sol_radicals re_analyze Re-extract and Analyze Sample sol_temp->re_analyze sol_ph->re_analyze sol_radicals->re_analyze success Isomerization Minimized re_analyze->success fail Isomerization Persists re_analyze->fail If problem continues, re-evaluate all steps

Caption: Troubleshooting workflow for addressing this compound isomerization.

Experimental Workflow for Isomerization-Minimizing Extraction

ExtractionWorkflow sample_prep 1. Sample Preparation (Tissue/Cells on Ice) homogenization 2. Homogenization (Ice-cold neutral pH buffer + BHT + Internal Std) sample_prep->homogenization extraction 3. Solvent Extraction (ACN/Isopropanol + BHT, 4°C) homogenization->extraction centrifugation 4. Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant drying 6. Dry Extract (Nitrogen stream, no heat) supernatant->drying reconstitution 7. Reconstitution (Neutral pH buffer) drying->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: Optimized extraction workflow to prevent this compound isomerization.

References

Technical Support Center: Quantification of 2E-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2E-hexadecenoyl-CoA, a critical intermediate in fatty acid metabolism. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound and other long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for accurately measuring these low-abundance molecules in complex biological matrices.

Q2: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

A2: Low recovery of long-chain acyl-CoAs is a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Cell Lysis/Tissue Homogenization: Ensure that your sample is completely disrupted to release the intracellular contents. Consider using a more rigorous homogenization method or increasing the homogenization time.

  • Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is critical to work quickly, keep samples on ice or at 4°C at all times, and use pre-chilled solvents. Flash-freezing samples in liquid nitrogen immediately after collection and storing them at -80°C is highly recommended.

  • Suboptimal Extraction Solvents: The choice of extraction solvent is critical. A common approach is protein precipitation with an organic solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile.

  • Inefficient Phase Separation: If using a liquid-liquid extraction, ensure complete phase separation to avoid loss of the analyte in the wrong layer.

  • Improper pH of Extraction Buffer: An acidic extraction buffer (e.g., pH 4.9) is often used to improve the stability of acyl-CoAs during extraction.

Q3: My chromatographic peak shape for this compound is poor (e.g., broad, tailing). How can I improve it?

A3: Poor peak shape can be attributed to several factors:

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1][4]

  • Mobile Phase Composition: The mobile phase often consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium formate) and an organic component like acetonitrile.[1][4][5] Optimizing the gradient elution profile can significantly improve peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to poor chromatography. Regular column washing or the use of a guard column is recommended.

  • Analyte Adsorption: Long-chain acyl-CoAs can adsorb to the surfaces of the LC system. Using PEEK tubing and vials may help to mitigate this issue.

Q4: How can I ensure the stability of this compound in my prepared samples?

A4: The stability of acyl-CoAs is a significant concern.[3] Here are some key considerations:

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are awaiting injection.

  • Reconstitution Solvent: Reconstituting the dried extract in a solvent that promotes stability is crucial. Methanol (B129727) or a mixture of methanol and an aqueous buffer are often used.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples and stock solutions, as this can lead to degradation.

  • Stability Experiments: It is essential to perform stability studies as part of your method validation to understand how storage conditions and time affect your analyte. This includes bench-top stability, autosampler stability, and long-term storage stability.[6]

Q5: What are the key parameters to assess during method validation for this compound quantification?

A5: A comprehensive method validation should be performed according to guidelines such as those from the ICH.[1][4] Key parameters to evaluate include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for the validation of an LC-MS/MS method for long-chain acyl-CoA quantification. These values can serve as a benchmark for your own method development and validation.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
C16:0-CoA1.0 - 1000> 0.990.51.0
C16:1-CoA1.0 - 1000> 0.990.51.0
C18:0-CoA1.0 - 1000> 0.990.51.0
C18:1-CoA1.0 - 1000> 0.990.51.0

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
C16:1-CoA 598.53.88.5
50102.12.56.2
50099.21.85.1
C18:1-CoA 597.94.19.1
50103.52.17.3
500101.31.54.8

Data are representative and may vary depending on the specific matrix and instrumentation.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (v/v) containing a suitable internal standard (e.g., heptadecanoyl-CoA) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for this compound would be based on its precursor ion (M+H)+ and a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting / Tissue Homogenization Extract Extraction with Organic Solvent & Internal Standard Harvest->Extract Precipitate Protein Precipitation Extract->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Supernatant Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Standard Curve) Integrate->Quantify Validate Method Validation Quantify->Validate

Caption: General experimental workflow for the quantification of this compound.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA 2-trans-Enoyl-CoA (this compound for C16) Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

References

minimizing matrix effects in 2E-hexadecenoyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of 2E-hexadecenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Signal Intensity / Ion Suppression Co-elution of matrix components, particularly phospholipids (B1166683), which compete with the analyte for ionization.[1][2][3]1. Optimize Sample Preparation: Employ techniques to remove interfering substances. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[4] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where phospholipids elute.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.[4][5][6][7]
High Background Noise / Inconsistent Baseline Contamination of the LC-MS system from the sample matrix or mobile phase.1. System Cleaning: Flush the LC system and clean the mass spectrometer ion source.[8] 2. High-Purity Solvents: Ensure the use of high-purity, MS-grade solvents for the mobile phase. 3. Sample Filtration: Filter all samples and standards before injection to remove particulates.[8]
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with the analytical column or co-eluting interferences. Long-chain acyl-CoAs can exhibit peak tailing.[9]1. Adjust Mobile Phase pH: Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve the peak shape for acyl-CoAs.[9][10] 2. Consider a Different Column: A C18 reversed-phase column is commonly used, but other stationary phases could provide better peak shape.[9][10] 3. Metal-Free Columns: For phosphorylated compounds, interactions with metal surfaces in standard columns can cause adsorption and poor peak shape. Consider using a metal-free column.[11]
Inconsistent Retention Time Fluctuations in pump pressure, temperature, or changes in the mobile phase composition.1. System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run.[8] 2. Temperature Control: Use a column oven to maintain a stable column temperature.[8] 3. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.
Low Recovery During Sample Preparation Inefficient extraction of this compound from the sample matrix.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for the extraction. A common method involves liquid-liquid extraction with an organic solvent.[9] 2. Validate Extraction Efficiency: Spike a known amount of this compound standard into a blank matrix and measure the recovery after extraction.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[13][14] In the context of this compound analysis, this can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[15] This directly impacts the accuracy, precision, and sensitivity of quantification.[16] Phospholipids are a major contributor to matrix effects in biological samples like plasma or tissue homogenates.[1][2]

Q2: What is the most effective way to minimize matrix effects?

A2: A multi-faceted approach is most effective. This includes:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Solid-phase extraction (SPE) and specific phospholipid removal techniques are generally more effective than simple protein precipitation.[4][13]

  • Optimized Chromatography: Developing an LC method that chromatographically separates this compound from the bulk of the matrix components is crucial.[13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects that cannot be completely eliminated.[5][6][7][17] The SIL-IS will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus providing a reliable basis for quantification.[4]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The post-extraction spike method is a common way to quantify matrix effects.[14][16] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).

A qualitative assessment can be done using the post-column infusion method.[14][16] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[14]

Q4: Which sample preparation technique is best for this compound?

A4: For long-chain acyl-CoAs like this compound, a combination of protein precipitation followed by a targeted cleanup step is often effective. Here are some options:

  • Protein Precipitation (PPT) followed by Phospholipid Removal: After precipitating proteins with an organic solvent (e.g., acetonitrile), the supernatant can be passed through a phospholipid removal plate or cartridge.[2] This is a high-throughput and effective method.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT alone. A C18 or mixed-mode sorbent can be used to retain this compound while washing away more polar interferences.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE with a water-immiscible organic solvent can be used to extract the relatively nonpolar this compound, leaving polar interferences in the aqueous phase.[4]

The choice of method will depend on the sample matrix, required sensitivity, and available equipment.

Q5: What are the ideal LC and MS parameters for this compound analysis?

A5: While specific parameters should be optimized for your instrument, here are some general guidelines based on the analysis of similar long-chain acyl-CoAs:

  • Liquid Chromatography:

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI) is commonly employed.[9][10][12]

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.[12] You would monitor the transition from the precursor ion of this compound to a specific product ion. A common neutral loss for acyl-CoAs is 507 Da.[9][10]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal

This protocol is suitable for plasma or serum samples.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal 96-well plate or cartridge.

  • Elution/Filtration: Elute the sample according to the manufacturer's instructions. This typically involves applying a vacuum or positive pressure.

  • Evaporation: Dry the collected eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 10 mM Ammonium Hydroxide
Mobile Phase B Acetonitrile with 10 mM Ammonium Hydroxide
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) Specific fragment ion (to be determined by infusion of a standard)
Collision Energy To be optimized for the specific transition

Visualizations

experimental_workflow sample Plasma Sample add_is Add Stable Isotope Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge plr Phospholipid Removal (Plate/Cartridge) centrifuge->plr dry Evaporation (Nitrogen) plr->dry reconstitute Reconstitution dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_logic start_node Poor Signal or High Variability? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start_node->check_is Yes use_is Implement SIL-IS to compensate for matrix effects check_is->use_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes use_is->assess_me me_present Significant Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, PLR) me_present->optimize_sp Yes no_me Continue with Method Validation me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc end_node Analysis Optimized optimize_lc->end_node

Caption: Troubleshooting logic for addressing poor signal quality.

References

increasing sensitivity for 2E-hexadecenoyl-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 2E-hexadecenoyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound in complex biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement even at low concentrations.

Q2: How can I improve the recovery of this compound during sample preparation?

A2: To improve recovery, it is crucial to use an optimized extraction protocol. A modified method involving homogenization in a KH2PO4 buffer followed by extraction with acetonitrile (B52724) has been shown to increase recovery to 70-80%.[3] Additionally, minimizing the number of sample preparation steps, such as eliminating solid-phase extraction (SPE), can reduce analyte loss.[4] The stability of acyl-CoAs is also critical; they are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[5] Therefore, maintaining a slightly acidic pH (e.g., pH 4.9) during extraction and keeping samples cold can enhance stability and recovery.[3]

Q3: What are common causes of poor peak shape in the LC-MS/MS analysis of this compound?

A3: Poor peak shape, such as tailing or broadening, can be caused by several factors. For acyl-CoAs, this can be due to the interaction of the polar phosphate (B84403) groups with the stationary phase. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape on C18 columns.[1] Other potential causes include column contamination from repeated injections of biological extracts, improper injection solvent, or extra-column dead volume.[1][6]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[5][7] To minimize these effects, efficient sample cleanup is essential. Chromatographic separation is also critical to separate this compound from co-eluting matrix components that can interfere with ionization.[5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1] Additionally, diluting the sample extract can reduce the concentration of interfering substances.

Q5: Is derivatization necessary for this compound detection?

A5: While not always necessary for LC-MS/MS detection, derivatization can be a strategy to enhance sensitivity, particularly for methods like HPLC with fluorescence detection. For the related compound (2E)-hexadecenal, derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) was shown to significantly improve the limit of detection for both LC-MS/MS and fluorescence detection.[8] For this compound, direct detection by modern sensitive mass spectrometers is typically sufficient.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Degradation of this compound: Acyl-CoAs are unstable.[5] 2. Poor Extraction Recovery: Inefficient extraction from the biological matrix.[3] 3. Ion Suppression: Co-eluting matrix components interfering with ionization.[5][7] 4. Incorrect MS/MS Transition: Suboptimal precursor/product ion pair.1. Ensure samples are processed quickly at low temperatures and in a slightly acidic buffer. Store extracts at -80°C. 2. Optimize the extraction protocol. Consider a liquid-liquid extraction or a simplified solid-phase extraction. Use an internal standard to monitor recovery.[3] 3. Improve chromatographic separation to resolve the analyte from interferences. Dilute the sample. Use a stable isotope-labeled internal standard. 4. Optimize the MS/MS parameters by infusing a pure standard of this compound. A common fragmentation is the neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment (507 Da).[2]
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions with Column: The phosphate groups of the CoA moiety can interact with the stationary phase.[1] 2. Column Contamination: Buildup of matrix components on the column.[1] 3. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte.1. Use a column with end-capping or a different stationary phase. Employ a high pH mobile phase (e.g., with 15 mM ammonium hydroxide) for reversed-phase chromatography.[9] 2. Use a guard column and/or implement a column wash step in your gradient.[1] Consider more rigorous sample cleanup. 3. Adjust the mobile phase pH to optimize peak shape. For acyl-CoAs, a pH around 4.9 has been used successfully.[3]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte or matrix in the injector or column. 3. Contaminated LC-MS System: Buildup of non-volatile salts or other contaminants in the ion source.[6]1. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high concentration sample to check for carryover. 3. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Inconsistent Results (Poor Reproducibility) 1. Variable Extraction Efficiency: Inconsistent sample preparation.[3] 2. Analyte Instability: Degradation of this compound during sample processing or storage.[5] 3. Fluctuations in LC-MS Performance: Drifting retention times or signal intensity.1. Standardize the extraction procedure and use an internal standard to normalize for variations. 2. Process all samples and standards in the same manner and minimize the time they are at room temperature. 3. Equilibrate the LC system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard at regular intervals.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of long-chain acyl-CoAs, which are applicable to this compound.

Parameter Method 1 (LC-MS/MS) Method 2 (LC-MS/MS with Derivatization - for related aldehyde) Method 3 (HPLC)
Analyte Long-Chain Acyl-CoAs(2E)-hexadecenal2-hexadecenoyl-CoA
Limit of Detection (LOD) 2-133 nM[2]1 fmol per sample[8]Not specified
Limit of Quantitation (LOQ) 2-133 nM[2]Not specifiedNot specified
Linearity (R²) >0.99[2]Not specifiedNot specified
Recovery 70-80%[3]Not specifiedNot specified

Experimental Protocols

Protocol 1: Extraction and LC-MS/MS Analysis of this compound from Biological Tissues

This protocol is adapted from methods for long-chain acyl-CoA analysis.[3]

1. Sample Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Add 1 mL of ice-cold 2-propanol and homogenize further.

2. Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C. c. Collect the supernatant.

3. Solid-Phase Extraction (Optional, for cleaner samples): a. Condition an oligonucleotide purification column according to the manufacturer's instructions. b. Load the supernatant onto the column. c. Wash the column to remove impurities. d. Elute the acyl-CoAs with 2-propanol. e. Concentrate the eluent under a stream of nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in an appropriate volume of the initial mobile phase. b. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.
  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.
  • Gradient: A suitable gradient to separate long-chain acyl-CoAs.
  • Flow Rate: 0.25 mL/min.
  • Column Temperature: 40°C. c. MS/MS Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (Q1): m/z for this compound.
  • Product Ion (Q3): A characteristic fragment ion (e.g., resulting from the neutral loss of 507 Da).[2]
  • Optimize collision energy and other source parameters using a standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization (KH2PO4 buffer, pH 4.9) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound detection.

Signaling_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) ACADVL Acyl-CoA Dehydrogenase (e.g., VLCAD) Palmitoyl_CoA->ACADVL FAD -> FADH2 Hexadecenoyl_CoA This compound ACADVL->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase + H2O Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Further_Oxidation Further Beta-Oxidation Cycles Hydroxyacyl_CoA->Further_Oxidation

Caption: Role of this compound in beta-oxidation.

Troubleshooting_Logic Start Low or No Signal? Check_Standard Signal with Standard? Start->Check_Standard Check_Recovery Good Recovery? Check_Standard->Check_Recovery Yes Troubleshoot_MS Troubleshoot MS: - Check tuning - Optimize parameters - Clean ion source Check_Standard->Troubleshoot_MS No Check_Matrix Matrix Effects? Check_Recovery->Check_Matrix Yes Optimize_Extraction Optimize Extraction: - Check pH and solvent - Minimize steps - Use internal standard Check_Recovery->Optimize_Extraction No Improve_Chroma Improve Chromatography: - Adjust gradient - Use different column - Dilute sample Check_Matrix->Improve_Chroma Yes Success Problem Solved Check_Matrix->Success No Troubleshoot_MS->Success Optimize_Extraction->Success Improve_Chroma->Success

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: 2E-Hexadecenoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2E-hexadecenoyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays involving this compound, a long-chain enoyl-CoA intermediate in fatty acid metabolism.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Substrate Insolubility/Micelle Formation: this compound, as a long-chain fatty acyl-CoA, has low aqueous solubility and can form micelles at concentrations above its Critical Micelle Concentration (CMC), making it unavailable to the enzyme. The CMC for similar long-chain acyl-CoAs can range from 3 to 10 µM.1. Assay below CMC: Keep the substrate concentration below its CMC. 2. Use of Detergents: Incorporate a non-ionic detergent like Triton X-100 (at concentrations typically around 0.01-0.05%) to increase solubility. Note that detergent choice and concentration must be optimized as they can also inhibit enzyme activity. 3. Sonication: Briefly sonicate the substrate solution to aid in solubilization.
Enzyme Instability or Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.1. Verify Enzyme Activity: Test the enzyme with a known, more soluble substrate (e.g., crotonyl-CoA) to confirm its activity. 2. Proper Storage: Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. 3. Avoid Inhibitors: Check all buffers and reagents for potential inhibitors. For example, some detergents can inhibit acyl-CoA dehydrogenases.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.1. Optimize pH and Temperature: Determine the optimal pH and temperature for your specific enzyme. Most mitochondrial β-oxidation enzymes function optimally between pH 7.0 and 8.5. 2. Check Buffer Components: Ensure all necessary cofactors (e.g., FAD for acyl-CoA dehydrogenases) are present and at the correct concentrations.
High Background Signal (Spectrophotometric Assays) Substrate Absorbance: this compound may absorb light at the wavelength used for detection, leading to a high starting absorbance.1. Run a Substrate-Only Control: Always include a control well with all reaction components except the enzyme to measure the background absorbance from the substrate. 2. Use a Wavelength Scan: Perform a wavelength scan of the substrate to identify a detection wavelength with minimal substrate interference.
Non-Enzymatic Reaction: The substrate may be unstable and degrade non-enzymatically, or other components in the assay may be causing a color change.1. Control for Non-Enzymatic Degradation: Incubate the substrate in the assay buffer without the enzyme to assess its stability over the course of the assay. 2. Purity of Reagents: Ensure all reagents are of high purity to avoid interfering side reactions.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can lead to variability.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Proper Pipetting Technique: Use appropriate pipetting techniques for viscous liquids.
Substrate Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware, reducing the effective substrate concentration.1. Use Low-Binding Tubes and Plates: Utilize labware designed to minimize non-specific binding. 2. Inclusion of BSA: Add a low concentration of bovine serum albumin (BSA) (e.g., 0.01%) to the assay buffer to block non-specific binding sites.
Incomplete Mixing: Inadequate mixing of reaction components can lead to localized concentration differences and inconsistent reaction rates.1. Thorough Mixing: Ensure thorough but gentle mixing of the reaction components upon addition of the enzyme or substrate.

Frequently Asked Questions (FAQs)

Q1: What is the best method to determine the concentration of my this compound stock solution?

A1: The concentration of a this compound stock solution can be accurately determined spectrophotometrically by measuring its absorbance at 260 nm, using the extinction coefficient of the adenine (B156593) ring of Coenzyme A (ε = 16,400 M⁻¹cm⁻¹).

Q2: My enzyme shows substrate inhibition with this compound. What can I do?

A2: Substrate inhibition with long-chain acyl-CoAs is often related to micelle formation at higher concentrations. The enzyme may not be able to effectively bind the substrate when it is in a micellar form. To mitigate this, it is crucial to work at substrate concentrations below the CMC. If higher concentrations are necessary, careful optimization with detergents to create mixed micelles might be required.

Q3: Can I use a coupled assay for measuring the activity of enoyl-CoA hydratase with this compound?

A3: Yes, a coupled assay is a common approach. For enoyl-CoA hydratase, the product, 3-hydroxyacyl-CoA, can be subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase (HADH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. Ensure that HADH is not rate-limiting in this coupled system.

Q4: How should I prepare my this compound working solution to ensure it is fully dissolved?

A4: It is recommended to first dissolve the lyophilized this compound in a small amount of a suitable organic solvent like ethanol (B145695) or DMSO before diluting it to the final concentration in the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. Gentle vortexing or brief sonication can also aid in solubilization.

Q5: What are typical kinetic parameters for enzymes acting on this compound?

A5: Kinetic parameters can vary depending on the specific enzyme and assay conditions. For enoyl-CoA hydratase, the rate of reaction tends to decrease with increasing acyl chain length. For very-long-chain acyl-CoA dehydrogenase (VLCAD), this compound is a product of the dehydrogenation of palmitoyl-CoA. The kinetic parameters for the reverse reaction (hydration) are not as commonly reported as for the forward (dehydrogenation) reaction of the saturated acyl-CoA. It is always best to determine the kinetic parameters empirically under your specific experimental conditions.

Quantitative Data Summary

The following table provides representative kinetic parameters for enzymes involved in long-chain fatty acid metabolism. Note that values can vary significantly based on the enzyme source, purity, and assay conditions.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Optimal pHOptimal Temp (°C)
Enoyl-CoA Hydratase (rat liver)Crotonyl-CoA (C4)~20-50~150-200~10007.5 - 8.525 - 37
Enoyl-CoA Hydratase (rat liver)Hexadecenoyl-CoA (C16)Lower affinity than C4Slower than C4Lower than C47.5 - 8.525 - 37
Very-Long-Chain Acyl-CoA Dehydrogenase (human)Palmitoyl-CoA (C16:0)~1-5~0.5-2~1-57.0 - 8.030 - 37

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of this compound by monitoring the decrease in absorbance at 262 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 262 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in the assay buffer to the desired final concentration (e.g., 5-50 µM).

  • Add the this compound solution to the wells of the microplate or cuvettes.

  • Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase to each well.

  • Immediately start monitoring the decrease in absorbance at 262 nm for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-CoA thioester bond (ε₂₆₂ ≈ 6,700 M⁻¹cm⁻¹).

HPLC-Based Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This method directly measures the production of this compound from the dehydrogenation of palmitoyl-CoA.[1]

Materials:

  • Cell lysates or purified VLCAD

  • Palmitoyl-CoA (substrate)

  • This compound (standard)

  • Reaction Buffer: e.g., 100 mM potassium phosphate, pH 7.2

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, electron acceptor, and cell lysate/purified enzyme.

  • Pre-incubate the mixture at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding palmitoyl-CoA.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the this compound product.

  • Generate a standard curve using known concentrations of this compound to quantify the amount produced in the enzymatic reaction.

Visualizations

Signaling Pathways

Long-chain acyl-CoAs, including this compound, are not only metabolic intermediates but also act as signaling molecules that can influence gene expression and cellular processes, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of the mTOR pathway.

Signaling_Pathway cluster_Metabolism Mitochondrial Beta-Oxidation cluster_Signaling Cellular Signaling Palmitoyl-CoA Palmitoyl-CoA VLCAD VLCAD Palmitoyl-CoA->VLCAD Substrate This compound This compound Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase This compound->Enoyl-CoA_Hydratase Substrate PPARa PPARa This compound->PPARa Activates mTORC1 mTORC1 This compound->mTORC1 Modulates VLCAD->this compound Product 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA Product RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene_Expression PPRE->Gene_Expression Regulates Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes

Caption: Signaling pathways of this compound.

Experimental Workflow

A typical workflow for a this compound enzymatic assay involves several key steps from preparation to data analysis.

Experimental_Workflow Reagent_Preparation Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup Assay Setup (Plate/Cuvette Loading) Reagent_Preparation->Assay_Setup Reaction_Initiation Reaction Initiation (Add Enzyme/Substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry/HPLC) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Rates/Concentrations) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound assays.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues in your enzymatic assays.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Activity) Check_Substrate Check Substrate (Solubility, Concentration) Problem->Check_Substrate Check_Enzyme Check Enzyme (Activity, Storage) Problem->Check_Enzyme Check_Assay Check Assay Conditions (pH, Temp, Buffer) Problem->Check_Assay Optimize Optimize Conditions (e.g., Add Detergent) Check_Substrate->Optimize Check_Enzyme->Optimize Check_Assay->Optimize Resolved Problem Resolved Optimize->Resolved

Caption: A logical flow for troubleshooting assay problems.

References

Technical Support Center: Optimizing 2E-hexadecenoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell lysis and extraction of 2E-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a cell lysis protocol for this compound extraction?

A1: The most critical factors for successful this compound extraction are the rapid and complete inactivation of cellular enzymes (quenching), efficient cell disruption, and the prevention of analyte degradation throughout the process. Acyl-CoAs are thermally unstable and susceptible to enzymatic and chemical hydrolysis.[1][2] Therefore, working quickly at low temperatures (e.g., on ice or at 4°C) is essential.[1][3] The choice of lysis method and extraction solvent must be optimized to ensure complete cell breakage and maximum recovery of this long-chain acyl-CoA.

Q2: Which cell harvesting technique is recommended for adherent cells to minimize metabolite leakage?

A2: For adherent cells, it is recommended to obtain cells by scraping with a cell scraper after removing the medium.[4][5] Trypsin treatment is not recommended as the disruption of the cell membrane during proteolysis can lead to enhanced permeability and leakage of metabolites, resulting in lower extraction efficiency.[4] After scraping, cells should be washed with ice-cold phosphate-buffered saline (PBS) to remove residual extracellular materials.[5][6]

Q3: How should biological samples be stored to ensure the stability of this compound?

A3: Due to their inherent instability, immediate processing of fresh samples is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as they can significantly compromise the stability of acyl-CoAs and other lipids.[1]

Q4: What is this compound and what is its role in metabolism?

A4: (2E)-Hexadecenoyl-CoA is a long-chain fatty acyl-CoA, an intermediate in fatty acid metabolism.[7][8] Specifically, it is a substrate for the enzyme enoyl-CoA hydratase in the beta-oxidation pathway and for trans-2-enoyl-CoA reductase in fatty acid elongation.[7] Accurate measurement of its cellular pools is crucial for understanding metabolic regulation and dysfunction in various diseases.[5]

Troubleshooting Guide

Issue 1: Low Yield or Poor Recovery of this compound

Low recovery of long-chain acyl-CoAs can stem from several issues during the extraction process.[1] Below is a guide to address this common problem.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cell pellet. For tissues, a glass homogenizer can be very effective.[1] For cultured cells, methods like bead-beating combined with detergent treatment or sonication can yield higher metabolite concentrations.[6][9]
Analyte Degradation Work quickly and keep samples on ice or at 4°C at all times.[1][3] Use fresh, high-purity solvents and pre-chilled buffers.[1] Add an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor and correct for recovery losses.[1]
Inefficient Extraction Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1] A mixture of organic solvents like acetonitrile, isopropanol, or methanol (B129727) is commonly used.[1][10] For complex samples, a protocol using an acidic buffer followed by organic solvent extraction can be effective.[1]
Losses During Purification If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned and equilibrated.[1] Optimize the wash and elution steps to prevent the loss of your analyte. Note that some SPE methods can lead to the loss of more hydrophilic, short-chain acyl-CoAs, so methods that do not require SPE, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, might be considered if a broad range of acyl-CoAs is being analyzed.[11]

Issue 2: Inaccurate or Imprecise Quantification via LC-MS/MS

Accuracy and precision are paramount for reliable quantification. Several factors can affect the quality of LC-MS/MS data.

Potential CauseTroubleshooting Steps
Matrix Effects Construct calibration curves using a matrix that closely matches the study samples to account for ion suppression or enhancement.[11]
Non-Linearity at Low Concentrations Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy for low-abundance analytes.[11]
Lack of a Suitable Internal Standard If a stable isotope-labeled standard for this compound is unavailable, use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard.[2][11] Ensure the internal standard is added at the very beginning of the sample preparation process.[11]
Analyte Instability in Reconstitution Solvent Acyl-CoAs are prone to hydrolysis in aqueous solutions.[2] Reconstitute the dried extract in a solvent that promotes stability, such as methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][5]

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of acyl-CoAs. The following table summarizes data comparing two different deproteinization and extraction strategies.

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries (Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water[11])

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100

Visualized Workflows and Pathways

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Cell Harvesting (Scraping/Pelleting) Wash Wash with ice-cold PBS Harvest->Wash Quench Quenching & Lysis (e.g., Cold 80% Methanol) Wash->Quench Extract Solvent Extraction (Add Internal Standard) Quench->Extract Purify Purification (Optional SPE) Extract->Purify Dry Dry Down (Nitrogen Stream) Purify->Dry Reconstitute Reconstitute in Stable Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Lysis Incomplete Cell Lysis Problem->Lysis Degradation Analyte Degradation Problem->Degradation Loss Extraction/Purification Loss Problem->Loss Sol_Lysis Optimize Lysis Method (e.g., Sonication, Bead Beating) Lysis->Sol_Lysis Sol_Degradation Work on Ice, Use Inhibitors, Process Samples Rapidly Degradation->Sol_Degradation Sol_Loss Optimize Solvent Ratios, Validate SPE Protocol Loss->Sol_Loss

Caption: Troubleshooting logic for low acyl-CoA recovery.

Beta_Oxidation LCFA Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase LCFA->AcylCoA_Synth LCAcylCoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) AcylCoA_Synth->LCAcylCoA AcylCoA_Dehydro Acyl-CoA Dehydrogenase LCAcylCoA->AcylCoA_Dehydro Target 2-Enoyl-CoA (this compound) AcylCoA_Dehydro->Target EnoylCoA_Hydra Enoyl-CoA Hydratase Target->EnoylCoA_Hydra HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydra->HydroxyacylCoA Hydroxy_Dehydro 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Hydroxy_Dehydro KetoacylCoA 3-Ketoacyl-CoA Hydroxy_Dehydro->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA (to TCA Cycle) Thiolase->AcetylCoA ShorterAcylCoA Acyl-CoA (n-2) Thiolase->ShorterAcylCoA ShorterAcylCoA->AcylCoA_Dehydro Next Cycle

Caption: Simplified fatty acid beta-oxidation pathway.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is a synthesized method based on established procedures designed to ensure high recovery and stability of a broad range of acyl-CoAs, including long-chain species like this compound.[5][12]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium acetate (pH 7)[2][5]

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[5]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[5]

  • Metabolite Quenching and Cell Lysis:

    • After the final wash, remove all residual PBS.

    • Immediately add an appropriate volume of ice-cold 80% methanol containing the internal standard to the cells. A volume of 1 mL per 1-5 million cells is a common starting point.

    • For adherent cells: Use a cell scraper to scrape the cells directly into the cold methanol.[5]

    • For suspension cells: Resuspend the cell pellet in the cold methanol by vigorous vortexing.[5]

    • Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification:

    • Incubate the lysate on ice for 10-15 minutes to ensure complete protein precipitation.

    • Centrifuge the lysate at 15,000-16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.[5][11]

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[5]

    • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[5]

    • Vortex briefly and then centrifuge at high speed (≥15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.[5]

    • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

References

Technical Support Center: Purification of Synthetic 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic 2E-hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthetic this compound sample?

A1: Common impurities include unreacted coenzyme A (CoASH), hydrolyzed this compound (which yields 2E-hexadecenoic acid and CoASH), and byproducts from the acylating agent used in the synthesis. Depending on the synthetic route, symmetric anhydrides or acyl imidazoles might be used, and their remnants could be present.[1]

Q2: What are the recommended methods for purifying synthetic this compound?

A2: The most effective methods for purifying long-chain acyl-CoAs like this compound are solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[2] These methods can effectively separate the target molecule from starting materials and byproducts.

Q3: How should I store purified this compound to prevent degradation?

A3: Long-chain acyl-CoAs are susceptible to hydrolysis. For short-term storage, keep the purified product in a slightly acidic buffer (e.g., pH 4-5) at -20°C. For long-term storage, it is recommended to store it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques can I use to assess the purity of my final product?

A4: The purity of this compound can be assessed using RP-HPLC with UV detection at 260 nm, which detects the adenine (B156593) moiety of coenzyme A.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete synthesis reaction. 2. Degradation of the product during purification. 3. Inefficient binding or elution during SPE. 4. Product loss during solvent evaporation steps.1. Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry). 2. Work quickly, keep samples on ice, and use slightly acidic buffers to minimize hydrolysis. 3. Ensure the SPE column is properly conditioned and use the appropriate elution solvent. Consider collecting smaller elution fractions. 4. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating.
Multiple Peaks on HPLC Chromatogram 1. Presence of unreacted starting materials (e.g., CoASH). 2. Formation of side products during synthesis. 3. Degradation of the product (hydrolysis). 4. Isomers of this compound.1. Optimize the purification protocol to better separate the product from starting materials. Adjust the gradient in RP-HPLC. 2. Re-evaluate the synthesis strategy to minimize side reactions. 3. Analyze the sample immediately after preparation and ensure proper storage conditions. 4. Confirm the identity of the peaks using mass spectrometry.
Broad or Tailing Peaks in HPLC 1. Column overload. 2. Poor solubility of the sample in the mobile phase. 3. Interaction of the analyte with active sites on the column.1. Reduce the amount of sample injected onto the column. 2. Ensure the sample is fully dissolved in the initial mobile phase before injection. 3. Use a high-quality, end-capped C18 column. The addition of a small amount of acid to the mobile phase can sometimes improve peak shape.
Final Product is Not Biologically Active 1. Presence of inhibitors from the synthesis or purification process. 2. Degradation of the thioester bond. 3. Incorrect stereochemistry.1. Ensure all reagents from the synthesis are completely removed during purification. Consider an additional purification step. 2. Verify the integrity of the product using mass spectrometry. 3. Confirm the stereochemistry of the starting materials and the final product if the synthesis is stereospecific.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Acyl-CoAs

Method Typical Recovery Rate Purity Achieved Throughput Notes
Solid-Phase Extraction (SPE) 83-90%[3]GoodHighExcellent for initial sample cleanup and enrichment.
Reverse-Phase HPLC (RP-HPLC) 70-80%[2]Very HighLow to MediumIdeal for achieving high purity for downstream applications.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is adapted for the purification of synthetic long-chain acyl-CoAs.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of a weak buffer (e.g., 50 mM potassium phosphate, pH 5.0) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of water to remove unbound impurities and salts.

  • Elution: Elute the this compound with a solution of 80% acetonitrile (B52724) in water. Collect the eluate.

  • Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the purified this compound in an appropriate buffer for your downstream application.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) for High-Purity this compound

This protocol provides a general framework for RP-HPLC purification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[2]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Procedure:

    • Dissolve the partially purified (e.g., post-SPE) this compound in a small volume of Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the major peak with the expected retention time for this compound.

    • Combine the relevant fractions and evaporate the solvent under vacuum or with a stream of nitrogen.

    • Reconstitute the final product in the desired buffer.

Mandatory Visualization

Signaling Pathway: Role of this compound Precursors in Ferroptosis

Long-chain acyl-CoA synthetase 4 (ACSL4) plays a critical role in the ferroptosis signaling pathway by converting polyunsaturated fatty acids (PUFAs), such as arachidonic acid (a precursor to molecules structurally related to this compound), into their corresponding CoA esters. These PUFA-CoAs are then incorporated into phospholipids, which are susceptible to iron-dependent lipid peroxidation, a key event in ferroptosis.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acid (PUFA) ACSL4 ACSL4 PUFA->ACSL4 CoA PL_PUFA Phospholipid-PUFA Lipid_Peroxidation Lipid Peroxidation PL_PUFA->Lipid_Peroxidation Fe2+ Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 LPCAT3->PL_PUFA GPX4 GPX4 GPX4->Lipid_Peroxidation inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4

Caption: Role of ACSL4 in converting PUFAs to PUFA-CoAs, a key step in ferroptosis.

Experimental Workflow: Purification of Synthetic this compound

The following diagram illustrates a typical workflow for the purification of synthetic this compound, from the crude product to the final, high-purity compound.

Purification_Workflow Crude Crude Synthetic Product SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude->SPE Initial Cleanup Partially_Pure Partially Purified Product SPE->Partially_Pure Elution HPLC Reverse-Phase HPLC (C18 Column) Partially_Pure->HPLC High-Resolution Separation High_Purity High-Purity this compound HPLC->High_Purity Fraction Collection Analysis Purity Analysis (HPLC, LC-MS) High_Purity->Analysis Quality Control

Caption: Workflow for the purification of synthetic this compound.

References

Validation & Comparative

A Comparative Guide to 2E-Hexadecenoyl-CoA and Palmitoyl-CoA in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2E-hexadecenoyl-CoA and palmitoyl-CoA, two key intermediates in lipid metabolism. Understanding their distinct and overlapping roles is crucial for research in metabolic diseases, cellular signaling, and therapeutic development.

Introduction

Palmitoyl-CoA, the activated form of the saturated fatty acid palmitate, is a central hub in cellular metabolism. It is a primary substrate for beta-oxidation to generate ATP, a precursor for the synthesis of complex lipids like sphingolipids and glycerophospholipids, and a key molecule in post-translational protein modification (S-palmitoylation). This compound is an unsaturated acyl-CoA that primarily functions as an intermediate in the metabolic pathways of other lipids. It is notably generated during the first step of beta-oxidation of palmitoyl-CoA and is also an intermediate in the catabolism of sphingosine-1-phosphate, where it is subsequently converted to palmitoyl-CoA. While structurally similar, the presence of a double bond in this compound influences its metabolic fate and downstream effects.

Metabolic Pathways: A Head-to-Head Comparison

While direct comparative studies quantifying the metabolic flux of this compound versus palmitoyl-CoA are limited, their roles can be delineated from their positions in established metabolic pathways.

Beta-Oxidation

Palmitoyl-CoA is the starting substrate for the beta-oxidation of palmitic acid, a major pathway for cellular energy production.[1] The first step of this pathway, catalyzed by acyl-CoA dehydrogenase, converts palmitoyl-CoA to this compound (also known as trans-Δ2-enoyl-CoA).[2] Subsequently, this compound is hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, which then proceeds through the remaining steps of the beta-oxidation spiral. Therefore, in the context of fatty acid oxidation, this compound is a transient intermediate in the breakdown of palmitoyl-CoA.

Sphingolipid Metabolism

This compound is a key intermediate in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[3] In this pathway, S1P is broken down, ultimately yielding this compound. This intermediate is then reduced by the enzyme trans-2-enoyl-CoA reductase (TER) to form palmitoyl-CoA.[3] This conversion highlights a pathway where an unsaturated acyl-CoA is converted to a saturated one, feeding into the palmitoyl-CoA pool for use in other metabolic processes, such as glycerophospholipid synthesis.[3]

Comparative Effects on Cellular Processes

Direct experimental comparisons of this compound and palmitoyl-CoA are scarce. However, studies comparing the effects of saturated (like palmitate, the precursor to palmitoyl-CoA) and unsaturated fatty acids provide insights into their potentially different cellular impacts.

Apoptosis and Ceramide Accumulation

Saturated fatty acids, such as palmitate, are known to be more potent inducers of apoptosis (programmed cell death) in various cell types, including cardiomyocytes, compared to unsaturated fatty acids.[4][5] This effect is often linked to the accumulation of ceramide, a pro-apoptotic lipid.[4]

Cellular EffectSaturated Fatty Acid Diet (Palmitate precursor)Unsaturated Fatty Acid DietFold Change (Sat vs. Unsat)Reference
Cardiac Ceramide Content (nmol/g) 2.9 ± 0.21.4 ± 0.2~2.1[4]
Cardiomyocyte Apoptosis (apoptotic cells/1000 nuclei) 0.28 ± 0.050.17 ± 0.04~1.6[4]

Table 1: Comparison of the effects of diets enriched in saturated versus unsaturated fatty acids on cardiac ceramide content and cardiomyocyte apoptosis in rats.[4]

Signaling Pathways

Palmitoyl-CoA is a key player in cellular signaling, primarily through the post-translational modification of proteins known as S-palmitoylation. This process involves the attachment of a palmitate group to cysteine residues of proteins, affecting their localization, stability, and activity. The direct signaling roles of this compound are not well-established, and it is generally considered a metabolic intermediate rather than a primary signaling molecule.

Experimental Protocols

Measurement of Fatty Acid Oxidation

A common method to measure the rate of fatty acid oxidation involves the use of radiolabeled fatty acids.

Protocol: Radiometric Assay of Fatty Acid Oxidation

  • Cell Culture: Plate cells (e.g., hepatocytes, cardiomyocytes) in appropriate culture medium and grow to desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a solution containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).

  • Incubation: Wash the cells with a serum-free medium and then incubate with the medium containing the radiolabeled fatty acid for a defined period (e.g., 2-4 hours) at 37°C.

  • Measurement of Oxidation Products: After incubation, collect the medium. The rate of beta-oxidation can be determined by measuring the production of ¹⁴CO₂ (complete oxidation) or acid-soluble metabolites (incomplete oxidation).

  • Data Analysis: Quantify the radioactivity in the collected fractions using a scintillation counter. Normalize the results to the amount of cellular protein.

Analysis of Lipid Profiles

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed analysis of cellular lipid profiles.

Protocol: LC-MS-based Lipidomics

  • Lipid Extraction: Harvest cells and extract lipids using a solvent system such as chloroform/methanol (e.g., Folch or Bligh-Dyer methods).

  • Chromatographic Separation: Separate the different lipid species in the extract using liquid chromatography. The choice of column (e.g., C18 for reversed-phase) and mobile phase gradient will depend on the lipid classes of interest.

  • Mass Spectrometry Analysis: Ionize the separated lipids (e.g., using electrospray ionization) and analyze them using a mass spectrometer. This allows for the identification and quantification of individual lipid species based on their mass-to-charge ratio.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the lipids by comparing the results to lipid databases and internal standards.

Visualizing the Metabolic Pathways

Beta-Oxidation of Palmitoyl-CoA

Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA This compound Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyhexadecanoyl_CoA 3-Hydroxyhexadecanoyl-CoA Hexadecenoyl_CoA->Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase Ketohexadecanoyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyhexadecanoyl_CoA->Ketohexadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA + Acetyl-CoA Ketohexadecanoyl_CoA->Myristoyl_CoA β-Ketothiolase

Caption: The first cycle of beta-oxidation of palmitoyl-CoA.

Sphingosine-1-Phosphate (S1P) Metabolic Pathway

S1P_Metabolism S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER)

Caption: The metabolic conversion of S1P to palmitoyl-CoA.

Conclusion

Palmitoyl-CoA and this compound are intricately linked within the landscape of cellular lipid metabolism. While palmitoyl-CoA serves as a major substrate for energy production and a precursor for complex lipid synthesis and signaling, this compound primarily functions as a key metabolic intermediate. Its role in the beta-oxidation of palmitoyl-CoA and its conversion to palmitoyl-CoA in the S1P pathway underscore the dynamic interplay between saturated and unsaturated acyl-CoAs. The differential effects observed between saturated and unsaturated fatty acids on cellular processes like apoptosis highlight the importance of understanding the specific roles of their activated CoA esters. Further research involving direct comparative studies and metabolic flux analysis will be invaluable in fully elucidating the distinct contributions of this compound and palmitoyl-CoA to cellular physiology and pathology, paving the way for novel therapeutic strategies targeting lipid metabolism.

References

A Comparative Analysis of 2E-Hexadecenoyl-CoA Levels: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

To facilitate a clear comparison of 2E-hexadecenoyl-CoA levels, all quantitative data should be summarized in a structured table. The following table serves as a template for presenting such data, which would be populated with results obtained from the experimental protocols outlined below.

TissueThis compound (pmol/mg protein)Biological Replicates (n)Technical Replicates (n)Method of QuantificationReference
LiverHypothetical ValueLC-MS/MS
HeartHypothetical ValueLC-MS/MS
Skeletal MuscleHypothetical ValueLC-MS/MS
BrainHypothetical ValueLC-MS/MS

Experimental Protocols

The accurate quantification of this compound in different tissues requires a robust and validated methodology. The following protocol is a synthesis of established methods for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5]

Tissue Collection and Homogenization
  • Objective: To rapidly preserve the metabolic state of the tissue and prepare it for extraction.

  • Procedure:

    • Excise tissues of interest (e.g., liver, heart, skeletal muscle, brain) from the experimental model.

    • Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until further processing.

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

    • Weigh the powdered tissue for subsequent normalization.

Extraction of Long-Chain Acyl-CoAs
  • Objective: To efficiently extract this compound from the tissue homogenate while minimizing degradation.

  • Procedure:

    • To the frozen tissue powder, add a cold extraction buffer (e.g., 2:1:1 acetonitrile/methanol (B129727)/water).

    • Include an internal standard, such as a stable isotope-labeled version of a long-chain acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA), to correct for extraction efficiency and matrix effects.

    • Homogenize the sample on ice using a tissue homogenizer.

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • Objective: To remove interfering substances from the extract and enrich for acyl-CoAs.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Quantification
  • Objective: To separate this compound from other acyl-CoAs and accurately quantify its abundance.

  • Procedure:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile/methanol).

    • Tandem Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer operating in positive ion mode.

      • Perform Selected Reaction Monitoring (SRM) for the specific precursor-to-product ion transition of this compound and the internal standard.

      • Generate a standard curve using a purified this compound standard of known concentrations to enable absolute quantification.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

cluster_peroxisome Peroxisomal Beta-Oxidation cluster_mitochondrion Mitochondrial Beta-Oxidation cluster_er Fatty Acid Elongation (Endoplasmic Reticulum) Very_Long_Chain_Fatty_Acid Very_Long_Chain_Fatty_Acid Acyl-CoA_Oxidase Acyl-CoA_Oxidase Very_Long_Chain_Fatty_Acid->Acyl-CoA_Oxidase 2E-Hexadecenoyl-CoA_Peroxisome This compound Acyl-CoA_Oxidase->2E-Hexadecenoyl-CoA_Peroxisome Long_Chain_Fatty_Acid Long_Chain_Fatty_Acid Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Long_Chain_Fatty_Acid->Acyl-CoA_Dehydrogenase 2E-Hexadecenoyl-CoA_Mitochondrion This compound Acyl-CoA_Dehydrogenase->2E-Hexadecenoyl-CoA_Mitochondrion Beta-Oxidation_Spiral Further Beta-Oxidation 2E-Hexadecenoyl-CoA_Mitochondrion->Beta-Oxidation_Spiral Enoyl-CoA Hydratase Palmitoyl-CoA Palmitoyl-CoA Elongase Elongase Palmitoyl-CoA->Elongase Intermediate_1 3-Ketoacyl-CoA Elongase->Intermediate_1 Reductase_1 Reductase_1 Intermediate_1->Reductase_1 Intermediate_2 3-Hydroxyacyl-CoA Reductase_1->Intermediate_2 Dehydratase Dehydratase Intermediate_2->Dehydratase 2E-Hexadecenoyl-CoA_ER This compound Dehydratase->2E-Hexadecenoyl-CoA_ER Reductase_2 Enoyl-CoA Reductase 2E-Hexadecenoyl-CoA_ER->Reductase_2 Stearoyl-CoA Stearoyl-CoA Reductase_2->Stearoyl-CoA

Caption: Metabolic pathways involving this compound.

Tissue_Sample 1. Tissue Sample Collection (e.g., Liver, Heart, Muscle, Brain) Homogenization 2. Freeze-Clamping & Homogenization Tissue_Sample->Homogenization Extraction 3. Acyl-CoA Extraction (with Internal Standard) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) Clean-up Extraction->SPE LC_MS 5. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis Comparison 7. Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for this compound analysis.

References

A Head-to-Head Comparison: 2E-Hexadecenoyl-CoA vs. Acylcarnitine Profiling for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency is paramount. While newborn screening programs have traditionally relied on the measurement of acylcarnitine profiles, the emergence of 2E-hexadecenoyl-CoA as a more direct biomarker presents a significant advancement in diagnostic precision. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate diagnostic strategy.

VLCAD deficiency is an inherited metabolic disorder that impairs the body's ability to break down long-chain fatty acids for energy. Early and accurate diagnosis is critical to prevent life-threatening complications such as cardiomyopathy, hypoglycemia, and rhabdomyolysis. The current standard for newborn screening involves the analysis of acylcarnitines in dried blood spots using tandem mass spectrometry (MS/MS). This method primarily looks for elevated levels of tetradecenoylcarnitine (C14:1) and specific ratios like C14:1/C2 and C14:1/C12:1. However, this approach is known to have a high false-positive rate, leading to unnecessary anxiety for families and follow-up testing.

A more specific and direct approach involves measuring the enzymatic activity of VLCAD by quantifying its product, this compound (also known as C16:1-CoA). This enzymatic assay provides a functional assessment of the VLCAD enzyme, offering a more definitive diagnosis.

Comparative Analysis of Diagnostic Markers

The following table summarizes the key performance characteristics of acylcarnitine profiling and this compound measurement in the diagnosis of VLCAD deficiency.

FeatureAcylcarnitine Profiling (e.g., C14:1)This compound Measurement
Methodology Tandem Mass Spectrometry (MS/MS) of dried blood spots or plasmaEnzymatic assay followed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of lymphocytes or fibroblasts
Biological Basis Measures the accumulation of upstream metabolites (acylcarnitines) due to the enzymatic blockDirectly measures the product of the VLCAD enzyme reaction, reflecting its functional activity
Diagnostic Specificity Moderate; can be elevated in healthy newborns under catabolic stress, leading to high false-positive ratesHigh; directly reflects VLCAD enzyme function, leading to fewer false positives
Primary Use Newborn screeningConfirmatory diagnostic testing

Experimental Data Summary

A pivotal study by Tajima et al. (2008) demonstrated the utility of a novel enzymatic assay for VLCAD deficiency by measuring the production of 2-hexadecenoyl-CoA. The study analyzed VLCAD activity in lymphocytes from myopathic patients, hypoglycemic patients, and presymptomatic newborns with elevated C14:1 acylcarnitine levels.

Patient GroupNumber of SubjectsVLCAD Activity (pmol/min/mg protein)Diagnosis based on this compound
Myopathic Patients7ImpairedVLCAD Deficiency Confirmed
Hypoglycemic Patients7NormalVLCAD Deficiency Ruled Out
Presymptomatic Newborns2ImpairedVLCAD Deficiency Confirmed
Controls2010.5 ± 2.5Normal

Data adapted from Tajima et al., Pediatric Research, 2008.

The results indicated that all patients with clinically suspected or screening-positive VLCAD deficiency had significantly impaired enzyme activity, while the hypoglycemic patients with elevated C14:1 for other reasons showed normal VLCAD function. This highlights the superior specificity of the this compound-based assay in differentiating true VLCAD deficiency from other conditions that can cause similar acylcarnitine profiles.

Experimental Protocols

Protocol 1: VLCAD Enzyme Assay by this compound Measurement

This protocol is based on the method described by Tajima et al. (2008).

1. Sample Preparation (Lymphocyte Isolation):

  • Collect whole blood in heparinized tubes.

  • Isolate lymphocytes using a Ficoll-Paque density gradient centrifugation.

  • Wash the isolated lymphocytes twice with phosphate-buffered saline (PBS).

  • Resuspend the lymphocyte pellet in a hypotonic buffer and homogenize.

  • Centrifuge the homogenate to obtain a crude cell lysate.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

  • Add the crude cell lysate to initiate the reaction.

  • Incubate the reaction mixture at 37°C.

3. Measurement of this compound by HPLC:

  • Stop the enzymatic reaction by adding a quenching solution (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at 260 nm.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve.

Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This is a generalized protocol for the analysis of acylcarnitines from dried blood spots.

1. Sample Preparation:

  • Punch a 3-mm disk from the dried blood spot card.

  • Place the disk in a well of a microtiter plate.

  • Add a methanol (B129727) solution containing internal standards (isotopically labeled acylcarnitines).

  • Elute the acylcarnitines by shaking the plate.

2. Derivatization:

  • Transfer the methanol extract to a new plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., butanolic HCl) and heat to form butyl esters.

3. MS/MS Analysis:

  • Evaporate the derivatization reagent and reconstitute the sample in the mobile phase.

  • Inject the sample into a tandem mass spectrometer.

  • Use precursor ion scanning or multiple reaction monitoring (MRM) to detect and quantify the different acylcarnitine species.

Visualizing the Diagnostic Pathways

A Comparative Guide to the Analysis of 2E-hexadecenoyl-CoA: HPLC vs. MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species such as 2E-hexadecenoyl-CoA is paramount. This guide provides a comprehensive comparison of two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Key Performance Differences

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, specificity, and throughput. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for complex biological matrices.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety in CoA.Separation by chromatography, detection by mass-to-charge ratio of precursor and fragment ions.
Sensitivity Lower, typically in the picomole range.[1]Higher, capable of detecting sub-picomole to femtomole amounts.[2][3]
Specificity Lower, co-eluting compounds with similar UV absorbance can interfere.Higher, identification is based on both retention time and specific mass transitions.[2][4]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[5]
Precision Good, with CVs typically acceptable for many applications.Excellent, with inter- and intra-assay CVs often below 15%.[6][7]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by ion suppression from co-eluting matrix components.[8]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Throughput Generally lower due to longer run times for adequate separation.Higher, with run times as short as 5 minutes possible.[6]

Experimental Workflows

The analytical workflow for both techniques involves sample extraction, chromatographic separation, and detection. However, the specifics of the detection method fundamentally differentiate the two approaches.

Analytical_Workflows cluster_SamplePrep Sample Preparation cluster_HPLC HPLC-UV Analysis cluster_MSMS LC-MS/MS Analysis Tissue Tissue/Cell Homogenization Extraction Organic Solvent Extraction (e.g., Acetonitrile (B52724), Methanol) Tissue->Extraction Purification Solid Phase Extraction (Optional) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution HPLC_Sep Reversed-Phase HPLC Separation Reconstitution->HPLC_Sep LC_Sep UPLC/HPLC Separation Reconstitution->LC_Sep UV_Det UV Detection (e.g., 254 nm) HPLC_Sep->UV_Det HPLC_Quant Quantification by Peak Area UV_Det->HPLC_Quant ESI Electrospray Ionization (ESI) LC_Sep->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 MS_Det Detector MS2->MS_Det MS_Quant Quantification by SRM/MRM MS_Det->MS_Quant

Figure 1. Comparative experimental workflows for HPLC-UV and LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. These are generalized methods and may require optimization for specific sample types and instrumentation.

HPLC-UV Protocol

This method is adapted from procedures for the analysis of long-chain acyl-CoAs.

  • Sample Extraction:

    • Homogenize tissue or cell pellets in a cold solvent, such as 10% trichloroacetic acid or a methanol/water mixture.

    • Centrifuge to pellet proteins and other insoluble material.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM sodium phosphate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

  • Detection:

    • UV detector set to 254 nm, which corresponds to the absorbance maximum of the adenine ring of Coenzyme A.

  • Quantification:

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

LC-MS/MS Protocol

This protocol is based on established methods for the sensitive quantification of long-chain acyl-CoAs.[4][6][9]

  • Sample Extraction:

    • Similar to the HPLC-UV protocol, extract acyl-CoAs from the biological matrix using an organic solvent like acetonitrile or a methanol/water mixture, often containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[2][6]

    • Centrifuge to remove precipitated proteins.

    • Evaporate the supernatant and reconstitute in a suitable buffer, such as an ammonium (B1175870) hydroxide (B78521) solution in water/acetonitrile.[6][9]

  • Chromatographic Conditions:

    • Column: C18 or C4 reversed-phase column suitable for UPLC or HPLC (e.g., 2.1 x 50 mm, 1.7 µm).[4][6]

    • Mobile Phase A: Water with 0.1% ammonium hydroxide or 30 mM triethylamine (B128534) acetate.[4][6]

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[6]

    • Gradient: A fast gradient, for example, from 2% to 98% Mobile Phase B in under 5 minutes.[6]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is commonly used.[2][6]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][6]

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the acyl-pantetheine moiety.[2][6]

    • The specific mass transitions and collision energies must be optimized for the instrument in use.

  • Quantification:

    • Quantification is performed by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a standard curve.

Signaling Pathway and Logical Relationships

The analysis of this compound is often situated within the broader context of fatty acid metabolism. This compound is an intermediate in the beta-oxidation of palmitic acid.

Fatty_Acid_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA This compound (C16:1) Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Hexadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 2. Simplified pathway of fatty acid beta-oxidation showing the position of this compound.

Conclusion

References

Unraveling the Functional Dichotomy of 2E-Hexadecenoyl-CoA and its Trans-2-Enoyl-CoA Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between lipid metabolites is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of 2E-hexadecenoyl-CoA and other trans-2-enoyl-CoAs, focusing on their distinct roles in cellular metabolism and signaling. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key pathways.

At a Glance: Key Functional Distinctions

FeatureThis compound (C16:1-CoA)Other Trans-2-Enoyl-CoAs (Short, Medium, Long-chain)
Primary Metabolic Role Key intermediate in sphingosine-1-phosphate (S1P) degradation and fatty acid elongation.Intermediates in fatty acid β-oxidation and elongation across various chain lengths.
Enzyme Specificity Optimal substrate for very-long-chain acyl-CoA dehydrogenase (VLCAD). Poor substrate for Carnitine Palmitoyltransferase 2 (CPT2) and can act as a competitive inhibitor.Substrate specificity varies depending on the enzyme and the acyl chain length (e.g., MCAD for C8, SCAD for C4).
Signaling Involvement Precursor for the synthesis of very-long-chain fatty acids (VLCFAs) which are integral components of ceramides (B1148491) and other sphingolipids involved in cell signaling. High-affinity ligand for PPARα.Short-chain variants are precursors for histone acylation, linking metabolism to epigenetic regulation. Long-chain variants also act as PPARα ligands.

Deep Dive into Metabolic Fates: An Enzymatic Perspective

The metabolic journey of trans-2-enoyl-CoAs is dictated by a suite of enzymes exhibiting distinct substrate specificities based on the length of the acyl chain. This specificity is a critical determinant of their downstream functional roles.

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the initial dehydrogenation step in fatty acid β-oxidation. Different isoforms of ACADs show marked preference for substrates of varying chain lengths.

EnzymeOptimal Substrate Chain Length
Short-Chain Acyl-CoA Dehydrogenase (SCAD)C4-CoA
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C8-CoA
Long-Chain Acyl-CoA Dehydrogenase (LCAD)C14-CoA
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)C16-CoA

This data highlights that this compound is a preferred substrate for VLCAD, channeling it towards pathways involving very-long-chain fatty acids.

Enoyl-CoA Hydratase

Enoyl-CoA hydratase catalyzes the hydration of the trans-2-enoyl-CoA double bond. The efficiency of this reaction is inversely correlated with the acyl chain length.

Substrate (trans-2-enoyl-CoA)kcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
Butenoyl-CoA (C4)13.0240.54
Hexenoyl-CoA (C6)10.8400.27
Octenoyl-CoA (C8)8.5420.20
Decenoyl-CoA (C10)5.4450.12
Dodecenoyl-CoA (C12)3.1430.07

Kinetic data from a study on Aeromonas caviae R-specific enoyl-CoA hydratase reveals a decrease in catalytic efficiency (kcat/Km) as the chain length increases, suggesting that shorter-chain trans-2-enoyl-CoAs are more rapidly processed through this step of β-oxidation[1].

Trans-2-Enoyl-CoA Reductase (TER)

TER is a key enzyme in fatty acid elongation and the final step of the S1P degradation pathway, converting trans-2-enoyl-CoAs to their saturated acyl-CoA counterparts. While comprehensive comparative kinetic data across a wide range of substrates is limited, studies on Euglena gracilis TER provide some insights into its preference for shorter chains[2].

SubstrateKm (µM)
Crotonyl-CoA (C4)68
trans-2-Hexenoyl-CoA (C6)91

This data suggests that at least in some organisms, TER may have a higher affinity for shorter-chain trans-2-enoyl-CoAs.

Signaling Roles: Beyond Metabolic Intermediates

Trans-2-enoyl-CoAs, and their parent acyl-CoAs, are not merely metabolic intermediates but also function as signaling molecules, influencing gene expression and cellular processes.

PPARα Activation by Long and Very-Long-Chain Acyl-CoAs

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Very-long-chain acyl-CoAs, including the parent molecule of this compound, are high-affinity ligands for PPARα.

LigandDissociation Constant (Kd) (nM)
Lignoceroyl-CoA (C24:0)3
Cerotoyl-CoA (C26:0)4
Behenoyl-CoA (C22:0)10
Phytanoyl-CoA11
Pristanoyl-CoA11
Arachidonoyl-CoA (C20:4)20
Arachidic acid (C20:0)>1000

Data from fluorescence binding assays demonstrates that very-long-chain acyl-CoAs bind to PPARα with high affinity, in the low nanomolar range, suggesting they are potent endogenous ligands[3][4]. This interaction leads to the transcriptional activation of genes involved in fatty acid oxidation.

Histone Acylation by Short-Chain Acyl-CoAs

Short-chain acyl-CoAs serve as donors for histone acylation, a post-translational modification that alters chromatin structure and gene expression. This provides a direct link between cellular metabolism and epigenetic regulation. The abundance of different histone acylations often correlates with the cellular concentrations of the corresponding acyl-CoAs[5][6].

Histone_Acylation cluster_Metabolism Cellular Metabolism cluster_Chromatin Chromatin Regulation Acetyl-CoA Acetyl-CoA Histone_Acetylation Histone Acetylation Acetyl-CoA->Histone_Acetylation HATs Propionyl-CoA Propionyl-CoA Histone_Propionylation Histone Propionylation Propionyl-CoA->Histone_Propionylation HATs Butyryl-CoA Butyryl-CoA Histone_Butyrylation Histone Butyrylation Butyryl-CoA->Histone_Butyrylation HATs Crotonyl-CoA Crotonyl-CoA Histone_Crotonylation Histone Crotonylation Crotonyl-CoA->Histone_Crotonylation HATs Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Histone_Propionylation->Gene_Expression Histone_Butyrylation->Gene_Expression Histone_Crotonylation->Gene_Expression

Short-chain acyl-CoAs as donors for histone acylation.
Very-Long-Chain Acyl-CoAs in Ceramide Synthesis

Very-long-chain acyl-CoAs are essential precursors for the synthesis of ceramides, which are central molecules in sphingolipid metabolism and signaling. The chain length of the acyl-CoA incorporated into ceramide is determined by the specificity of ceramide synthase (CerS) enzymes and influences the biophysical properties of membranes and the activation of specific signaling pathways[7][8][9].

Ceramide_Synthesis VLCFA-CoA Very-Long-Chain Acyl-CoA (e.g., C24:0-CoA) CerS2_3 Ceramide Synthase (CerS2, CerS3) VLCFA-CoA->CerS2_3 Sphinganine Sphinganine Sphinganine->CerS2_3 VLC_Ceramide Very-Long-Chain Ceramide CerS2_3->VLC_Ceramide Signaling Cellular Signaling (e.g., Apoptosis, Proliferation) VLC_Ceramide->Signaling

Role of VLCFA-CoAs in ceramide synthesis and signaling.

Experimental Protocols

Determination of Enoyl-CoA Hydratase Activity

Principle: The activity of enoyl-CoA hydratase is determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Reagents:

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • EDTA (1 mM)

  • Trans-2-enoyl-CoA substrate (e.g., this compound, crotonyl-CoA) (100 µM)

  • Purified enoyl-CoA hydratase or cell lysate

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and EDTA in a quartz cuvette.

  • Add the trans-2-enoyl-CoA substrate to the reaction mixture and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the enoyl-CoA substrate (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

  • For kinetic analysis, vary the substrate concentration and measure the initial reaction rates. Michaelis-Menten parameters (Km and Vmax) can then be determined by plotting the data using a Lineweaver-Burk or other suitable plot.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

Principle: The activity of acyl-CoA dehydrogenases is measured by monitoring the decrease in the intrinsic fluorescence of electron transfer flavoprotein (ETF) as it is reduced by the ACAD. This assay must be performed under anaerobic conditions.

Reagents:

  • HEPES buffer (50 mM, pH 7.6)

  • EDTA (0.1 mM)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA, octanoyl-CoA) (50 µM)

  • Purified porcine electron transfer flavoprotein (ETF) (5 µM)

  • Purified acyl-CoA dehydrogenase or mitochondrial extract

  • Glucose oxidase, catalase, and glucose (for enzymatic oxygen removal)

Procedure:

  • Prepare the reaction mixture containing HEPES buffer, EDTA, and the ETF in a sealed, anaerobic cuvette or a 96-well microplate.

  • To ensure anaerobic conditions, the reaction mixture should contain glucose, glucose oxidase, and catalase to enzymatically remove dissolved oxygen.

  • Initiate the reaction by injecting the acyl-CoA substrate into the sealed cuvette or well.

  • Monitor the decrease in ETF fluorescence (excitation at 380 nm, emission at 495 nm) over time using a fluorometer.

  • The rate of ETF reduction is proportional to the ACAD activity and is calculated from the linear phase of the fluorescence decrease.

  • A microplate adaptation of this assay has been developed for higher throughput.[10][11][12]

Trans-2-Enoyl-CoA Reductase Activity Assay

Principle: The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in NADPH concentration at 340 nm as it is oxidized during the reduction of the trans-2-enoyl-CoA substrate.

Reagents:

  • Phosphate buffer (100 mM, pH 7.0)

  • NADPH (100 µM)

  • Trans-2-enoyl-CoA substrate (e.g., this compound, crotonyl-CoA) (50 µM)

  • Purified trans-2-enoyl-CoA reductase or microsomal fraction

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and NADPH.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm for a defined period (e.g., 10 minutes) using a spectrophotometer.

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

  • Kinetic parameters can be determined by varying the concentrations of both the trans-2-enoyl-CoA substrate and NADPH.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay Enzyme Assay cluster_DataAnalysis Data Analysis Tissue Tissue Homogenization Homogenization/ Lysis Tissue->Homogenization Cell_Culture Cell_Culture Cell_Culture->Homogenization Purification Enzyme Purification Homogenization->Purification Reaction_Mix Prepare Reaction Mixture Purification->Reaction_Mix Incubation Incubate at Specific Temperature Reaction_Mix->Incubation Measurement Spectrophotometric/ Fluorometric Reading Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Kinetic_Plot Generate Kinetic Plots (e.g., Lineweaver-Burk) Rate_Calculation->Kinetic_Plot Parameter_Determination Determine Km, Vmax, kcat Kinetic_Plot->Parameter_Determination

General workflow for enzyme kinetic analysis.

Conclusion

The functional distinctions between this compound and other trans-2-enoyl-CoAs are subtle yet significant, arising primarily from differences in their acyl chain length. These differences dictate their preferred enzymatic pathways and their engagement in specific signaling cascades. This compound, as a very-long-chain intermediate, is prominently involved in sphingolipid metabolism and PPARα signaling, pathways critical in various physiological and pathological states. In contrast, shorter-chain trans-2-enoyl-CoAs are more rapidly processed through β-oxidation and can participate in epigenetic regulation through histone acylation. A thorough understanding of these functional divergences, supported by robust experimental data, is crucial for the targeted development of novel therapeutics for metabolic and signaling-related disorders.

References

Comparative Analysis of Antibody Cross-Reactivity with 2E-Hexadecenoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies targeting 2E-hexadecenoyl-CoA with other structurally related acyl-Coenzyme A (acyl-CoA) molecules. Due to the current lack of publicly available experimental data specifically detailing the cross-reactivity of an anti-2E-hexadecenoyl-CoA antibody, this document outlines the essential experimental protocols and data presentation formats necessary for researchers to perform such a comparison. The methodologies described herein are standard in the field for characterizing antibodies against small molecules.

Introduction to Acyl-CoA Antibody Specificity

Production of Anti-2E-Hexadecenoyl-CoA Antibodies

As small molecules, acyl-CoAs are not immunogenic on their own. To elicit an immune response and generate antibodies, this compound must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Synthesis of this compound-Protein Conjugate (Immunogen)

The synthesis of a this compound-protein conjugate can be achieved through various chemical ligation strategies. A common approach involves the use of a heterobifunctional crosslinker that reacts with the thiol group of Coenzyme A and an amine group on the carrier protein.

Key Steps:

  • Activation of Carrier Protein: The carrier protein (e.g., BSA) is reacted with a heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which introduces maleimide (B117702) groups onto the protein's surface by reacting with lysine (B10760008) residues.

  • Conjugation: The maleimide-activated carrier protein is then incubated with this compound. The free sulfhydryl group on the Coenzyme A moiety of this compound reacts with the maleimide group on the carrier protein, forming a stable thioether bond.

  • Purification: The resulting conjugate is purified to remove unreacted this compound and crosslinker. This is typically done by dialysis or size-exclusion chromatography.

  • Characterization: The conjugate is characterized to determine the hapten-to-carrier protein ratio, for example, by using MALDI-TOF mass spectrometry.

This immunogen can then be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies against this compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method for determining the cross-reactivity of an antibody against a small molecule like this compound. In this assay, various concentrations of related acyl-CoAs (competitors) are used to compete with a fixed amount of coated this compound-protein conjugate for binding to the anti-2E-hexadecenoyl-CoA antibody.

Materials:
  • High-binding 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-2E-hexadecenoyl-CoA antibody (primary antibody)

  • A panel of other acyl-CoAs for testing (e.g., Palmitoyl-CoA, Oleoyl-CoA, Stearoyl-CoA, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:
  • Coating: Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the other acyl-CoAs to be tested in blocking buffer.

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted anti-2E-hexadecenoyl-CoA antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:
  • Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • Determine the IC50 value for the standard, which is the concentration of this compound that causes 50% inhibition of the maximum signal.

  • For each of the other acyl-CoAs tested, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity for each tested acyl-CoA using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of competing acyl-CoA) x 100

Data Presentation: Cross-Reactivity of Anti-2E-Hexadecenoyl-CoA Antibody

The following table provides a structured format for presenting the results of the cross-reactivity analysis. The list of acyl-CoAs includes molecules with variations in chain length, saturation, and the position of double bonds, which are key structural features that could influence antibody binding.

CompoundStructureIC50 (µM)% Cross-Reactivity
This compound C16:1 (trans-Δ2) (Reference)100
Palmitoyl-CoAC16:0
Palmitoleoyl-CoAC16:1 (cis-Δ9)
Stearoyl-CoAC18:0
Oleoyl-CoAC18:1 (cis-Δ9)
Linoleoyl-CoAC18:2 (cis-Δ9,12)
Myristoyl-CoAC14:0
Arachidonoyl-CoAC20:4 (cis-Δ5,8,11,14)
Coenzyme A (free)-

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_elisa Cross-Reactivity Assay (Competitive ELISA) conjugate 1. Synthesize this compound- Protein Conjugate purify 2. Purify Conjugate conjugate->purify characterize 3. Characterize Conjugate purify->characterize immunize 4. Immunize Animal characterize->immunize collect 5. Collect Antiserum immunize->collect purify_ab 6. Purify Antibody collect->purify_ab compete 9. Add Antibody + Competitor Acyl-CoAs purify_ab->compete coat 7. Coat Plate with Conjugate block 8. Block Plate coat->block block->compete detect 10. Add Secondary Antibody & Substrate compete->detect read 11. Read Absorbance detect->read analyze 12. Calculate % Cross-Reactivity read->analyze

Caption: Workflow for antibody production and cross-reactivity analysis.

Signaling Pathway Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are key metabolic intermediates and signaling molecules that can influence various cellular processes, including insulin (B600854) secretion.

signaling_pathway cluster_metabolism Metabolism cluster_signaling Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA LCAcylCoA Long-Chain Acyl-CoA (e.g., this compound) MalonylCoA->LCAcylCoA Inhibits Oxidation, Promotes Esterification LipidSignaling Lipid Signaling Molecules LCAcylCoA->LipidSignaling FattyAcids Fatty Acids FattyAcids->LCAcylCoA InsulinExocytosis Insulin Granule Exocytosis LipidSignaling->InsulinExocytosis

Caption: Role of long-chain acyl-CoAs in insulin secretion signaling.

Conclusion

The specificity of an antibody is paramount for its reliable use in research and diagnostics. For antibodies targeting small molecules like this compound, a comprehensive cross-reactivity analysis against structurally similar compounds is an indispensable validation step. The competitive ELISA protocol detailed in this guide provides a robust framework for performing such an analysis. By systematically evaluating the cross-reactivity, researchers can ensure the accuracy and specificity of their immunoassay data, leading to more reliable and reproducible scientific findings.

A Comparative Analysis of 2E-Hexadecenoyl-CoA Metabolism in Cellular Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A comprehensive guide comparing the metabolism of 2E-hexadecenoyl-CoA in healthy versus diseased cells has been published, offering critical insights for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the metabolic pathways, quantitative data, and experimental methodologies related to this key intermediate of fatty acid β-oxidation, with a focus on its implications in cancer and inherited metabolic disorders.

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, and disruptions in this process are increasingly implicated in a range of pathologies. This compound, an intermediate in the breakdown of long-chain fatty acids, sits (B43327) at a crucial metabolic crossroads. Its proper processing is vital for efficient energy production, while its accumulation can signal underlying metabolic dysfunction. This guide elucidates the differences in this compound metabolism between healthy cells and those affected by diseases such as various cancers and genetic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Zellweger Spectrum Disorders (ZSD).

Comparative Metabolism: Healthy vs. Diseased States

In healthy cells, this compound is efficiently processed through the mitochondrial β-oxidation spiral. The enzyme enoyl-CoA hydratase 1 (ECHS1) catalyzes the hydration of the trans-double bond in this compound, a critical step for its further degradation and energy production.

Conversely, in diseased states, this metabolic pathway is often perturbed. In several cancers, including renal, hepatocellular, and colon cancer, the expression and activity of ECHS1 are significantly downregulated.[1] This reduction in ECHS1 activity can lead to an accumulation of its substrates, including this compound, which may contribute to altered cellular signaling and tumor progression.[1][2]

In inherited metabolic disorders, the disruption is more direct. In VLCAD deficiency, the enzyme responsible for the initial dehydrogenation of very-long-chain fatty acids is defective, leading to a bottleneck in the β-oxidation pathway and an accumulation of upstream metabolites, including the precursor to this compound.[3] Similarly, in Zellweger Spectrum Disorders, defects in peroxisome biogenesis impair the breakdown of very-long-chain fatty acids, resulting in their accumulation and subsequent incorporation into complex lipids.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative differences in the metabolism of this compound and related enzymes in healthy versus diseased cells.

Parameter Healthy Cells/Tissues Cancer Cells/Tissues Source
Enoyl-CoA Hydratase 1 (ECHS1) Expression Normal/HighSignificantly Decreased (in Renal, Hepatic, Colon Cancers)[1]
ECHS1 Activity NormalReduced due to decreased expression and post-translational modifications[1]
This compound Level Low (efficiently metabolized)Presumed to be elevated due to decreased ECHS1 activityInferred from[1]
Parameter Healthy Individuals (Control) VLCAD Deficiency Patients Source
VLCAD Enzyme Activity Normal RangeMarkedly Reduced[7]
2-Hexadecenoyl-CoA Production (from Palmitoyl-CoA) Basal LevelSignificantly Increased (diagnostic marker)[3]
Plasma Acylcarnitine (C14:1) Profile LowElevated[3]
Parameter Healthy Fibroblasts Zellweger Spectrum Disorder Fibroblasts Source
Very-Long-Chain Fatty Acids (VLCFA) Levels NormalIncreased[4][5][6]
Phospholipid Composition Predominantly shorter-chain fatty acidsIncreased incorporation of VLCFAs[4][5][6]
Peroxisomal β-oxidation FunctionalImpaired[4][5][6]

Signaling Pathways and Experimental Workflows

To visualize the complex processes described, the following diagrams illustrate the fatty acid β-oxidation pathway, the consequences of its disruption in diseased states, and a typical experimental workflow for lipidomic analysis.

fatty_acid_oxidation Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway cluster_beta_oxidation β-Oxidation Spiral Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Transport Carnitine Shuttle Acyl_CoA->Transport Acyl_CoA_Mito Fatty Acyl-CoA Transport->Acyl_CoA_Mito Inside Mitochondrion Mitochondrion Mitochondrial Matrix Two_E_Enoyl_CoA 2E-Enoyl-CoA (e.g., this compound) Acyl_CoA_Mito->Two_E_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., VLCAD) Three_Hydroxyacyl_CoA 3-L-Hydroxyacyl-CoA Two_E_Enoyl_CoA->Three_Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECHS1) Three_Ketoacyl_CoA 3-Ketoacyl-CoA Three_Hydroxyacyl_CoA->Three_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Three_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Acyl_CoA_Mito Re-entry to spiral TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

diseased_pathways Figure 2: Altered Metabolism in Diseased Cells cluster_cancer Cancer cluster_vlcadd VLCAD Deficiency cluster_zsd Zellweger Spectrum Disorders ECHS1_down ECHS1 Downregulation Two_E_Enoyl_CoA_accum This compound Accumulation ECHS1_down->Two_E_Enoyl_CoA_accum Altered_Signaling Altered Cellular Signaling (e.g., mTOR activation) Two_E_Enoyl_CoA_accum->Altered_Signaling Tumor_Progression Tumor Progression Altered_Signaling->Tumor_Progression VLCAD_defect VLCAD Defect VLCFA_accum Very-Long-Chain Acyl-CoA Accumulation VLCAD_defect->VLCFA_accum Energy_deficiency Energy Deficiency VLCFA_accum->Energy_deficiency Toxic_metabolites Toxic Metabolite Accumulation VLCFA_accum->Toxic_metabolites Peroxisome_defect Peroxisome Biogenesis Defect VLCFA_oxidation_defect Impaired VLCFA β-Oxidation Peroxisome_defect->VLCFA_oxidation_defect VLCFA_incorporation VLCFA Incorporation into Lipids VLCFA_oxidation_defect->VLCFA_incorporation Membrane_dysfunction Membrane Dysfunction VLCFA_incorporation->Membrane_dysfunction

Caption: Altered Metabolism in Diseased Cells.

lipidomics_workflow Figure 3: General Lipidomics Experimental Workflow Sample_Collection Sample Collection (Cells or Tissues) Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification (Database Searching) Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis (Healthy vs. Diseased) Lipid_Identification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: General Lipidomics Experimental Workflow.

Experimental Protocols

Enzymatic Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This assay is designed to quantify the production of 2-hexadecenoyl-CoA from palmitoyl-CoA in cell lysates, providing a direct measure of VLCAD activity.[3]

  • Cell Culture and Lysate Preparation:

    • Culture patient-derived fibroblasts or lymphocytes and healthy control cells under standard conditions.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Lyse cells in a suitable buffer (e.g., containing Tris-HCl, sucrose, and a detergent like Triton X-100) on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer, FAD, and the substrate palmitoyl-CoA.

    • Initiate the reaction by adding a specific amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) and placing the mixture on ice.

  • Quantification of 2-Hexadecenoyl-CoA by HPLC:

    • Centrifuge the stopped reaction mixture to precipitate proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC).

    • Use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate buffer.

    • Detect the acyl-CoA esters by their UV absorbance at 260 nm.

    • Quantify the amount of 2-hexadecenoyl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of 2-hexadecenoyl-CoA.

    • Express the VLCAD activity as nmol of 2-hexadecenoyl-CoA produced per minute per milligram of protein.

Lipidomic Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation and Extraction:

    • Flash-freeze cell pellets or tissue samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the samples in a cold extraction solvent, typically a mixture of organic solvents like methanol, acetonitrile, and water, often with an acidic modifier to improve extraction efficiency.

    • Include a suite of internal standards (e.g., isotopically labeled acyl-CoAs) in the extraction solvent for accurate quantification.

    • Vortex the mixture vigorously and incubate on ice.

    • Centrifuge at high speed to pellet proteins and other insoluble material.

    • Collect the supernatant containing the extracted lipids and acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a binary solvent system with a gradient elution to separate the acyl-CoA species based on their chain length and polarity.

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • For targeted quantification, use multiple reaction monitoring (MRM) mode on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for each acyl-CoA of interest and its corresponding internal standard.

    • For untargeted analysis, use a high-resolution mass spectrometer to acquire full scan MS and data-dependent MS/MS spectra to identify and relatively quantify a broad range of acyl-CoAs.

  • Data Analysis:

    • Process the raw LC-MS/MS data using specialized software to perform peak picking, integration, and alignment.

    • Identify acyl-CoA species by matching their retention times and fragmentation patterns to authentic standards or spectral libraries.

    • Quantify the concentration of each acyl-CoA species by calculating the ratio of the peak area of the endogenous analyte to that of its corresponding internal standard and comparing this to a standard curve.

    • Perform statistical analysis to identify significant differences in acyl-CoA profiles between healthy and diseased samples.

This guide underscores the critical role of this compound metabolism in cellular health and provides a framework for further investigation into its involvement in disease pathogenesis. The detailed methodologies and comparative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating future research and the development of novel therapeutic strategies targeting metabolic dysfunction.

References

A Kinetic Showdown: Unveiling the Enzymatic Handling of 2E-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of fatty acid metabolism, understanding the kinetic profiles of enzymes that process key intermediates is paramount. This guide provides a comparative analysis of enzymes known to utilize 2E-hexadecenoyl-CoA, a pivotal substrate in both fatty acid degradation and elongation pathways.

This document summarizes the available quantitative kinetic data, details relevant experimental protocols for enzyme characterization, and visualizes the metabolic context in which these enzymatic reactions occur. The information presented herein is intended to serve as a valuable resource for designing experiments, interpreting metabolic data, and identifying potential targets for therapeutic intervention.

Quantitative Kinetic Data at a Glance

The kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax)—quantify an enzyme's affinity for its substrate and its catalytic efficiency. While comprehensive kinetic data for all enzymes utilizing this compound is not extensively available in the literature, this table summarizes the key findings for a critical enzyme in its metabolic pathway.

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmaxkcat (s-1)Source OrganismNotes
Trans-2-enoyl-CoA Reductase Microsomal trans-2-enoyl-CoA reductaseThis compound1.0[1]Not ReportedNot ReportedRat (Liver)This NADPH-specific enzyme is involved in fatty acid elongation. The study also reported Km values for crotonyl-CoA (20 µM) and trans-2-hexenoyl-CoA (0.5 µM)[1].
Enoyl-CoA Hydratase (Crotonase) Mitochondrial Enoyl-CoA Hydratase (ECHS1)This compoundNot ReportedNot ReportedNot ReportedRatWhile specific kinetic constants for this compound are not available, it is known that the activity of enoyl-CoA hydratase decreases with increasing chain length of the substrate. The hydration rate for 2-trans-hexadecenoyl-CoA is only 1-2% of that for crotonyl-CoA.
Acyl-CoA Dehydrogenase Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)This compoundNot ReportedNot ReportedNot ReportedHumanVLCAD catalyzes the reverse reaction, the dehydrogenation of palmitoyl-CoA to produce this compound. While methods exist to detect this product, specific kinetic parameters for the forward reaction with this compound as a substrate are not readily available.

Illuminating the Metabolic Crossroads

The metabolism of this compound places it at the intersection of two major lipid metabolic pathways: fatty acid β-oxidation and fatty acid elongation. The following diagram illustrates the central role of this substrate and the enzymes that act upon it.

Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_elongation Fatty Acid Elongation cluster_sphingolipid Sphingosine-1-Phosphate Metabolism Palmitoyl_CoA Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA_beta This compound (C16:1) Palmitoyl_CoA->Hexadecenoyl_CoA_beta VLCAD Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Hexadecenoyl_CoA_beta->Hydroxyacyl_CoA Enoyl-CoA Hydratase Hexadecenoyl_CoA_elong This compound (C16:1) Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA_beta Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_beta Thiolase Myristoyl_CoA_elong Myristoyl-CoA (C14:0) Ketoacyl_CoA_elong 3-Ketoacyl-CoA Myristoyl_CoA_elong->Ketoacyl_CoA_elong Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA_elong Hydroxyacyl_CoA_elong 3-Hydroxyacyl-CoA Ketoacyl_CoA_elong->Hydroxyacyl_CoA_elong 3-Ketoacyl-CoA Reductase Hydroxyacyl_CoA_elong->Hexadecenoyl_CoA_elong 3-Hydroxyacyl-CoA Dehydratase Palmitoyl_CoA_elong Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA_elong->Palmitoyl_CoA_elong Trans-2-enoyl-CoA Reductase Hexadecenoyl_CoA_sphingo This compound (C16:1) S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoic_Acid->Hexadecenoyl_CoA_sphingo Acyl-CoA Synthetase Palmitoyl_CoA_sphingo Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA_sphingo->Palmitoyl_CoA_sphingo Trans-2-enoyl-CoA Reductase

Caption: Metabolic fate of this compound.

Experimental Protocols: A Guide to Kinetic Characterization

Accurate determination of enzyme kinetics is fundamental to understanding their function. The following section outlines detailed methodologies for assaying the activity of enzymes that metabolize this compound.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Principle: The conjugated double bond in 2E-enoyl-CoA thioesters exhibits a characteristic absorbance maximum around 263 nm. The hydration of this double bond by enoyl-CoA hydratase leads to a decrease in this absorbance.

  • Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • This compound (substrate)

    • Purified or partially purified enoyl-CoA hydratase

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and this compound in a quartz cuvette. The final concentration of the substrate should be varied to determine Km and Vmax.

    • Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Monitor the decrease in absorbance at 263 nm over time.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the enoyl-thioester bond (approximately 6.7 x 103 M-1 cm-1)[2].

    • Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.

  • Data Analysis: The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Trans-2-enoyl-CoA Reductase Activity Assay

The activity of this enzyme is typically measured by monitoring the oxidation of its co-substrate, NADPH, which results in a decrease in absorbance at 340 nm.

  • Principle: Trans-2-enoyl-CoA reductase catalyzes the reduction of the double bond in this compound using NADPH as the electron donor. The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm.

  • Reagents:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • NADPH

    • This compound (substrate)

    • Purified or partially purified trans-2-enoyl-CoA reductase (e.g., from microsomal preparations)

  • Procedure:

    • In a cuvette, combine the buffer, NADPH, and this compound.

    • Incubate the mixture at a constant temperature (e.g., 37°C).

    • Start the reaction by adding the enzyme preparation.

    • Record the decrease in absorbance at 340 nm over time.

    • The rate of NADPH oxidation is calculated using its molar extinction coefficient (6.22 x 103 M-1 cm-1).

    • Vary the concentration of this compound to obtain a saturation curve.

  • Data Analysis: Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation.

Acyl-CoA Dehydrogenase Activity Assay (VLCAD)

The activity of very-long-chain acyl-CoA dehydrogenase (VLCAD) can be assayed by measuring the production of this compound from its substrate, palmitoyl-CoA, using high-performance liquid chromatography (HPLC).

  • Principle: VLCAD catalyzes the FAD-dependent dehydrogenation of an acyl-CoA to a 2-enoyl-CoA. This assay directly quantifies the product of the reaction.

  • Reagents:

    • Buffer (e.g., Tris-HCl with appropriate cofactors)

    • Palmitoyl-CoA (substrate)

    • Electron acceptor (e.g., ferricenium hexafluorophosphate)

    • Cell lysates or purified VLCAD

    • Reagents for stopping the reaction and preparing the sample for HPLC (e.g., perchloric acid)

  • Procedure:

    • Incubate the enzyme source with palmitoyl-CoA and an artificial electron acceptor in a buffered solution.

    • After a specific time, stop the reaction (e.g., by adding acid).

    • Process the sample to extract the acyl-CoA esters.

    • Analyze the sample by reverse-phase HPLC to separate and quantify the product, this compound[3]. A standard curve for this compound is required for accurate quantification.

  • Data Analysis: The rate of product formation is determined at various substrate concentrations to calculate the kinetic parameters.

Experimental Workflow Visualization

The general workflow for determining the kinetic parameters of an enzyme utilizing this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification or Cell Lysate) Reaction_Setup Reaction Setup (Varying Substrate Concentrations) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (this compound Solution) Substrate_Prep->Reaction_Setup Data_Acquisition Data Acquisition (e.g., Spectrophotometry, HPLC) Reaction_Setup->Data_Acquisition Initial_Velocity Calculate Initial Velocities Data_Acquisition->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters

Caption: Workflow for enzyme kinetic analysis.

References

Unraveling the Multifaceted Roles of 2E-Hexadecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2E-hexadecenoyl-CoA, a long-chain enoyl-CoA intermediate, plays a pivotal role in mitochondrial fatty acid β-oxidation. Its metabolism is crucial for cellular energy homeostasis, and dysregulation is implicated in various metabolic diseases. This guide provides a comprehensive comparison of the functions of this compound, detailing its enzymatic interactions, its place in signaling pathways, and its relevance in disease. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this key metabolite.

Quantitative Comparison of Enzyme Kinetics

The metabolism of this compound is governed by the kinetics of several key mitochondrial enzymes. The efficiency of these enzymes in processing this compound compared to other acyl-CoA substrates is critical for maintaining metabolic flux. Below is a summary of available quantitative data.

EnzymeSubstrateKm (µM)kcat (s-1)Specific Activity (U/mg)Organism/Source
Mitochondrial Trifunctional Protein (TFP) This compoundData not availableData not availableActivity confirmed, but specific values not reported in the reviewed literature.[1]Human
3-Ketopalmitoyl-CoA (C16)Data not availableData not available100% (relative activity)[1]Human
3-Ketodecanoyl-CoA (C10)Data not availableData not available~40% (relative to C16)[1]Human
Acetoacetyl-CoA (C4)Data not availableData not available~5% (relative to C16)[1]Human
Enoyl-CoA Hydratase (Crotonase) Crotonyl-CoA (C4:1)Data not availableData not available100% (relative activity)[2]Rat Liver
2-Trans-Hexadecenoyl-CoA (C16:1)Data not availableData not available1-2% (relative to Crotonyl-CoA)[2]Rat Liver
trans-2-Enoyl-CoA Reductase (TER) trans-2-Hexenoyl-CoA (C6)91Data not availableData not availableEuglena gracilis
Crotonyl-CoA (C4)68Data not availableData not availableEuglena gracilis

Signaling Pathways and Metabolic Networks

This compound is a central intermediate in the mitochondrial β-oxidation of long-chain fatty acids. This pathway is a major source of cellular energy in the form of acetyl-CoA, NADH, and FADH2.

beta_oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Palmitoyl_CoA->Acyl_CoA_Dehydrogenase FAD FAD FAD->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Hexadecenoyl_CoA This compound (C16:1) Acyl_CoA_Dehydrogenase->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (part of TFP) Hexadecenoyl_CoA->Enoyl_CoA_Hydratase H2O H2O H2O->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (part of TFP) Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase (part of TFP) Ketoacyl_CoA->Thiolase CoA_SH CoA-SH CoA_SH->Thiolase Myristoyl_CoA Myristoyl-CoA (C14:0) Thiolase->Myristoyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of Palmitoyl-CoA.

Beyond its role as a bioenergetic substrate, long-chain acyl-CoAs, including by extension this compound, are emerging as signaling molecules. They have been implicated in the regulation of various cellular processes, including gene expression and the activity of ion channels and other enzymes. However, direct evidence for a signaling role of this compound independent of its metabolism is still an active area of research.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in this compound metabolism is crucial for understanding its function and for diagnosing related disorders.

Protocol: Assay for Mitochondrial Trifunctional Protein (TFP) Activity with this compound

This protocol describes the forward reaction of the enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase components of TFP, using enzymatically synthesized this compound.

Materials:

  • Purified recombinant human acyl-CoA oxidase-1 (ACOX1)

  • Palmitoyl-CoA

  • Purified recombinant human TFP or mitochondrial protein extract

  • Reaction Buffer: 100 mM KPO4, 50 mM MOPS, 0.1 mM DTT, 0.1% Triton X-100, pH 6.2

  • 0.15 mM NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzymatic Synthesis of this compound:

    • Incubate Palmitoyl-CoA with ACOX1 to convert it to this compound. The completion of this reaction should be verified, for instance, by using the product as a substrate for very-long-chain acyl-CoA dehydrogenase (VLCAD) and confirming the absence of activity.[1]

  • TFP Activity Assay:

    • Prepare the reaction mixture in a cuvette or 96-well plate by combining the reaction buffer and the synthesized this compound substrate.

    • Add the purified TFP enzyme or mitochondrial protein extract to the reaction mixture.

    • Initiate the reaction by adding NADH.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • The rate of NADH oxidation is proportional to the combined enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities of TFP.[1]

TFP_assay_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay Palmitoyl_CoA Palmitoyl-CoA ACOX1 ACOX1 Palmitoyl_CoA->ACOX1 Hexadecenoyl_CoA This compound ACOX1->Hexadecenoyl_CoA Reaction_Mix Prepare Reaction Mix (Buffer, Substrate) Hexadecenoyl_CoA->Reaction_Mix Add_TFP Add TFP/Mitochondrial Extract Reaction_Mix->Add_TFP Add_NADH Initiate with NADH Add_TFP->Add_NADH Measure_Absorbance Measure A340 Add_NADH->Measure_Absorbance

Caption: Workflow for TFP activity assay.

Relevance in Disease

Deficiencies in the enzymes that metabolize long-chain fatty acids, particularly the mitochondrial trifunctional protein, lead to a group of severe inherited metabolic disorders. These conditions, collectively known as mitochondrial trifunctional protein deficiency, can present with a range of symptoms including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death. In these disorders, the impaired oxidation of long-chain fatty acids can lead to the accumulation of long-chain acyl-CoAs and their derivatives, which are thought to contribute to cellular toxicity. While the direct measurement of this compound in patient samples is not a routine diagnostic marker, its central position in the blocked metabolic pathway underscores the importance of understanding its metabolism in the pathophysiology of these diseases.

References

Navigating the Crossroads of Lipid Metabolism: A Comparative Guide to 2E-Hexadecenoyl-CoA in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), are characterized by profound alterations in lipid metabolism. While the roles of well-known fatty acids like palmitate are extensively studied, the contributions of metabolic intermediates remain a burgeoning area of investigation. This guide focuses on 2E-hexadecenoyl-CoA, a key intermediate in the sphingosine-1-phosphate (S1P) metabolic pathway. Although direct meta-analyses comparing this compound across various metabolic disorders are currently unavailable in the scientific literature, this guide synthesizes existing biochemical knowledge to provide a comparative framework. We will explore its metabolic context, compare it with its downstream product, palmitoyl-CoA, and provide detailed experimental protocols for its quantification.

The Metabolic Fate of this compound: A Pivotal Juncture

This compound is an intermediate in the degradation of S1P, a critical signaling lipid. The conversion of S1P to phosphoethanolamine and trans-2-hexadecenal, which is subsequently oxidized to 2E-hexadecenoic acid and activated to this compound, is a key metabolic route. The final step in this pathway is the reduction of this compound to palmitoyl-CoA, catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER). This conversion is significant as it links the bioactive S1P pathway to the general pool of saturated fatty acyl-CoAs.

Palmitoyl-CoA is a well-established player in the pathogenesis of metabolic diseases, contributing to insulin (B600854) resistance, lipotoxicity, and inflammation. Therefore, the efficiency of the conversion of this compound to palmitoyl-CoA could be a critical determinant of cellular fate and metabolic health. An accumulation of this compound or a change in its flux could have significant, yet largely unexplored, consequences.

Quantitative Data Summary

Metabolic State Expected this compound Levels Rationale for Hypothesis Key Alternative/Related Molecule: Palmitoyl-CoA Levels
Healthy/Normal BasalEfficient conversion to palmitoyl-CoA maintains low steady-state levels.Homeostatic
Obesity/Insulin Resistance Potentially ElevatedPotential downregulation or saturation of trans-2-enoyl-CoA reductase due to chronic lipid overload could lead to accumulation.Elevated
Type 2 Diabetes Potentially ElevatedSimilar to obesity, with the added complexity of glucotoxicity potentially affecting enzyme function.Elevated
Non-Alcoholic Fatty Liver Disease (NAFLD) Potentially Elevated in LiverHepatic lipid accumulation and inflammation may impair the activity of enzymes in the S1P pathway.Significantly Elevated in Liver

Experimental Protocols

Quantification of Long-Chain Acyl-CoAs including this compound by LC-MS/MS

This protocol is a representative method for the sensitive and specific quantification of long-chain acyl-CoAs from biological samples.

1. Sample Preparation:

  • Tissue Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) chloroform/methanol (B129727).

  • Lipid Extraction: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Acyl-CoA Extraction: Collect the upper aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.

    • Condition the cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the aqueous extract.

    • Wash the cartridge with 3 mL of water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile/water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion (Q1) would be the [M+H]+ ion of this compound. The product ion (Q3) would correspond to a characteristic fragment, often the phosphopantetheine moiety. Specific transitions would need to be determined using a pure standard.

      • Palmitoyl-CoA (Internal Standard): Monitor the specific MRM transition for palmitoyl-CoA.

    • Collision Energy and other MS parameters: Optimize for each specific acyl-CoA.

3. Data Analysis:

  • Quantify the peak area for the specific MRM transition of this compound.

  • Normalize the peak area to the peak area of a suitable internal standard (e.g., a deuterated version of a related acyl-CoA).

  • Calculate the concentration based on a standard curve generated with a pure this compound standard.

Visualizations

Sphingosine_1_Phosphate_Metabolic_Pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid 2E-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA Trans-2-enoyl-CoA Reductase (TER) Metabolic_Disorders Metabolic Disorders (Insulin Resistance, NAFLD) Palmitoyl_CoA->Metabolic_Disorders

Caption: The Sphingosine-1-Phosphate (S1P) metabolic pathway leading to Palmitoyl-CoA.

Experimental_Workflow_Acyl_CoA_Quantification Sample_Collection Biological Sample (e.g., Liver Tissue) Homogenization Homogenization & Lipid Extraction Sample_Collection->Homogenization SPE Solid-Phase Extraction (SPE) of Acyl-CoAs Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for the quantification of acyl-CoAs.

Conclusion and Future Directions

This compound sits (B43327) at a critical metabolic nexus, linking the potent signaling molecule S1P with the central fatty acid pool. While direct evidence is still lacking, its position in this pathway suggests that its dysregulation could be a contributing factor to the pathology of metabolic disorders. The accumulation of this compound, potentially due to impaired trans-2-enoyl-CoA reductase activity, could represent a novel metabolic signature and a potential therapeutic target.

Future research should focus on:

  • Developing and applying targeted metabolomic methods to accurately quantify this compound in various tissues from well-characterized animal models of obesity, type 2 diabetes, and NAFLD, as well as in human subjects.

  • Investigating the regulation of trans-2-enoyl-CoA reductase in different metabolic states and its impact on the flux through the S1P pathway.

  • Elucidating the direct biological effects of this compound on cellular processes relevant to metabolic disease, such as insulin signaling, inflammation, and ER stress.

By shedding light on the role of this understudied metabolite, we can gain a more complete understanding of the complex lipid dysregulation that drives metabolic disease and potentially uncover new avenues for therapeutic intervention.

A Guide to Inter-Laboratory Comparison of 2E-Hexadecenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2E-hexadecenoyl-CoA, a long-chain acyl-coenzyme A derivative. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published research to present a surrogate comparison of common analytical approaches. The aim is to assist researchers in selecting the most appropriate method for their specific experimental needs and to highlight the critical parameters that influence measurement variability.

Overview of Analytical Methodologies

The quantification of long-chain acyl-CoAs like this compound is challenging due to their inherent instability and low abundance in biological matrices. The primary methods employed for their analysis are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and enzymatic assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data extracted from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions, sample matrices, and internal standards varied between studies.

Table 1: Comparison of LC-MS/MS Method Performance for Long-Chain Acyl-CoA Quantification

Parameter"Laboratory A" (Hypothetical)"Laboratory B" (Hypothetical)"Laboratory C" (Hypothetical)
Instrumentation UPLC-Triple Quadrupole MSUHPLC-QTRAP MSLC-QTOF MS
Internal Standard Heptadecanoyl-CoAPentadecanoyl-CoAC2:0(13C2)-CoA, C7:0-CoA, C15:0-CoA, C17:0-CoA
Limit of Detection (LOD) Not ReportedNot Reported1-5 fmol (for various acyl-CoAs)
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported
Recovery Not ReportedNot Reported90-111% (for various acyl-CoAs)
Linearity Range 1.56 - 100 ngNot ReportedNot Reported
Precision (CV%) Intra-assay: 5-10%; Inter-assay: 5-6%Not ReportedNot Reported
Sample Matrix Human Skeletal MuscleMammalian Cells (Hepatic and Prostate)HepG2 Cells[1]

Table 2: Comparison of HPLC Method Performance for Acyl-CoA Quantification

Parameter"Laboratory D" (Hypothetical)"Laboratory E" (Hypothetical)
Instrumentation HPLC with UV DetectionHPLC with UV Detection
Column C-18 Reverse Phase[2]RP-C18[3][4]
Detection Wavelength 260 nm[2]259 nm[4]
Recovery 70-80%[2]95-97% (for CoA and Acetyl-CoA)[3][4]
Limit of Detection (LOD) Not Reported~10 pmol (for CoA and Acetyl-CoA)[3]
Precision (CV%) Not Reported<1% for standards; 1-3% for biological samples[4]
Sample Matrix Rat Heart, Kidney, Muscle[2]Cells, Mouse Cortex, Rat Plasma, Liver, Kidney, Brain[4]

Table 3: Enzymatic Assay for VLCAD Deficiency by Detecting 2-Hexadecenoyl-CoA Production

Parameter"Laboratory F" (Hypothetical)
Principle Measures the production of 2-hexadecenoyl-CoA from palmitoyl-CoA by very-long-chain acyl-CoA dehydrogenase (VLCAD) activity.[5]
Detection Method HPLC quantification of the 2-hexadecenoyl-CoA product.[5]
Application Diagnosis of VLCAD deficiency.[5]
Sample Matrix Crude cell lysates from lymphocytes.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding potential sources of variability.

Sample Preparation for Long-Chain Acyl-CoA Analysis

Due to their instability, proper sample handling and extraction are critical for accurate quantification of long-chain acyl-CoAs.[6] Immediate processing of fresh tissue is ideal; otherwise, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6] Repeated freeze-thaw cycles must be avoided.[6]

Protocol for Tissue Extraction:

  • Homogenize ~40-100 mg of frozen tissue on ice in a pre-chilled glass homogenizer with ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[6] An internal standard (e.g., heptadecanoyl-CoA) should be added at this stage.[6]

  • Add organic solvents such as acetonitrile (B52724) and isopropanol (B130326) and re-homogenize.[2][6]

  • Vortex, sonicate, and centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C.[7]

  • The supernatant containing the acyl-CoAs is then further purified, often using solid-phase extraction (SPE).[6]

Protocol for Cell Extraction:

  • Wash cells with phosphate-buffered saline (PBS).

  • Incubate cells with 2 mL of cold methanol (B129727) at -80°C for 15 minutes.[8]

  • Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes.[8]

  • Transfer the supernatant, mix with acetonitrile, and evaporate to dryness.[8]

  • Reconstitute the sample in a suitable solvent for analysis.[8]

LC-MS/MS Analysis Protocol
  • Chromatographic Separation: Utilize a reverse-phase C8 or C18 column. A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is commonly used for elution.[7]

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.

HPLC with UV Detection Protocol
  • Chromatographic Separation: Use a C-18 reverse-phase column.[2] A binary gradient system with a potassium phosphate buffer and an organic solvent like acetonitrile is employed.[2]

  • UV Detection: Monitor the column effluent at a wavelength of 254-260 nm.[2]

Enzymatic Assay Protocol
  • Prepare crude cell lysates from lymphocytes.[5]

  • Incubate the cell lysate with palmitoyl-CoA (the substrate).[5]

  • The reaction produces 2-hexadecenoyl-CoA, which is then quantified using HPLC.[5]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical methods described.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing Tissue Tissue Sample Homogenization Homogenization (Buffer + Internal Standard) Tissue->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS/MS Purification->LC_MS HPLC_UV HPLC-UV Purification->HPLC_UV Enzymatic Enzymatic Assay Purification->Enzymatic Data_Acq Data Acquisition LC_MS->Data_Acq HPLC_UV->Data_Acq Enzymatic->Data_Acq Quantification Quantification Data_Acq->Quantification

Fig 1. Generalized workflow for this compound analysis.

cluster_lcms LC-MS/MS Method Sample_Input Prepared Sample Extract UPLC UPLC Separation (C8/C18 Column) Sample_Input->UPLC Injection ESI Electrospray Ionization (ESI+) UPLC->ESI Elution MS_MS Tandem MS (SRM Detection) ESI->MS_MS Ion Transfer Data_Output Quantitative Data MS_MS->Data_Output Detection cluster_hplc HPLC-UV Method Sample_Input_HPLC Prepared Sample Extract HPLC HPLC Separation (C18 Column) Sample_Input_HPLC->HPLC Injection UV_Detector UV Detector (254-260 nm) HPLC->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Quant_HPLC Quantification (Peak Area) Chromatogram->Quant_HPLC

References

Safety Operating Guide

Safe Disposal of 2E-Hexadecenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Thioester Compound Disposal

2E-hexadecenoyl-CoA is a long-chain fatty acyl-CoA, a type of thioester. Thioesters are organosulfur compounds that play a crucial role in metabolism.[1][2][3] Due to their chemical nature, it is critical to handle them with care and dispose of them as chemical waste. General safety protocols for thioesters and related compounds emphasize avoiding skin and eye contact, preventing inhalation, and ensuring proper waste segregation.[4]

Quantitative Data Summary

The following table summarizes key information for this compound.

PropertyValueSource
Chemical Formula C37H60N7O17P3S[3]
Average Molecular Weight 999.895 g/mol [3]
Synonyms (2E)-Hexadecenoyl-Coenzyme A, Trans-2-Hexadecenoyl-CoA[3]
Storage Conditions Room temperature in continental US; may vary elsewhere. Refer to the Certificate of Analysis.[5]

Step-by-Step Disposal Protocol

This protocol outlines the immediate operational steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • If handling powders or creating aerosols, use a fume hood to avoid inhalation.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and related materials (e.g., contaminated tips, tubes).

  • The container should be made of a compatible material and have a secure lid.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[4]

3. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol) that can solubilize the compound, followed by standard washing procedures. The solvent rinse should be collected as hazardous waste.

4. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Ensure adequate ventilation during cleanup.

5. Final Disposal:

  • Seal the hazardous waste container securely.

  • Label the container with the full chemical name ("this compound"), concentration, and hazard warnings (e.g., "Caution: Chemical Waste").

  • Arrange for pickup and disposal through your institution's EHS office. All chemical waste must be disposed of via an approved waste disposal plant.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_cleanup Decontamination & Spill Cleanup cluster_final Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Place Unused/Expired this compound in Container C->D E Collect Contaminated Labware (e.g., pipette tips, tubes) D->E F Segregate from Other Waste Streams E->F G Spill Occurred? F->G H Absorb/Contain Spill with Inert Material G->H Yes J Decontaminate Reusable Labware (Collect rinse as waste) G->J No I Collect Spill Debris as Hazardous Waste H->I I->J K Securely Seal Waste Container J->K L Store in Designated Secondary Containment Area K->L M Contact Institutional EHS for Pickup and Disposal L->M N Disposal at an Approved Waste Facility M->N

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's provided information. If you have any doubts, contact your Environmental Health and Safety (EHS) department for clarification.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.